molecular formula C18H21FINO2 B1664806 Altropane CAS No. 180468-34-2

Altropane

Katalognummer: B1664806
CAS-Nummer: 180468-34-2
Molekulargewicht: 429.3 g/mol
InChI-Schlüssel: GTQLIPQFXVKRKJ-UNSMHXHVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Altropane (IACFT) is a phenyltropane-derived compound that acts as a potent and selective dopamine transporter (DAT) inhibitor . Its primary research value lies in its application as a radiopharmaceutical agent for mapping the density and distribution of dopamine transporters in the brain using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging . When radiolabeled with isotopes such as I-123 or C-11, this compound binds with high affinity and selectivity to the DAT, a protein located on presynaptic dopamine neurons . This binding profile makes it an excellent tool for visualizing the integrity of the dopaminergic system in vivo. Research with this compound is central to the study of Parkinson's disease and other Parkinsonian syndromes, as it can help distinguish these conditions from non-Parkinsonian tremors by revealing significantly reduced DAT density in the striatum . Furthermore, its investigational applications extend to the study of Attention Deficit Hyperactivity Disorder (ADHD), where it has been used to explore alterations in dopamine transporter levels , and to research on Dementia with Lewy Bodies (DLB) to understand the role of striatal and extrastriatal dopamine dysfunction in cognitive impairment . The compound exhibits fast kinetics and high specificity for DAT over serotonin and norepinephrine transporters, facilitating precise imaging protocols . This product is strictly for research purposes and is not for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQLIPQFXVKRKJ-UNSMHXHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C/I)C[C@@H]1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027571
Record name Altropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180468-34-2
Record name Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(2E)-3-iodo-2-propen-1-yl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180468-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180468342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altropane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Altropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALTROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q4092099O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Altropane's Interaction with Dopamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Altropane, a potent and selective ligand for the dopamine transporter (DAT). This compound, a phenyltropane derivative, has emerged as a critical tool in neuroscience research and clinical diagnostics, primarily for its application in single-photon emission computed tomography (SPECT) imaging to assess the integrity of the dopaminergic system. This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to elucidate its function, and visual representations of key processes.

Core Mechanism of Action: Competitive Inhibition of Dopamine Reuptake

This compound functions as a competitive inhibitor at the dopamine transporter.[1] The primary role of DAT is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis.[1][2] By binding to the DAT, this compound physically blocks the re-entry of dopamine, leading to an increased concentration and prolonged presence of the neurotransmitter in the synapse. This mechanism is foundational to its use in both research and diagnostic imaging.[3]

The high affinity and selectivity of this compound for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), make it a particularly valuable tool.[4][5] This selectivity ensures that its effects are predominantly localized to dopaminergic pathways, providing a clear and specific signal in imaging studies.[5]

Quantitative Data Summary: Binding Affinity and Potency

The following table summarizes the in vitro binding affinity (Kd and Ki) and potency (IC50) of this compound for the dopamine transporter, as reported in various studies. These values are critical for understanding the ligand's interaction with its target and for comparing its efficacy to other DAT ligands.

ParameterValue (nM)Species/TissueRadioligandReference
Kd 5.33 ± 0.55Cynomolgus Monkey (Striatum)[125I]this compound[4]
Kd 4.96 ± 0.38Human (Putamen)[125I]this compound[6]
IC50 (E-isomer) 6.62 ± 0.78Cynomolgus Monkey (Striatum)[125I]this compound[4]
IC50 (Z-isomer) 52.6 ± 0.3Cynomolgus Monkey (Striatum)[125I]this compound[4]
IC50 6.62 ± 0.78Rhesus Monkey[11C,127I]this compound[5]

Note: Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the dopamine transporter.

Objective: To determine the Kd and Bmax (maximum number of binding sites) of [125I]this compound binding to dopamine transporters in primate brain tissue.

Materials:

  • Frozen primate striatal tissue

  • [125I]this compound (radioligand)

  • Unlabeled this compound or a suitable competitor (e.g., cocaine) for determining non-specific binding

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Membrane Preparation:

    • Thaw frozen striatal tissue on ice.

    • Homogenize the tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh assay buffer.

    • Repeat the centrifugation and resuspension steps.

    • Determine the protein concentration of the final membrane preparation using a standard protein assay.

  • Binding Assay:

    • Set up assay tubes for total binding, non-specific binding, and a range of [125I]this compound concentrations for saturation analysis.

    • For total binding , add a known amount of membrane protein (e.g., 50-100 µg) and varying concentrations of [125I]this compound to the assay buffer.

    • For non-specific binding , add the same components as for total binding, plus a high concentration of unlabeled this compound or competitor (e.g., 10 µM cocaine) to saturate the specific binding sites.

    • Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of [125I]this compound.

    • Analyze the data using non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax.

Dopamine Uptake Inhibition Assay

This assay measures the functional effect of this compound on the ability of the dopamine transporter to take up dopamine.

Objective: To determine the IC50 value of this compound for the inhibition of [3H]dopamine uptake in cells expressing the dopamine transporter.

Materials:

  • Cell line stably expressing the human dopamine transporter (e.g., HEK-293 cells)

  • [3H]Dopamine (radiolabeled substrate)

  • Unlabeled dopamine

  • This compound

  • Assay Buffer: Krebs-Ringer-HEPES buffer (containing NaCl, KCl, CaCl2, MgSO4, KH2PO4, HEPES, and glucose, pH 7.4)

  • Cell culture plates (e.g., 24- or 48-well)

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Cell Culture:

    • Culture the DAT-expressing cells in appropriate media until they reach a suitable confluency in the culture plates.

  • Uptake Assay:

    • On the day of the experiment, wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle for control) for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of [3H]dopamine to each well.

    • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the assay medium and washing the cells with ice-cold assay buffer.

    • Lyse the cells by adding lysis buffer to each well.

  • Counting:

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [3H]dopamine taken up at each concentration of this compound.

    • Plot the percentage of inhibition of dopamine uptake versus the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Dopamine_Reuptake_and_Altropane_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synth Dopamine Synthesis DA_synth->DA_vesicle Packaging DAT Dopamine Transporter (DAT) DAT->DA_synth Recycling DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding This compound This compound This compound->DAT Competitive Inhibition Signal\nTransduction Signal Transduction DA_receptor->Signal\nTransduction

Caption: Dopamine reuptake at the synapse and competitive inhibition by this compound.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Brain Tissue Membrane Homogenate start->prep incubate Incubate Membranes with [125I]this compound & Competitor prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Scatchard Plot, etc.) count->analyze end Determine Kd and Bmax analyze->end

Caption: Workflow of a typical radioligand binding assay for this compound.

Altropane_SPECT_Imaging_Workflow patient_prep Patient Preparation (e.g., Thyroid Blockade) injection Intravenous Injection of [99mTc]this compound patient_prep->injection uptake_phase Uptake Phase (this compound binds to DAT) injection->uptake_phase imaging SPECT Camera Acquires Gamma Ray Emissions uptake_phase->imaging reconstruction Image Reconstruction (3D distribution of this compound) imaging->reconstruction analysis Quantitative Analysis (e.g., Striatal Binding Ratio) reconstruction->analysis diagnosis Clinical Interpretation for Diagnosis of Parkinsonian Syndromes analysis->diagnosis

Caption: Workflow for SPECT imaging with this compound in a clinical setting.

References

Preclinical Evaluation of Altropane's Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Altropane's binding affinity, focusing on its interaction with key monoamine transporters. This compound is a potent and selective dopamine reuptake inhibitor, and its binding characteristics are crucial for its application as a diagnostic imaging agent for neurological disorders such as Parkinson's disease.[1][2]

Core Mechanism of Action

This compound functions by selectively binding to the dopamine transporter (DAT) on presynaptic neurons.[1] This binding action blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels. In the context of diagnostic imaging, radiolabeled this compound allows for the visualization and quantification of DAT density, which is a key biomarker for the health of dopaminergic neurons.[1]

Quantitative Binding Affinity Data

The following tables summarize the in vitro binding affinities of this compound for the dopamine transporter (DAT) and its selectivity over the serotonin transporter (SERT). These values were determined in preclinical studies using brain tissue from cynomolgus monkeys and postmortem human brain tissue.

Table 1: this compound Binding Affinity for Dopamine Transporter (DAT)

SpeciesTissueLigandParameterValue (nM)Reference
Cynomolgus MonkeyStriatumUnlabeled this compound (E-isomer)IC506.62 ± 0.78[3]
Cynomolgus MonkeyStriatum[125I]this compoundK_D_5.33 ± 0.55[3]
HumanPutamen[125I]this compoundK_D_4.96 ± 0.38[4]

Table 2: this compound Selectivity for Dopamine Transporter (DAT) vs. Serotonin Transporter (SERT)

SpeciesTissueSelectivity Ratio (DAT:SERT)Reference
Cynomolgus MonkeyStriatum28-fold[3]

Binding affinity for the norepinephrine transporter (NET) was not explicitly reported in the reviewed preclinical studies.

Experimental Protocols

The binding affinity of this compound is primarily determined through in vitro radioligand binding assays. Below is a detailed methodology synthesized from preclinical evaluations.

Radioligand Competition Binding Assay

This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the dopamine transporter.

1. Tissue Preparation:

  • Brain tissue rich in dopamine transporters (e.g., striatum or putamen) is dissected.[3][4]

  • The tissue is homogenized in a cold buffer solution and centrifuged to isolate the cell membranes containing the transporters.[4]

2. Assay Procedure:

  • The membrane preparations are incubated with a known concentration of a radiolabeled ligand that binds to the dopamine transporter (e.g., [125I]this compound or [3H]WIN 35,428).[3][4]

  • Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding to the DAT.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Mechanism of Action: Dopamine Reuptake Inhibition

The following diagram illustrates the primary mechanism of action of this compound at the dopaminergic synapse.

This compound Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) This compound This compound This compound->DAT Blocks Dopamine_Synapse->DAT Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding

Caption: this compound blocks the dopamine transporter (DAT), preventing dopamine reuptake.

Experimental Workflow: Competitive Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay used to determine this compound's binding affinity.

Competitive Binding Assay Workflow Start Start Tissue_Prep Tissue Homogenization & Membrane Isolation Start->Tissue_Prep Incubation Incubate Membranes with Radioligand & Unlabeled this compound Tissue_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity Washing->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis End End Analysis->End

Caption: Workflow for determining this compound's binding affinity via competitive assay.

Logical Relationship: SPECT Imaging Principle

This diagram illustrates the logical relationship between DAT density, this compound binding, and the resulting SPECT image in the diagnosis of Parkinson's disease.

SPECT Imaging Principle with this compound cluster_0 Healthy Brain cluster_1 Parkinsonian Brain Healthy_DAT High DAT Density Healthy_this compound High [123I]this compound Binding Healthy_DAT->Healthy_this compound Healthy_SPECT Strong SPECT Signal Healthy_this compound->Healthy_SPECT PD_DAT Low DAT Density PD_this compound Low [123I]this compound Binding PD_DAT->PD_this compound PD_SPECT Weak SPECT Signal PD_this compound->PD_SPECT Neurological_State Patient's Neurological State

Caption: Relationship between DAT density, this compound binding, and SPECT signal.

References

Altropane as a Biomarker for Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altropane (IACFT: E-N-iodoallyl-2β-carbomethoxy-3β-(4-fluorophenyl)tropane) is a potent and selective radiopharmaceutical agent designed for in vivo imaging of the dopamine transporter (DAT).[1][2] The dopamine transporter is a presynaptic protein crucial for regulating dopamine levels in the brain by facilitating its reuptake from the synaptic cleft.[3] In several neurodegenerative diseases, most notably Parkinson's disease (PD), the density of these transporters is significantly reduced due to the progressive loss of dopaminergic neurons.[1][3] This makes the DAT an invaluable biomarker for disease diagnosis, monitoring progression, and evaluating therapeutic interventions.[2][3]

This compound, labeled with a radioisotope such as Iodine-123 ([¹²³I]) for Single Photon Emission Computed Tomography (SPECT) or Carbon-11 ([¹¹C]) for Positron Emission Tomography (PET), binds with high affinity and selectivity to the DAT.[1][4] This allows for the visualization and quantification of DAT density in dopamine-rich regions of the brain, primarily the striatum (caudate and putamen).[1][5] The resulting images provide a direct measure of dopaminergic neuron integrity.[3]

This technical guide provides an in-depth overview of this compound's application as a biomarker, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

Mechanism of Action and Signaling Pathway

This compound's utility as a biomarker is rooted in its specific interaction with the dopamine transporter. As a cocaine analog, it functions as a potent dopamine transport inhibitor.[2][5] When radiolabeled and administered intravenously, this compound crosses the blood-brain barrier and binds to DATs on presynaptic dopaminergic neurons in the striatum.[1][2] The radioisotope's decay is then detected by SPECT or PET scanners, generating an image that reflects the density and distribution of DATs.

In a healthy brain, there is a high concentration of DATs in the striatum, leading to a strong signal in this compound imaging. In Parkinson's disease, the degeneration of dopaminergic neurons originating in the substantia nigra leads to a marked reduction in striatal DATs.[1][6] This results in a significantly decreased this compound signal, particularly in the posterior putamen, a pattern characteristic of PD.[5]

Altropane_Mechanism This compound Mechanism of Action cluster_Systemic Systemic Circulation cluster_Brain Brain cluster_BBB Blood-Brain Barrier cluster_Synapse Dopaminergic Synapse (Striatum) cluster_Imaging Imaging Detection Altropane_IV Radiolabeled this compound ([¹²³I] or [¹¹C]) BBB_Node BBB Altropane_IV->BBB_Node Distribution Altropane_Bound This compound-DAT Complex BBB_Node->Altropane_Bound Crosses BBB & Binds to DAT Presynaptic Presynaptic Dopaminergic Neuron DAT Dopamine Transporter (DAT) Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron Scanner SPECT or PET Scanner Altropane_Bound->Scanner Emits Gamma Rays or Positrons Dopamine->Postsynaptic Binds to Receptors Dopamine->DAT Reuptake Image Quantitative Image of DAT Density Scanner->Image Signal Detection

Caption: this compound's journey from injection to brain imaging.

Quantitative Data

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Binding Affinity and Selectivity

Parameter Value Brain Region Species Reference
K D 4.96 ± 0.38 nM Human Putamen Human [1]
K D 5.33 ± 0.55 nM Striatum Cynomolgus Monkey [2]
IC₅₀ 6.62 ± 0.78 nM Striatum Cynomolgus Monkey [2][4]
B MAX 212 ± 41.1 pmol/g Human Putamen Human [1]
B MAX 301 pmol/g Striatum Cynomolgus Monkey [2]

| Dopamine:Serotonin Transporter Selectivity | 28-fold | Striatum | Cynomolgus Monkey |[2] |

Table 2: [¹²⁵I]this compound Binding in Postmortem Brain Tissue

Condition Brain Region Binding (% of Normal) Reference
Parkinson's Disease Putamen 13% [1]
Parkinson's Disease Caudate Nucleus 17% [1]

| Parkinson's Disease | Nucleus Accumbens | 25% |[1] |

Table 3: SPECT Imaging Data in Human Subjects

Parameter Healthy Volunteers (Age-corrected) Parkinson's Disease Patients (Age-corrected) Reference
Binding Potential (BP) - Method 1 1.83 ± 0.22 0.83 ± 0.06 [5]
Binding Potential (BP) - Method 2 2.09 ± 0.20 0.84 ± 0.07 [5]

| Age-related Reduction in BP | 7.6% per decade | N/A |[5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a biomarker. Below are generalized protocols for key experiments.

Radiosynthesis of [¹¹C]this compound

This protocol describes the labeling of this compound with Carbon-11 for PET imaging.

  • Precursor Preparation: The methyl ester bond of [¹²⁷I]this compound is hydrolyzed using HCl to create a suitable precursor for [¹¹C] labeling.[4]

  • Radiolabeling: The precursor is treated with [¹¹C]CH₃I (Carbon-11 methyl iodide) to introduce the [¹¹C] methyl ester group.[4]

  • Purification: The resulting [¹¹C]this compound is purified using High-Performance Liquid Chromatography (HPLC).[4]

  • Quality Control: The final product's radiochemical purity and specific activity are determined. A radiochemical purity of >95% and a specific activity of >1,000 mCi/µmol are typically achieved.[4] The entire synthesis and purification process is usually completed within approximately 30 minutes.[4]

Radiosynthesis_Workflow [¹¹C]this compound Radiosynthesis Workflow Start [¹²⁷I]this compound Precursor Step1 Hydrolysis with HCl (Remove methyl ester) Start->Step1 Step2 Reaction with [¹¹C]CH₃I Step1->Step2 Step3 HPLC Purification Step2->Step3 Step4 Quality Control (Purity & Specific Activity) Step3->Step4 End Purified [¹¹C]this compound for Injection Step4->End

Caption: Workflow for the radiosynthesis of [¹¹C]this compound.

In Vivo SPECT Imaging Protocol for Human Subjects

This protocol outlines the steps for acquiring and analyzing this compound SPECT images in a clinical research setting.

  • Subject Preparation:

    • Obtain written informed consent.[7]

    • Conduct a screening evaluation, including physical and neurological exams and baseline laboratory tests.[7]

    • Administer a thyroid-blocking agent to prevent uptake of free [¹²³I] by the thyroid gland.

  • Radiotracer Administration:

    • Administer a dose of 5-8 mCi of [¹²³I]this compound via intravenous injection.[8][9][10]

  • Image Acquisition:

    • Begin dynamic SPECT imaging immediately after injection.

    • Acquire serial images for a duration of 1.5 to 2 hours.[5][8] High-quality images can often be obtained within the first hour.[5]

  • Blood Sampling (for quantitative analysis):

    • Collect arterial blood samples in parallel with imaging.[5]

    • Analyze plasma radioactivity using chromatography to obtain a metabolite-corrected arterial input function.[5]

  • Image Reconstruction and Analysis:

    • Reconstruct the acquired SPECT data.

    • Define regions of interest (ROIs) for the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.[5]

    • Calculate the Binding Potential (BP), an indicator of B'max/K D, using methods like a linear graphical analysis for reversible ligands or by fitting tissue time-activity curves.[5] Automated objective striatal analysis software can also be used for standardized and reproducible quantification.[11]

SPECT_Protocol [¹²³I]this compound SPECT Imaging Protocol Consent Informed Consent & Screening Thyroid Thyroid Blockade Consent->Thyroid Injection [¹²³I]this compound IV Injection (5-8 mCi) Thyroid->Injection Imaging Dynamic SPECT Image Acquisition (1.5 - 2 hours) Injection->Imaging Blood Arterial Blood Sampling (Optional, for full quantification) Injection->Blood Analysis Image Reconstruction & Analysis (ROI definition, BP calculation) Imaging->Analysis Blood->Analysis Result Quantitative DAT Density Map Analysis->Result

Caption: A typical experimental workflow for human SPECT imaging.

Applications in Neurodegenerative Diseases

Parkinson's Disease (PD) and Parkinsonian Syndromes

The primary application of this compound is in the early and accurate diagnosis of Parkinson's disease.[3] Clinical symptoms of PD often appear only after a substantial loss (70-80%) of dopaminergic neurons.[6] this compound imaging can detect this loss of DATs before significant clinical disability occurs.[5][6]

It is particularly valuable in differentiating PD from other conditions with similar motor symptoms, such as essential tremor, which do not involve a loss of dopaminergic neurons.[12] this compound SPECT can also help distinguish between various Parkinsonian syndromes, such as Multiple System Atrophy (MSA) and Progressive Supranuclear Palsy (PSP), which also show dopaminergic deficits.[3][12]

Other Potential Applications
  • Attention-Deficit/Hyperactivity Disorder (ADHD): Research has explored this compound's use in ADHD, where studies have suggested an increase in DAT density in the brains of adult patients compared to healthy controls.[6][8] This is in stark contrast to the decrease seen in PD.

  • Disease Progression and Therapeutic Monitoring: By quantifying DAT density over time, this compound imaging can serve as a biomarker to track the progression of PD.[3] It also holds promise for evaluating the efficacy of neuroprotective or restorative therapies in clinical trials.[3]

Conclusion

This compound is a highly effective and selective radioligand for imaging the dopamine transporter with PET and SPECT. Its ability to provide a quantitative measure of dopaminergic neuronal integrity makes it a powerful biomarker for the early diagnosis of Parkinson's disease and for differentiating it from other movement disorders.[5][6] The detailed protocols and quantitative data presented in this guide underscore its value for researchers, clinicians, and professionals in drug development. Ongoing research continues to refine its applications and may further establish its role in monitoring disease progression and assessing novel therapeutic interventions for a range of neurodegenerative and neuropsychiatric disorders.[3]

References

The Discovery and Development of Altropane for SPECT Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altropane, chemically known as (E)-N-(3-iodoprop-2-enyl)-2β-carbomethoxy-3β-(4-fluorophenyl)nortropane, is a potent and selective radioligand developed for the in vivo imaging of the dopamine transporter (DAT). The dopamine transporter is a key protein in the regulation of dopamine neurotransmission, and its density is significantly reduced in neurodegenerative conditions such as Parkinson's disease. This technical guide provides an in-depth overview of the discovery, development, and application of this compound, particularly its iodine-123 ([¹²³I]) labeled form, as a Single Photon Emission Computed Tomography (SPECT) imaging agent for the assessment of dopaminergic neurodegeneration.

Discovery and Rationale for Development

This compound was developed as an analog of the potent dopamine transporter inhibitor WIN 35,428. The rationale behind its development was to create a radiotracer with high affinity and selectivity for the dopamine transporter, coupled with favorable pharmacokinetic properties for SPECT imaging.[1] The introduction of an N-iodoallyl group allows for radioiodination with isotopes such as iodine-123, a gamma-emitter suitable for SPECT imaging.[2] Early diagnosis of Parkinson's disease is challenging, and a reliable biomarker for the integrity of the dopaminergic system is of high clinical importance. This compound was designed to meet this need by enabling the visualization and quantification of dopamine transporter density in the brain.[3][4]

Quantitative Data

The binding characteristics of this compound to the dopamine transporter have been extensively studied. The following tables summarize key quantitative data from in vitro binding assays.

Table 1: In Vitro Binding Affinity of this compound for the Dopamine Transporter (DAT)

SpeciesPreparationRadioligandParameterValue (nM)
Cynomolgus MonkeyStriatum HomogenateUnlabeled this compoundIC₅₀6.62 ± 0.78[5]
Cynomolgus MonkeyStriatum Homogenate[¹²⁵I]this compoundK D5.33 ± 0.55[5]
Rhesus Monkey-[¹¹C]this compoundIC₅₀6.62 ± 0.78[6]

Table 2: In Vitro Binding Site Density and Selectivity of this compound

SpeciesPreparationRadioligandParameterValueSelectivity (DAT vs. SERT)
Cynomolgus MonkeyStriatum Homogenate[¹²⁵I]this compoundBₘₐₓ301 pmol/g tissue[5]28-fold[5]
Rhesus Monkey-[¹¹C]this compound--~25-fold[6]

Experimental Protocols

Synthesis of this compound Precursor

General Synthetic Scheme:

G cluster_0 Synthesis of this compound Precursor Nortropane 2β-Carbomethoxy-3β- (4-fluorophenyl)nortropane Reaction Nortropane->Reaction Allyl_Halide Allyl bromide Allyl_Halide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Precursor This compound Precursor (N-allyl derivative) Reaction->Precursor N-Alkylation

Caption: General synthesis of the this compound precursor.

Methodology:

  • Starting Material: 2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane would be used as the starting material.

  • Alkylation: The nortropane derivative would be reacted with an allyl halide, such as allyl bromide, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile).

  • Reaction Conditions: The reaction mixture would likely be stirred at an elevated temperature to drive the reaction to completion.

  • Purification: The resulting N-allyl precursor would be purified using standard techniques such as column chromatography.

  • Characterization: The structure and purity of the final product would be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Radioiodination of this compound Precursor with Iodine-123

The radioiodination of the N-allyl precursor to form [¹²³I]this compound is a crucial step. While a specific protocol for this compound is not detailed, the radioiodination of similar vinylstannane or boronic ester precursors is well-documented and would likely follow a similar electrophilic substitution mechanism.[7][8]

Radiolabeling Workflow:

G cluster_0 [¹²³I]this compound Radiolabeling Precursor This compound Precursor (e.g., Stannyl or Boronic Ester derivative) Reaction Reaction Vessel Precursor->Reaction Iodine [¹²³I]NaI Iodine->Reaction Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Reaction Purification HPLC Purification Reaction->Purification Radioiodination QC Quality Control (Radiochemical Purity) Purification->QC Final_Product [¹²³I]this compound QC->Final_Product

Caption: Radiolabeling workflow for [¹²³I]this compound.

Methodology:

  • Precursor: A suitable precursor, likely a trialkylstannyl or boronic ester derivative of the N-allyl nortropane, would be used.

  • Radioiodination: The precursor would be reacted with no-carrier-added [¹²³I]sodium iodide in the presence of an oxidizing agent, such as Chloramine-T or Iodogen, in a suitable solvent.

  • Quenching: The reaction would be quenched by the addition of a reducing agent like sodium metabisulfite.

  • Purification: The crude reaction mixture would be purified by High-Performance Liquid Chromatography (HPLC) to separate [¹²³I]this compound from unreacted iodide and other impurities.

  • Quality Control: The radiochemical purity of the final product would be determined by analytical HPLC and/or thin-layer chromatography (TLC). The specific activity would also be calculated.

In Vitro Dopamine Transporter Binding Assay

To determine the binding affinity and selectivity of this compound, in vitro competitive binding assays are performed using brain tissue homogenates or cells expressing the dopamine transporter.[9][10][11]

Binding Assay Workflow:

G cluster_0 In Vitro DAT Binding Assay Tissue_Prep Prepare Brain Tissue Homogenate (e.g., Striatum) Incubation Incubate Homogenate with [¹²⁵I]this compound and Competitor Tissue_Prep->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Counting Quantify Radioactivity (Gamma Counter) Separation->Counting Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Counting->Analysis

Caption: Workflow for an in vitro DAT binding assay.

Methodology:

  • Tissue Preparation: Brain tissue rich in dopamine transporters, such as the striatum, is homogenized in a suitable buffer.

  • Incubation: Aliquots of the homogenate are incubated with a fixed concentration of a radiolabeled DAT ligand (e.g., [¹²⁵I]this compound or [³H]WIN 35,428) and varying concentrations of unlabeled this compound or other competing drugs.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a gamma or scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo SPECT Imaging Protocol

Clinical studies have established a protocol for using [¹²³I]this compound for SPECT imaging in patients with suspected Parkinsonian syndromes.[12]

SPECT Imaging Workflow:

G cluster_0 [¹²³I]this compound SPECT Imaging Patient_Prep Patient Preparation (Thyroid Blockade) Injection Intravenous Injection of [¹²³I]this compound (e.g., 5 mCi) Patient_Prep->Injection Uptake Uptake Phase (15-20 minutes) Injection->Uptake Acquisition SPECT Image Acquisition (30 minutes) Uptake->Acquisition Reconstruction Image Reconstruction and Analysis Acquisition->Reconstruction Interpretation Visual and/or Quantitative Interpretation Reconstruction->Interpretation

Caption: Clinical workflow for [¹²³I]this compound SPECT imaging.

Methodology:

  • Patient Preparation: To minimize radiation exposure to the thyroid gland from free [¹²³I]iodide, patients are administered a thyroid-blocking agent (e.g., potassium iodide) prior to the scan.

  • Radiotracer Administration: A sterile solution of [¹²³I]this compound is administered intravenously. A typical dose used in clinical trials is approximately 5 millicuries (mCi).[12]

  • Uptake Period: Following injection, there is an uptake period of 15 to 20 minutes to allow for the radiotracer to distribute and bind to the dopamine transporters in the brain.[12]

  • SPECT Acquisition: The patient is positioned in the SPECT scanner, and images are acquired for approximately 30 minutes.[12]

  • Image Analysis: The acquired data are reconstructed into tomographic images. These images are then visually assessed by trained nuclear medicine physicians. Quantitative analysis, involving the calculation of striatal-to-background ratios, can also be performed to provide a more objective measure of dopamine transporter density.[3]

Mechanism of Action

This compound acts as a competitive inhibitor of the dopamine transporter. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. In the context of SPECT imaging, the radioiodinated this compound accumulates in brain regions with high densities of dopamine transporters, primarily the striatum (caudate and putamen). The intensity of the signal detected by the SPECT camera is proportional to the density of available dopamine transporters. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a significant reduction in DAT density, resulting in a decreased signal in the striatum on an [¹²³I]this compound SPECT scan.

Signaling Pathway Diagram:

G cluster_0 Dopaminergic Synapse cluster_pre Presynaptic Neuron cluster_syn Synaptic Cleft cluster_post Postsynaptic Neuron DA_Vesicle Dopamine Vesicles Dopamine Dopamine DA_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake DA_Receptor Dopamine Receptors Dopamine->DA_Receptor Binding This compound [¹²³I]this compound This compound->DAT Binding (Inhibition)

Caption: this compound's mechanism of action at the synapse.

Conclusion

This compound has emerged as a valuable tool in the field of nuclear neurology. Its high affinity and selectivity for the dopamine transporter, combined with the favorable imaging characteristics of [¹²³I], make it an excellent radiopharmaceutical for the assessment of the integrity of the dopaminergic system. The use of [¹²³I]this compound SPECT imaging can aid in the early and differential diagnosis of Parkinsonian syndromes, monitor disease progression, and may play a role in the evaluation of novel therapeutic interventions aimed at modifying the course of these debilitating neurodegenerative disorders. Further research and clinical application of this compound will continue to enhance our understanding and management of Parkinson's disease and related conditions.

References

Altropane: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Altropane (O-587, IACFT) is a potent and selective phenyltropane-based dopamine reuptake inhibitor. Primarily developed as a radiolabeled imaging agent, it serves as a crucial tool for the in vivo visualization and quantification of the dopamine transporter (DAT) using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][2] This high affinity for DAT makes this compound an invaluable biomarker for assessing the integrity of the dopaminergic system, particularly in the context of neurodegenerative disorders like Parkinson's disease (PD) and for research in other conditions such as attention deficit hyperactivity disorder (ADHD).[2][3]

This guide provides an in-depth overview of the core pharmacokinetic and pharmacodynamic properties of this compound, summarizing key data, detailing experimental methodologies, and visualizing its mechanism and application.

Pharmacodynamic Properties

The pharmacodynamics of this compound are centered on its specific, high-affinity interaction with the dopamine transporter.

Mechanism of Action

This compound functions as a competitive antagonist at the dopamine transporter (DAT).[4] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating dopaminergic signaling.[1] By binding to DAT, radiolabeled this compound allows for the external visualization and quantification of DAT density. In conditions such as Parkinson's disease, where dopamine-producing neurons degenerate, the density of DAT is significantly reduced.[1][5][6] This reduction in DAT provides a direct and quantifiable biomarker for the disease's progression.[7]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding This compound This compound This compound->DAT Binding / Blockade

Caption: Mechanism of this compound at the dopaminergic synapse.

Binding Affinity and Selectivity

This compound exhibits high affinity for the dopamine transporter and notable selectivity over the serotonin transporter (5-HT). The E-isomer of this compound is significantly more potent than the Z-isomer.[8] In vitro studies in primate and human brain tissue have quantified these binding characteristics.

Table 1: In Vitro Binding Properties of this compound

ParameterSpecies / TissueValueReference
IC₅₀ (E-isomer) Cynomolgus Monkey (Striatum)6.62 ± 0.78 nM[8][9]
IC₅₀ (Z-isomer) Cynomolgus Monkey (Striatum)52.6 ± 0.3 nM[8]
Kₑ Cynomolgus Monkey (Striatum)5.33 ± 0.55 nM[8]
Bₘₐₓ Cynomolgus Monkey (Striatum)301 pmol/g tissue[8]
Kₑ Human (Putamen)4.96 ± 0.38 nM[5]
Bₘₐₓ Human (Putamen)212 ± 41.1 pmol/g tissue[5]
Selectivity (DA:5-HT) Cynomolgus Monkey28-fold[8]
In Vivo Effects in Parkinson's Disease

In clinical studies, [¹²³I]this compound SPECT imaging demonstrates a marked reduction in DAT density in patients with Parkinson's disease compared to healthy controls.[7] The binding is most profoundly reduced in the posterior putamen, with the caudate nucleus being relatively spared, a pattern consistent with the known progression of dopamine neuron loss in PD.[7] In postmortem studies of PD brains, [¹²⁵I]this compound binding was found to be reduced to 13% of normal levels in the putamen and 17% in the caudate nucleus.[5]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by its rapid brain entry and fast metabolism, making it suitable for imaging studies.

Absorption and Distribution

When administered intravenously as a radiopharmaceutical, this compound rapidly crosses the blood-brain barrier.[8] SPECT and PET images show that it quickly and selectively accumulates in dopamine-rich regions of the brain, particularly the striatum (caudate and putamen).[7][9] Peak accumulation in the striatum is typically observed within 30 minutes of injection, allowing for high-quality images to be acquired in less than two hours.[7][9]

Metabolism and Excretion

This compound is rapidly metabolized.[7] Plasma analysis following injection of [¹²³I]this compound indicates a swift conversion to more polar metabolites.[7] Similarly, studies with [¹¹C]this compound in rhesus monkeys showed that 60 minutes after injection, approximately 80% of the circulating tracer was the intact parent compound, with the remainder being polar metabolites.[9] The specific pathways of metabolism and routes of excretion are not extensively detailed in the provided search results but are typical for phenyltropane-based compounds.

Table 2: Key Pharmacokinetic Parameters of this compound

ParameterDetailsFindingReference
Brain Entry Blood-Brain Barrier PenetrationRapid[8]
Peak Striatal Accumulation Time to Cₘₐₓ in StriatumWithin 30 minutes post-injection[9]
Metabolism Conversion to MetabolitesRapid conversion to polar metabolites[7]
Parent Compound in Plasma % Intact at 60 min (Rhesus Monkey)~80%[9]
Imaging Window Optimal time for SPECT/PETWithin 1-2 hours post-injection[7]

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kₑ) and density of binding sites (Bₘₐₓ) of this compound for the dopamine transporter in brain tissue.

Protocol:

  • Tissue Preparation: Striatal tissue from cynomolgus monkeys or postmortem human brain is dissected and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl).

  • Incubation: Aliquots of the brain homogenate are incubated with increasing concentrations of radiolabeled this compound (e.g., [¹²⁵I]this compound).

  • Competition Assay: For determining inhibitor potency (IC₅₀), a fixed concentration of radiolabeled this compound is incubated with varying concentrations of unlabeled this compound or other competing drugs.

  • Nonspecific Binding: Nonspecific binding is determined in parallel incubations containing a high concentration of a potent DAT inhibitor (e.g., mazindol or cocaine) to saturate the specific sites.

  • Separation: Following incubation (e.g., 60 minutes at room temperature), the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. Saturation binding data are analyzed using Scatchard analysis to determine Kₑ and Bₘₐₓ. Competition data are analyzed using nonlinear regression to determine IC₅₀ values.

In Vivo SPECT Imaging in Humans

Objective: To visualize and quantify dopamine transporter density in the human brain.

Protocol:

  • Subject Preparation: Participants undergo a screening evaluation, including physical and neurological exams.[10] To prevent uptake of free radioiodide by the thyroid gland, subjects are administered a thyroid-blocking agent (e.g., potassium iodide) prior to the scan.

  • Radiotracer Administration: A dose of [¹²³I]this compound (e.g., 5-8 mCi) is administered as an intravenous bolus injection.[11][12]

  • Image Acquisition: Dynamic SPECT images of the brain are acquired over 1.5 to 2 hours using a multi-detector SPECT camera.[7]

  • Blood Sampling: (For quantitative analysis) Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma over time.[7]

  • Metabolite Analysis: Plasma samples are analyzed using techniques like HPLC to separate the parent [¹²³I]this compound from its radioactive metabolites, generating a metabolite-corrected arterial input function.[7]

  • Data Analysis:

    • Time-activity curves (TACs) are generated for regions of interest, typically the striatum (target region) and a reference region with negligible DAT density, such as the occipital cortex.[7]

    • The binding potential (BP), an index of Bₘₐₓ/Kₑ, is calculated. This can be done using kinetic modeling approaches that incorporate the arterial input function (e.g., a linear graphical method for reversible ligands) or simpler reference tissue models.[7]

cluster_workflow This compound SPECT Imaging Workflow P1 Patient Screening & Consent P2 Thyroid Blockade (e.g., Potassium Iodide) P1->P2 P3 [123I]this compound IV Injection P2->P3 P4 Dynamic SPECT Image Acquisition (90-120 min) P3->P4 P5 Image Reconstruction & ROI Analysis (Striatum, Occipital) P4->P5 P6 Kinetic Modeling Calculation of Binding Potential (BP) P5->P6 P7 Diagnostic Interpretation (Normal vs. Abnormal) P6->P7

Caption: A typical experimental workflow for this compound SPECT imaging.

References

Altropane: A Technical Guide to its Molecular Structure, Synthesis, and Application in Dopamine Transporter Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altropane, a phenyltropane derivative, is a high-affinity and selective ligand for the dopamine transporter (DAT). This property has led to its development as a crucial radiopharmaceutical for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging of the dopaminergic system. This technical guide provides an in-depth overview of this compound's molecular structure, a detailed account of its chemical synthesis, and the experimental protocols for its application in neuroimaging. Quantitative data is summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.

Molecular Structure of this compound

This compound, chemically known as 2β-carbomethoxy-3β-(4-fluorophenyl)-N-(1-iodoprop-1-en-3-yl)nortropane, is a cocaine analog.[1] Its core structure is a tropane skeleton, a bicyclic amine, which is substituted at the 2 and 3 positions. The key structural features contributing to its function as a DAT ligand are:

  • 2β-carbomethoxy group: This ester functional group is crucial for high-affinity binding to the dopamine transporter.

  • 3β-(4-fluorophenyl) group: The presence and substitution of the phenyl ring at this position significantly influence the ligand's affinity and selectivity for DAT over other monoamine transporters.

  • N-(1-iodoprop-1-en-3-yl) group: This N-substituent, particularly the iodine atom, allows for radiolabeling with isotopes such as Iodine-123 for SPECT imaging. The (E)-isomer of the iodopropenyl group has been shown to have higher potency.

The combination of these structural elements results in a molecule with high affinity and selectivity for the dopamine transporter, making it an excellent candidate for in vivo imaging.[1]

Synthesis of this compound

The synthesis of this compound can be broadly divided into two main stages: the synthesis of the core nortropane precursor and the subsequent N-alkylation to introduce the iodopropenyl side chain. The precursor, 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane, is a derivative of WIN 35,428.

Synthesis of 2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane

A common synthetic route to the nortropane precursor starts from tropinone. The key steps involve the formation of the 3-phenyltropane skeleton and the introduction of the carbomethoxy group.

Experimental Protocol:

  • Grignard Reaction: Tropinone is reacted with a Grignard reagent, such as 4-fluorophenylmagnesium bromide, to introduce the 4-fluorophenyl group at the 3-position. This typically results in a mixture of α and β isomers.

  • Isomer Separation: The desired β-isomer is separated from the α-isomer using chromatographic techniques.

  • Introduction of the Carbomethoxy Group: The keto group at the 2-position of the tropane ring is converted to a β-keto ester. This can be achieved through various methods, including carboxymethylation.

  • Reduction and Esterification: The keto group is then reduced, and the resulting hydroxyl group is esterified to yield the 2β-carbomethoxy-3β-(4-fluorophenyl)tropane.

  • N-Demethylation: The N-methyl group of the tropane is removed to yield the corresponding nortropane derivative, 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane. This step is crucial for the subsequent N-alkylation.

N-Alkylation to Yield this compound

The final step in the synthesis of the non-radiolabeled this compound core is the N-alkylation of the nortropane precursor.

Experimental Protocol:

  • Reaction with (E)-1,3-diiodopropene: 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane is reacted with (E)-1,3-diiodopropene in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile.

  • Purification: The resulting this compound is then purified using chromatographic methods to yield the final product.

Radiosynthesis of [¹²³I]this compound

For its use in SPECT imaging, this compound is radiolabeled with Iodine-123. This is typically achieved through an isotopic exchange reaction on a suitable precursor.

Experimental Protocol:

  • Precursor Synthesis: A non-radioactive iodinated this compound standard is used as the precursor.

  • Radiolabeling: The precursor is reacted with Na[¹²³I] in the presence of an oxidizing agent. The reaction conditions are optimized to achieve high radiochemical yield and purity.

  • Purification: The [¹²³I]this compound is purified using High-Performance Liquid Chromatography (HPLC) to remove unreacted [¹²³I] and other impurities.

Quantitative Data on this compound Synthesis
StepReactantsReagents/ConditionsProductYield (%)Purity (%)
Precursor Synthesis 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane, (E)-1,3-diiodopropeneK₂CO₃, AcetonitrileThis compound (non-radiolabeled)Data not available>95% (typical)
Radiosynthesis This compound precursor, Na[¹²³I]Oxidizing agent, buffer[¹²³I]this compoundHigh>95% (radiochemical)

Note: Specific yields for the non-radiolabeled synthesis are not consistently reported in the literature and can vary significantly based on the specific methods and scale of the reaction.

Experimental Protocols for SPECT Imaging with [¹²³I]this compound

[¹²³I]this compound SPECT imaging is a valuable tool for the assessment of dopamine transporter density in the brain, particularly in the context of neurodegenerative diseases like Parkinson's disease.

Patient Preparation and Administration:

  • Medication Review: Certain medications that may interfere with dopamine transporter binding should be discontinued prior to the scan.

  • Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free radioiodine, patients are typically administered a thyroid-blocking agent, such as a saturated solution of potassium iodide (SSKI), prior to the injection of [¹²³I]this compound.

  • Radiotracer Administration: A sterile solution of [¹²³I]this compound (typically 185-370 MBq or 5-10 mCi) is administered intravenously as a bolus injection.[2]

Image Acquisition:

  • Uptake Phase: Following injection, there is an uptake period to allow for the radiotracer to distribute and bind to the dopamine transporters in the brain.

  • SPECT Imaging: Image acquisition is typically performed 60-120 minutes post-injection.[1] The patient's head is positioned in the SPECT scanner, and data is acquired for a specified duration (e.g., 20-30 minutes).

Data Analysis:

  • Image Reconstruction: The acquired projection data is reconstructed to generate transverse, coronal, and sagittal images of the brain.

  • Region of Interest (ROI) Analysis: Regions of interest are drawn over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the cerebellum or occipital cortex.

  • Quantification: The specific binding of [¹²³I]this compound in the striatum is quantified by calculating the ratio of the activity in the striatum to the activity in the reference region. This provides a semi-quantitative measure of DAT density.

Visualizations

Synthesis of this compound

Altropane_Synthesis Tropinone Tropinone Grignard 4-Fluorophenyl- magnesium bromide Tropinone->Grignard Tropane_intermediate 3-(4-Fluorophenyl)tropan-2-one Grignard->Tropane_intermediate Carboxylation Carboxymethylation Tropane_intermediate->Carboxylation Keto_ester 2β-Carbomethoxy-3β- (4-fluorophenyl)tropan-3-one Carboxylation->Keto_ester Reduction Reduction & Esterification Keto_ester->Reduction WIN35428 2β-Carbomethoxy-3β- (4-fluorophenyl)tropane (WIN 35,428) Reduction->WIN35428 Demethylation N-Demethylation WIN35428->Demethylation Nortropane 2β-Carbomethoxy-3β- (4-fluorophenyl)nortropane Demethylation->Nortropane Alkylation N-Alkylation with (E)-1,3-diiodopropene Nortropane->Alkylation This compound This compound Alkylation->this compound

Caption: Synthetic pathway of this compound from tropinone.

Experimental Workflow for [¹²³I]this compound SPECT Imaging

SPECT_Workflow cluster_pre_scan Pre-Scan Protocol cluster_scan Imaging Procedure cluster_post_scan Data Analysis Patient_Prep Patient Preparation (Medication Review) Thyroid_Block Thyroid Blockade (e.g., SSKI) Patient_Prep->Thyroid_Block Injection Intravenous Injection of [¹²³I]this compound Thyroid_Block->Injection Uptake Uptake Phase (60-120 min) Injection->Uptake SPECT_Acquisition SPECT Image Acquisition Uptake->SPECT_Acquisition Reconstruction Image Reconstruction SPECT_Acquisition->Reconstruction ROI_Analysis Region of Interest (ROI) Analysis (Striatum, Cerebellum) Reconstruction->ROI_Analysis Quantification Quantification of DAT Binding (Striatum/Cerebellum Ratio) ROI_Analysis->Quantification Report Clinical Report Quantification->Report

Caption: Workflow for dopamine transporter SPECT imaging with [¹²³I]this compound.

References

The Role of Altropane in Elucidating Dopamine Dysregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Altropane, a high-affinity radioligand for the dopamine transporter (DAT), and its critical role in understanding and visualizing dopamine dysregulation in various neurological and psychiatric disorders. This compound, a cocaine analog, serves as a powerful tool in molecular imaging, enabling the quantification and assessment of DAT density, which is a key biomarker for the integrity of the dopaminergic system.[1] This document details the underlying science, experimental protocols, and data interpretation related to this compound imaging in the context of Parkinson's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).

Introduction to Dopamine Dysregulation and the Dopamine Transporter

Dopamine is a crucial neurotransmitter that governs a wide array of functions, including motor control, motivation, reward, and cognitive executive functions.[2] The precise regulation of dopamine levels in the synaptic cleft is paramount for normal brain function. The dopamine transporter (DAT) is a presynaptic protein that plays a pivotal role in this regulation by mediating the reuptake of dopamine from the synapse back into the neuron.[2][3]

Dysregulation of this finely tuned system is implicated in the pathophysiology of several debilitating conditions.[2] In Parkinson's disease, a progressive neurodegenerative disorder, the loss of dopamine-producing neurons in the substantia nigra leads to a significant reduction in striatal DAT density.[1][4] Conversely, in ADHD, evidence suggests a potential hyperfunction of the dopaminergic system, with some studies indicating an increased density of DAT in the striatum.[5][6][7]

This compound: A Selective Radioligand for DAT Imaging

This compound (2β-carbomethoxy-3β-(4-fluorophenyl)-N-(1-iodoprop-1-en-3-yl) nortropane) is a potent and selective antagonist of the dopamine transporter.[1] Its high affinity and specificity for DAT make it an ideal radiotracer for in vivo imaging using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[4][8] When labeled with a radioisotope, such as Iodine-123 ([¹²³I]) for SPECT or Carbon-11 ([¹¹C]) for PET, this compound allows for the non-invasive quantification of DAT binding, providing a surrogate measure of the density of presynaptic dopaminergic terminals.[1][7]

Mechanism of Action

Radiolabeled this compound is administered intravenously and readily crosses the blood-brain barrier. It selectively binds to the dopamine transporter on the presynaptic membrane of dopaminergic neurons. The emitted radiation from the radioisotope is then detected by a SPECT or PET scanner, generating images that reflect the distribution and density of DAT in the brain, particularly in the striatum (caudate and putamen), where dopaminergic innervation is most dense. The level of this compound binding is directly proportional to the number of available dopamine transporters.[5]

Quantitative Data Presentation

The following tables summarize key quantitative findings from this compound imaging studies in Parkinson's disease and ADHD, providing a comparative overview of DAT binding in these conditions versus healthy controls.

Parkinson's Disease Healthy Controls Parkinson's Disease Patients Percentage Reduction Reference
Striatal Binding Potential (BP) 1.83 ± 0.22 (age-corrected to 25)0.83 ± 0.06~55%[1]
[¹²⁵I]this compound Binding (pmol/g) 49.2 ± 8.1 (Putamen)0.48 ± 0.33 (Putamen)~99%[9]
[¹²⁵I]this compound Binding Normal13% of normal in putamen87%[9]
[¹²⁵I]this compound Binding Normal17% of normal in caudate nucleus83%[9]
ADHD Healthy Controls ADHD Patients Percentage Increase Reference
Striatal Binding Potential (SBP) Mean value> 2 standard deviations above meanNot specified[5]
Right Caudate DAT Binding 2.9 ± 0.13 (age-adjusted)3.2 ± 0.7 (age-adjusted)~10%[6]

Experimental Protocols

The following sections provide detailed methodologies for conducting this compound imaging studies, synthesized from various clinical trial protocols and research publications.

[¹²³I]-Altropane SPECT Imaging Protocol

This protocol outlines the key steps for performing a SPECT scan to assess DAT density in patients with suspected Parkinson's disease.

Patient Preparation:

  • Obtain written informed consent from the participant.

  • Conduct a thorough medical history and physical examination.

  • Exclude patients with any condition that could interfere with the study, including a history of drug or alcohol abuse.

  • For female participants of childbearing potential, a negative pregnancy test is required.

  • Administer a thyroid-blocking agent (e.g., potassium iodide) prior to the administration of [¹²³I]-Altropane to minimize radiation exposure to the thyroid gland.

Radiotracer Administration and Imaging:

  • Administer a single intravenous (IV) injection of 5-7 mCi of [¹²³I]-Altropane.[5]

  • Commence dynamic SPECT imaging approximately 15 to 20 minutes after the injection.

  • Acquire serial SPECT images over a period of 1.5 to 2 hours.[1][5]

Image Analysis:

  • Reconstruct the acquired SPECT data to generate images of the brain.

  • Define regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.

  • Calculate the striatal binding potential (SBP) or binding potential (BP), which is an indirect measure of the quantity of DATs. This can be calculated using various methods, including kinetic modeling with an arterial input function or simplified reference tissue models.[1]

[¹¹C]-Altropane PET Imaging Protocol

This protocol details the procedure for a PET scan to measure DAT binding, often utilized in research settings for conditions like ADHD.

Patient Preparation:

  • Follow the same initial patient preparation steps as for the SPECT protocol.

  • Participants should typically fast for 4-6 hours prior to the scan to ensure stable metabolic conditions.[10]

  • An intravenous line is inserted for the injection of the radiotracer.[10]

Radiotracer Administration and Imaging:

  • Administer an intravenous bolus injection of [¹¹C]-Altropane.

  • Immediately following the injection, begin dynamic PET image acquisition.

  • Continue imaging for a duration of approximately 90 minutes.

Image Analysis:

  • Reconstruct the dynamic PET data into a series of time-framed images.

  • Co-register the PET images with a structural MRI of the participant's brain for accurate anatomical localization of ROIs.

  • Define ROIs for the striatal subregions (caudate, putamen) and a reference region (e.g., cerebellum).

  • Calculate the DAT binding potential using kinetic modeling approaches, such as the simplified reference tissue model (SRTM) or graphical analysis, which do not require arterial blood sampling.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to dopamine signaling and this compound imaging workflows.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding Postsynaptic_Effect Postsynaptic_Effect Dopamine_Receptor->Postsynaptic_Effect Signal Transduction This compound This compound This compound->DAT Blocks Reuptake

Caption: Dopamine signaling at the synapse and the site of this compound action.

Altropane_Imaging_Workflow cluster_patient_prep Patient Preparation cluster_imaging_procedure Imaging Procedure cluster_data_analysis Data Analysis cluster_interpretation Interpretation Informed_Consent Informed Consent Medical_History Medical History & Physical Informed_Consent->Medical_History Exclusion_Criteria Apply Exclusion Criteria Medical_History->Exclusion_Criteria Thyroid_Block Thyroid Blockade (for ¹²³I) Exclusion_Criteria->Thyroid_Block Radiotracer_Injection IV Injection of Radiolabeled this compound Thyroid_Block->Radiotracer_Injection Image_Acquisition SPECT or PET Scan Radiotracer_Injection->Image_Acquisition Image_Reconstruction Image Reconstruction Image_Acquisition->Image_Reconstruction ROI_Definition Region of Interest Definition (Striatum & Reference) Image_Reconstruction->ROI_Definition Binding_Potential_Calculation Calculation of Binding Potential (BP/SBP) ROI_Definition->Binding_Potential_Calculation Comparison_to_Normative_Data Comparison to Normative Data Binding_Potential_Calculation->Comparison_to_Normative_Data Clinical_Correlation Correlation with Clinical Diagnosis Comparison_to_Normative_Data->Clinical_Correlation

Caption: General workflow for this compound-based molecular imaging studies.

Logical_Relationship_DAT_Imaging cluster_healthy Healthy Control cluster_pd Parkinson's Disease cluster_adhd ADHD (Hypothesized) Normal_DAT Normal Striatal DAT Density Reduced_DAT Reduced Striatal DAT Density Dopaminergic_Degeneration Dopaminergic Neuron Degeneration Dopaminergic_Degeneration->Reduced_DAT Increased_DAT Increased Striatal DAT Density Dopamine_Hyperfunction Dopamine System Hyperfunction Dopamine_Hyperfunction->Increased_DAT Altropane_Imaging This compound SPECT/PET Imaging Altropane_Imaging->Normal_DAT Measures Altropane_Imaging->Reduced_DAT Measures Altropane_Imaging->Increased_DAT Measures

Caption: Logical relationship between DAT density and disease states as measured by this compound.

Conclusion

This compound has emerged as an invaluable research and potential diagnostic tool for investigating the role of the dopamine transporter in the pathophysiology of various neurological and psychiatric disorders. Its ability to provide a quantitative measure of DAT density offers a window into the integrity of the presynaptic dopaminergic system. The detailed protocols and summarized data presented in this guide are intended to support researchers, scientists, and drug development professionals in the application of this compound imaging to further unravel the complexities of dopamine dysregulation and to aid in the development of novel therapeutic interventions. The continued use of this compound in clinical and research settings promises to enhance our understanding of these debilitating conditions and to improve patient outcomes through more precise and earlier diagnosis.[4]

References

A Technical Guide to the Initial Studies of Altropane for Parkinson's Disease Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a significant reduction in the density of dopamine transporters (DAT), which are crucial for regulating dopamine levels in the brain. The ability to accurately visualize and quantify DAT density provides a valuable biomarker for the diagnosis of PD, monitoring disease progression, and assessing the efficacy of therapeutic interventions. Altropane, a potent and selective DAT imaging agent, has emerged as a promising tool for this purpose. This technical guide provides an in-depth overview of the initial studies on this compound for the diagnosis of Parkinson's disease, focusing on its mechanism of action, quantitative data from early clinical evaluations, and detailed experimental protocols.

This compound is a radiopharmaceutical agent that binds with high affinity to the dopamine transporter.[1] When labeled with a radioactive isotope such as iodine-123 ([¹²³I]), it can be visualized using single-photon emission computed tomography (SPECT), a widely available and cost-effective imaging modality.[2] Early research has demonstrated this compound's potential to accurately differentiate individuals with Parkinson's disease from healthy individuals by highlighting the reduction in striatal DAT density.[2]

Mechanism of Action

This compound is a tropane derivative and a cocaine analog that exhibits high selectivity for the dopamine transporter over other monoamine transporters.[3][4] In Parkinson's disease, the degeneration of dopaminergic neurons leads to a corresponding decrease in the number of available dopamine transporters in the striatum (caudate and putamen).[3]

When [¹²³I]this compound is administered intravenously, it crosses the blood-brain barrier and binds to the DAT on the presynaptic terminals of dopaminergic neurons. The emitted gamma rays from the iodine-123 isotope are then detected by a SPECT camera, generating images that reflect the density and distribution of DAT in the brain.[3] In individuals with Parkinson's disease, the SPECT images will show reduced [¹²³I]this compound uptake in the striatum, particularly in the posterior putamen, which is typically the most affected region in the early stages of the disease.[3] This allows for a quantitative assessment of the dopaminergic deficit, aiding in the early and accurate diagnosis of PD.[5]

Quantitative Data from Initial Studies

The following tables summarize the quantitative findings from initial clinical investigations of this compound in the diagnosis of Parkinson's disease.

Study Participant Group Number of Participants (n) Mean Age (years) Mean Striatal Binding Potential (BP) (Method 1) ± SD Mean Striatal Binding Potential (BP) (Method 2) ± SD
Healthy Volunteers7511.83 ± 0.22 (age-corrected to 25)2.09 ± 0.20 (age-corrected to 25)
Parkinson's Disease Patients8580.83 ± 0.060.84 ± 0.07

Data from Fischman AJ, et al. Synapse. 1998.[3] SD: Standard Deviation Binding Potential Method 1: Linear graphical method for reversible receptor ligands.[3] Binding Potential Method 2: Gamma variate function fitting to the (Striatum - Occipital Cortex) tissue time-activity curve.[3]

Parameter Value Study Population
Age-Related Decline in Striatal BP7.6% per decadeHealthy Volunteers
Reduction in Striatal BP in PD PatientsSignificantly reduced (p < 0.001)Compared to Healthy Volunteers

Data from Fischman AJ, et al. Synapse. 1998.[3]

Diagnostic Performance Metric Value Clinical Trial Phase
Overall Accuracy98%Phase II
Sensitivity96.4%Phase II
Specificity100%Phase II

Data from a blinded interpretation of this compound SPECT scans in a Phase II clinical trial.

In Vitro Binding in Postmortem Brain Tissue Normal Putamen (pmol/g) ± SD Parkinson's Disease Putamen (pmol/g) ± SD Reduction in PD
[¹²⁵I]this compound Binding49.2 ± 8.10.48 ± 0.33~99%

Data from Madras BK, et al. Synapse. 1998.[1]

Experimental Protocols

Radiosynthesis of [¹²³I]this compound

While a detailed step-by-step protocol for a specific clinical trial is often proprietary, the general method for radiosynthesis of [¹²³I]this compound involves an iododestannylation reaction from a corresponding precursor. This method is common for preparing radioiodinated compounds for nuclear medicine applications.

General Steps:

  • Precursor: A non-radioactive precursor molecule containing a trialkyltin group (e.g., tributyltin) at the position where the iodine-123 will be attached is synthesized and purified.

  • Radioiodination: The precursor is reacted with [¹²³I]sodium iodide in the presence of an oxidizing agent (e.g., chloramine-T or hydrogen peroxide) in a suitable solvent. The reaction mixture is heated to facilitate the electrophilic substitution of the tin group with the radioactive iodine.

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the desired [¹²³I]this compound from unreacted [¹²³I]iodide, the precursor, and other byproducts.

  • Quality Control: The final product undergoes rigorous quality control tests to ensure its suitability for human administration. These tests include:

    • Radiochemical Purity: Assessed by HPLC to determine the percentage of the total radioactivity that is in the form of [¹²³I]this compound. A purity of >95% is typically required.

    • Radionuclidic Purity: Checked to ensure that the radioactivity is predominantly from iodine-123 and not from other iodine isotopes.

    • Specific Activity: The amount of radioactivity per unit mass of the compound is determined. High specific activity is crucial to minimize the administered chemical dose.

    • Sterility and Apyrogenicity: The final product is tested for bacterial contamination and pyrogens to ensure it is safe for intravenous injection.

[¹²³I]this compound SPECT Imaging Protocol

The following is a representative protocol based on initial clinical studies for diagnosing Parkinson's disease.

Patient Preparation:

  • Patients are typically instructed to abstain from medications that could interfere with dopamine transporter binding for a specified period before the scan.

  • Informed consent is obtained from all participants.

Radiotracer Administration:

  • A dose of approximately 5-8 millicuries (185-296 MBq) of [¹²³I]this compound is administered as a slow intravenous injection.[6][7]

SPECT Image Acquisition:

  • Dynamic SPECT imaging is initiated shortly after the injection of the radiotracer.

  • Images are acquired over a period of 1.5 to 2 hours.[3]

  • A multi-head SPECT camera equipped with high-resolution collimators is used.

  • Data is acquired in a 128x128 matrix over 360 degrees, with multiple projections.

Image Reconstruction and Analysis:

  • The acquired projection data is reconstructed into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms.

  • Attenuation correction is applied to improve the accuracy of the images.

  • Regions of interest (ROIs) are drawn on the reconstructed images over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.

  • Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.

Quantitative Analysis (Binding Potential Calculation):

Two methods have been described for calculating the binding potential (BP), which is a measure of the density of available dopamine transporters:

  • Linear Graphical Method: This method, developed for reversible receptor ligands, utilizes the tissue time-activity curves and a metabolite-corrected arterial input function to calculate the binding potential.[3]

  • Reference Tissue Model: A simplified method where the expression (Striatal TAC - Occipital TAC) is fitted to a gamma variate function. The maximum value of this function is then divided by the occipital TAC at the same time point to estimate the binding potential.[3] This method avoids the need for arterial blood sampling.

Visualizations

Dopamine Transporter Signaling Pathway

The following diagram illustrates the central role of the dopamine transporter (DAT) in dopaminergic neurotransmission and highlights key regulatory mechanisms that are relevant in the context of Parkinson's disease.

DAT_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release DAT Dopamine Transporter (DAT) Dopamine_cyto->DAT Uptake Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Exocytosis DAT->Dopamine_cyto Reuptake D2R_auto D2 Autoreceptor D2R_auto->DAT Inhibition TAAR1 TAAR1 PKC PKC TAAR1->PKC PKA PKA TAAR1->PKA PKC->DAT Phosphorylation (Internalization/Efflux) PKA->DAT Phosphorylation (Internalization) ERK ERK ERK->DAT Regulation Dopamine_synapse->DAT Binding Dopamine_synapse->D2R_auto Binding

Caption: Dopamine transporter (DAT) regulation at the presynaptic terminal.

This compound SPECT Imaging Workflow for Parkinson's Disease Diagnosis

This diagram outlines the key steps involved in using [¹²³I]this compound SPECT imaging for the diagnosis of Parkinson's disease, from patient preparation to final image analysis.

Altropane_Workflow cluster_patient_prep Patient Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis cluster_diagnosis Diagnosis arrow arrow Informed_Consent Informed Consent Medication_Review Medication Review & Discontinuation Informed_Consent->Medication_Review Injection [¹²³I]this compound Intravenous Injection Medication_Review->Injection SPECT_Acquisition Dynamic SPECT Image Acquisition (1.5 - 2 hours) Injection->SPECT_Acquisition Reconstruction Image Reconstruction (with Attenuation Correction) SPECT_Acquisition->Reconstruction ROI_Analysis Region of Interest (ROI) Analysis (Striatum, Occipital) Reconstruction->ROI_Analysis Quantification Quantitative Analysis (Binding Potential Calculation) ROI_Analysis->Quantification PD_Diagnosis Parkinson's Disease (Reduced Striatal Uptake) Quantification->PD_Diagnosis Low BP Normal_Diagnosis Normal (Normal Striatal Uptake) Quantification->Normal_Diagnosis Normal BP

Caption: Workflow for this compound SPECT imaging in Parkinson's diagnosis.

References

Altropane's Foundational Selectivity for the Dopamine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altropane, a potent phenyltropane derivative, has emerged as a critical tool in neuroscience research and clinical diagnostics, primarily due to its high binding affinity and remarkable selectivity for the dopamine transporter (DAT). This technical guide provides a foundational overview of this compound's selectivity profile, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of associated pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of the dopaminergic system and the development of novel therapeutic and diagnostic agents.

Introduction

This compound (also known as IACFT or O-587) is a cocaine analog that acts as a potent dopamine reuptake inhibitor. Its high affinity and selectivity for the dopamine transporter (DAT) have led to its development as a radiolabeled ligand for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These imaging applications are instrumental in the early diagnosis and monitoring of neurodegenerative disorders characterized by dopaminergic dysfunction, most notably Parkinson's disease. Furthermore, studies have explored its utility in understanding the pathophysiology of other conditions like Attention Deficit Hyperactivity Disorder (ADHD). A thorough understanding of this compound's binding characteristics is paramount for its effective application in both preclinical research and clinical settings.

Quantitative Binding Profile of this compound

The selectivity of this compound for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a cornerstone of its utility. The following tables summarize the available quantitative data on this compound's binding affinity. It is important to note that direct side-by-side comparisons of Ki or IC50 values for all three transporters from a single study are not consistently available in the published literature. However, the existing data unequivocally demonstrates a significantly higher affinity for DAT.

Table 1: In Vitro Binding Affinity of this compound for the Dopamine Transporter (DAT)

ParameterValue (nM)SpeciesTissue/SystemReference
IC506.62 ± 0.78Cynomolgus MonkeyStriatum
KD5.33 ± 0.55Cynomolgus MonkeyStriatum ([125I]this compound)
KD4.96 ± 0.38HumanPutamen ([125I]this compound)

Table 2: Selectivity Profile of this compound (DAT vs. SERT)

Selectivity Ratio (DAT:SERT)MethodSpeciesReference
28-foldIC50 RatioCynomolgus Monkey
25-foldAffinity RatioNot Specified

Experimental Protocols

A precise understanding of the methodologies used to characterize this compound's binding is crucial for the interpretation of existing data and the design of future experiments. This section details the protocols for in vitro radioligand binding assays and in vivo SPECT imaging.

In Vitro Radioligand Binding Assay: [¹²⁵I]this compound

This protocol describes a competitive binding assay to determine the affinity of unlabeled compounds for the dopamine transporter using [¹²⁵I]this compound as the radioligand.

Materials:

  • Tissue Source: Striatal tissue from a relevant species (e.g., cynomolgus monkey or human post-mortem tissue), known to have high DAT density.

  • Radioligand: [¹²⁵I]this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Binding Determinant: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or unlabeled this compound).

  • Test Compounds: Unlabeled compounds to be tested for their affinity to DAT.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen striatal tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In test tubes or a 96-well plate, add the following components in triplicate:

      • Total Binding: Assay buffer, [¹²⁵I]this compound (at a concentration close to its KD, e.g., 1-5 nM), and membrane preparation.

      • Non-specific Binding: Non-specific binding determinant, [¹²⁵I]this compound, and membrane preparation.

      • Competitive Binding: A range of concentrations of the test compound, [¹²⁵I]this compound, and membrane preparation.

    • Incubate the reaction mixture at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity trapped on the filters using a gamma or scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]this compound) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

In Vivo SPECT Imaging Protocol: [¹²³I]this compound in Humans

This protocol provides a general outline for the use of [¹²³I]this compound in human SPECT imaging to assess DAT density.

Patient Preparation:

  • Obtain informed consent from the participant.

  • To minimize thyroid uptake of free radioiodide, administer a thyroid-blocking agent (e.g., potassium iodide) before the administration of [¹²³I]this compound.

  • Ensure the patient is well-hydrated.

Radiopharmaceutical Administration:

  • Administer a single intravenous (IV) injection of [¹²³I]this compound. A typical dose for diagnostic imaging is approximately 5-7 mCi (185-259 MBq).

Image Acquisition:

  • SPECT imaging is typically initiated 60 to 90 minutes after the injection of the radiotracer.

  • Acquire dynamic or static images of the brain using a SPECT scanner equipped with appropriate collimators.

  • The total acquisition time is typically around 30-45 minutes.

Image Analysis:

  • Reconstruct the raw imaging data to generate transverse, coronal, and sagittal slices of the brain.

  • Visually and/or quantitatively assess the uptake of [¹²³I]this compound in the striatum (caudate and putamen).

  • For quantitative analysis, regions of interest (ROIs) are drawn over the striatum and a reference region with negligible DAT density (e.g., the cerebellum or occipital cortex).

  • Calculate the specific-to-non-specific binding ratio, often referred to as the binding potential (BP), which is an index of DAT density.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound's selectivity.

Altropane_Binding cluster_synapse Dopaminergic Synapse Presynaptic_Neuron Presynaptic Neuron Dopamine Dopamine Presynaptic_Neuron->Dopamine Release Postsynaptic_Neuron Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine->Postsynaptic_Neuron Signal Transduction Dopamine->DAT Reuptake This compound This compound This compound->DAT Competitive Binding

Figure 1: Competitive Binding of this compound at the Dopamine Transporter.

Binding_Assay_Workflow Start Start: Striatal Tissue Homogenization Tissue Homogenization Start->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membrane_Prep Isolated Membrane Preparation Centrifugation->Membrane_Prep Incubation Incubation with [125I]this compound & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End: Affinity Data Analysis->End

Figure 2: Workflow for an In Vitro Radioligand Binding Assay.

Selectivity_Profile This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Binds with SERT Serotonin Transporter (SERT) This compound->SERT Binds with NET Norepinephrine Transporter (NET) This compound->NET Binds with High_Affinity High Affinity (Low nM Range) DAT->High_Affinity Low_Affinity Significantly Lower Affinity SERT->Low_Affinity NET->Low_Affinity

Figure 3: Logical Relationship of this compound's Monoamine Transporter Selectivity.

Conclusion

This compound's pharmacological profile is distinguished by its high affinity and selectivity for the dopamine transporter. This foundational characteristic underpins its value as a research tool and a clinical diagnostic agent. The quantitative data, though not exhaustive across all monoamine transporters in single studies, consistently demonstrates a binding preference for DAT that is at least an order of magnitude greater than for SERT. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible characterization of this compound and other novel compounds targeting the dopaminergic system. The continued application and refinement of these methodologies will be essential for advancing our understanding of dopamine-related pathologies and for the development of next-generation diagnostics and therapeutics.

Methodological & Application

Altropane SPECT Imaging: Application Notes and Protocols for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altropane, a cocaine analog, is a high-affinity and selective radioligand for the dopamine transporter (DAT).[1] When labeled with Iodine-123 ([¹²³I]), it serves as a powerful imaging agent for Single Photon Emission Computed Tomography (SPECT), enabling the visualization and quantification of DAT density in the brain.[1] In Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra leads to a significant reduction in striatal DAT levels.[2] Consequently, [¹²³I]this compound SPECT imaging provides an objective and sensitive biomarker for the diagnosis and monitoring of PD, and for assessing the efficacy of novel therapeutic interventions.[1]

These application notes provide a comprehensive overview of the protocols for utilizing [¹²³I]this compound SPECT imaging in the context of Parkinson's disease research.

Mechanism of Action and Signaling Pathway

This compound functions by binding specifically to the dopamine transporters located on the presynaptic terminals of dopaminergic neurons. In a healthy brain, dopamine is released into the synaptic cleft and subsequently reabsorbed into the presynaptic neuron via DATs. In Parkinson's disease, the degeneration of these neurons results in a decreased number of available DATs. When [¹²³I]this compound is introduced, it competes with dopamine for binding to these transporters. The resulting SPECT signal is directly proportional to the density of DATs, thus providing a quantitative measure of dopaminergic neuron integrity.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding This compound [¹²³I]this compound This compound->DAT Binding

This compound binding to the dopamine transporter.

Experimental Protocols

[¹²³I]this compound Radiosynthesis

While detailed, step-by-step synthesis protocols are often proprietary, the general procedure for radiolabeling this compound with Iodine-123 involves an electrophilic substitution reaction on a suitable precursor. The following is a generalized protocol based on available literature.

Materials:

  • This compound precursor (e.g., a trialkyltin or boronic acid derivative)

  • [¹²³I]Sodium Iodide

  • Oxidizing agent (e.g., Chloramine-T)

  • Quenching agent (e.g., sodium metabisulfite)

  • HPLC purification system with a suitable column (e.g., C18)

  • Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for final formulation

Procedure:

  • To a reaction vial containing the this compound precursor dissolved in a suitable solvent, add [¹²³I]Sodium Iodide.

  • Initiate the radioiodination reaction by adding an oxidizing agent.

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Quench the reaction by adding a reducing agent.

  • Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹²³I]this compound.

  • The collected HPLC fraction containing the radiolabeled product is then diluted with water and passed through an SPE cartridge.

  • The cartridge is washed with water to remove any remaining impurities.

  • [¹²³I]this compound is eluted from the cartridge with ethanol and formulated in a sterile saline solution for injection.

  • Quality control is performed to determine radiochemical purity and specific activity.

start Start precursor This compound Precursor + [¹²³I]NaI start->precursor oxidation Add Oxidizing Agent precursor->oxidation reaction Radioiodination Reaction oxidation->reaction quench Quench Reaction reaction->quench hplc HPLC Purification quench->hplc spe Solid-Phase Extraction hplc->spe formulation Formulation in Saline spe->formulation qc Quality Control formulation->qc end End qc->end

Workflow for [¹²³I]this compound radiosynthesis.
Patient Preparation for Clinical Research

Proper patient preparation is crucial for obtaining high-quality and reliable SPECT images.

  • Medication Review: A thorough review of the patient's current medications is necessary. Certain drugs that bind to DAT, such as cocaine, amphetamines, and methylphenidate, can interfere with [¹²³I]this compound binding and should be discontinued for an appropriate period before imaging, typically at least five half-lives.[3] Other medications like some antidepressants (e.g., bupropion) and opioids may also have some effect.[3] Antiparkinsonian medications such as L-dopa and dopamine agonists do not significantly affect DAT binding and generally do not need to be stopped.[2]

  • Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free [¹²³I]iodide, a thyroid-blocking agent should be administered. This is typically done by giving an oral solution of potassium iodide or Lugol's solution at least one hour before the injection of [¹²³I]this compound.[3]

  • Patient Instructions: Patients should be well-hydrated. There are no specific dietary restrictions. They should be instructed to remain as still as possible during the scan to avoid motion artifacts.

[¹²³I]this compound SPECT Image Acquisition

Radiopharmaceutical Administration:

  • Aseptically draw a calibrated dose of [¹²³I]this compound into a syringe.

  • The recommended dose for adults is typically in the range of 185 MBq (5 mCi) to 296 MBq (8 mCi), administered via a slow intravenous injection over 15-20 seconds.[2][4]

  • Flush the injection line with sterile saline.

Image Acquisition Parameters:

  • SPECT Camera: A multi-head (preferably dual-head) SPECT system equipped with low-energy, high-resolution (LEHR) collimators is recommended.[2]

  • Energy Window: A 15-20% energy window centered at the 159 keV photopeak of Iodine-123.

  • Matrix Size: 128 x 128 pixels.[5]

  • Rotation: 360° rotation with step-and-shoot acquisition, using 3° angular steps.[3]

  • Acquisition Time: Imaging is typically performed starting 15-20 minutes after tracer injection and lasts for about 30 minutes.[2] Some protocols for other DAT tracers suggest imaging 3-6 hours post-injection.

  • Patient Positioning: The patient should be positioned comfortably in a supine position with their head in a head holder to minimize movement. The radius of rotation should be minimized to improve spatial resolution.[5]

Image Processing and Analysis

Image Reconstruction:

  • Images should be reconstructed using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation and scatter.[6]

Qualitative (Visual) Analysis:

  • Reconstructed images are visually assessed by trained nuclear medicine physicians or researchers.

  • In healthy individuals, a symmetrical, comma-shaped or crescent-shaped pattern of high tracer uptake is observed in the striatum (caudate and putamen).

  • In Parkinson's disease, there is typically a reduced uptake of the tracer, which is often asymmetrical and more pronounced in the posterior putamen. In advanced stages, the uptake in both the putamen and caudate nucleus is severely diminished.

Quantitative Analysis: Quantitative analysis provides objective measurements of DAT density, which is crucial for longitudinal studies and clinical trials. The most common method is the calculation of the Binding Potential (BP).

Procedure for Quantitative Analysis:

  • Region of Interest (ROI) Definition: ROIs are drawn on the reconstructed SPECT images.

    • Target Regions: ROIs are placed over the striatum, and often separately over the caudate nucleus and putamen in both hemispheres.

    • Reference Region: An ROI is placed over a region with negligible DAT density, such as the occipital cortex or cerebellum, to estimate non-specific binding.[1]

  • Calculation of Specific Binding Ratio (SBR): A common and straightforward method to estimate BP is to calculate the SBR.

    • The formula for SBR is: (Mean counts in Target ROI - Mean counts in Reference ROI) / Mean counts in Reference ROI [2]

  • More Complex Modeling: For more precise quantification, dynamic SPECT imaging with arterial blood sampling can be performed to calculate the binding potential (BP_ND) using kinetic modeling. However, for clinical research, the SBR method is often sufficient and less invasive.[1]

start Start recon Reconstructed SPECT Images start->recon roi Define ROIs (Striatum, Reference) recon->roi counts Extract Mean Counts from ROIs roi->counts sbr Calculate Specific Binding Ratio (SBR) counts->sbr analysis Statistical Analysis sbr->analysis end End analysis->end

Workflow for quantitative image analysis.

Data Presentation

Quantitative data from [¹²³I]this compound SPECT studies should be presented in a clear and structured format to allow for easy comparison between different research cohorts.

Table 1: Example of Quantitative [¹²³I]this compound SPECT Data in Parkinson's Disease

Parameter Healthy Controls (n=7) Parkinson's Disease Patients (n=8) p-value
Striatal Binding Potential (BP) - Method 1 1.83 ± 0.220.83 ± 0.06< 0.001
Striatal Binding Potential (BP) - Method 2 2.09 ± 0.200.84 ± 0.07< 0.001

Data are presented as mean ± standard deviation. Data are age-corrected. Method 1 and Method 2 represent two different approaches to calculating binding potential as described in the cited literature.[1]

Table 2: Summary of [¹²⁵I]this compound Binding in Postmortem Brain Tissue

Brain Region Normal Brain Tissue (pmol/g) Parkinson's Disease Brain Tissue (pmol/g) % Reduction
Putamen 49.2 ± 8.10.48 ± 0.3399%
Caudate Nucleus --83% of normal
Nucleus Accumbens --75% of normal

Data are presented as mean ± standard deviation where available.[7]

Conclusion

[¹²³I]this compound SPECT imaging is a valuable tool for the in vivo assessment of the integrity of the dopaminergic system in Parkinson's disease. The protocols outlined in these application notes provide a framework for conducting high-quality research using this imaging modality. Standardization of patient preparation, image acquisition, and data analysis is essential for ensuring the reliability and reproducibility of findings across different research studies and clinical trials.

References

Quantitative Analysis of Altropane Uptake in the Striatum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quantitative analysis of Altropane uptake in the striatum, a key measure for assessing dopamine transporter (DAT) availability. This compound, a cocaine analog, is a high-affinity and selective ligand for DAT sites, making it a valuable tool in the study of Parkinson's disease and other neurological conditions involving the dopaminergic system.[1][2] This document outlines detailed protocols for both Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging with this compound, along with a summary of quantitative data and visual representations of experimental workflows and signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data on this compound binding in the human striatum, derived from in vitro and in vivo imaging studies.

Table 1: In Vitro Binding Properties of [¹²⁵I]this compound in Human Putamen

ParameterValueReference
K D (Dissociation Constant)4.96 ± 0.38 nM[2]
B MAX (Maximum Binding Sites)212 ± 41.1 pmol/g tissue[2]

Table 2: In Vivo Striatal Binding Potential (BP) of [¹²³I]this compound measured by SPECT

Subject GroupMethod 1 (Linear Graphical)Method 2 (Gamma Variate)Reference
Healthy Volunteers (age-corrected to 25)1.83 ± 0.222.09 ± 0.20[1]
Parkinson's Disease Patients (age-corrected)0.83 ± 0.060.84 ± 0.07[1]

Table 3: In Vivo Striatal k₃/k₄ of [¹¹C]this compound in Rhesus Monkeys measured by PET

Analysis Methodk₃/k₄ ValueReference
Nonlinear least-squares fitting3.48 ± 0.41[3]
Linear graphical method3.77 ± 0.45[3]

Experimental Protocols

Protocol 1: [¹²³I]this compound SPECT Imaging

This protocol describes the procedure for quantitative SPECT imaging of dopamine transporters in the human brain using [¹²³I]this compound.

1. Subject Preparation:

  • Subjects should be screened for any contraindications to the procedure.[4][5]

  • A physical and neurological evaluation should be conducted.[4]

  • Certain medications may need to be discontinued prior to the scan.[6]

  • For women of childbearing potential, a negative pregnancy test is required.[5]

2. Radiotracer Administration:

  • A single intravenous (IV) injection of 5-8 millicuries (mCi) of [¹²³I]this compound is administered.[5][6]

3. Image Acquisition:

  • Dynamic SPECT images are acquired over 1.5-2 hours.[1]

  • For routine clinical scans, a 30-minute acquisition starting 15-20 minutes after injection may be sufficient.[6]

4. Arterial Blood Sampling (for full kinetic modeling):

  • Arterial blood samples are collected throughout the imaging session.[1]

  • Plasma radioactivity is analyzed chromatographically to obtain a metabolite-corrected arterial input function.[1]

5. Image Analysis:

  • Regions of Interest (ROIs): ROIs are drawn on the SPECT images over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.[1]

  • Quantitative Analysis Methods:

    • Method 1: Linear Graphical Method: Tissue time-activity curves (TACs) from the ROIs and the metabolite-corrected arterial input function are analyzed using a linear graphical method developed for reversible receptor ligands to calculate the binding potential (BP), which is an estimate of B'max/K D.[1]

    • Method 2: Reference Tissue Method: The expression (Striatum TAC - Occipital Cortex TAC) is fitted to a gamma variate function. The maximum value of this function is then divided by the Occipital Cortex TAC at the same time point to estimate the BP.[1]

Protocol 2: [¹¹C]this compound PET Imaging

This protocol outlines the procedure for PET imaging of dopamine transporters using [¹¹C]this compound, which allows for repeated imaging studies due to the shorter half-life of Carbon-11.[7]

1. Subject Preparation:

  • Similar to the SPECT protocol, subjects should undergo appropriate screening and preparation.

2. Radiotracer Administration:

  • An intravenous injection of approximately 5-10 mCi of [¹¹C]this compound is administered over 20-30 seconds.[3][7]

3. Image Acquisition:

  • Dynamic PET images are acquired for a total of 60-90 minutes.[3][7]

  • A typical framing sequence would be: 8 frames of 15 seconds, 4 frames of 60 seconds, and 27 frames of 120 seconds.[7]

4. Arterial Blood Sampling:

  • Arterial blood samples are collected in parallel with imaging to generate a metabolite-corrected arterial input function.[3]

  • Metabolite analysis is performed using HPLC.[3]

5. Image Analysis:

  • Regions of Interest (ROIs): ROIs are defined for the striatum (caudate and putamen) and a reference region (e.g., cerebellum or occipital cortex).

  • Quantitative Analysis Methods:

    • Nonlinear Least-Squares Fitting: The PET data and metabolite-corrected arterial blood data are used to calculate the ratio of association and dissociation rate constants (k₃/k₄) using nonlinear least-squares fitting.[3]

    • Linear Graphical Method: A linear graphical method for reversible ligands can also be applied to calculate k₃/k₄.[3][7] The distribution volume ratio (DVR) can be determined from the slope of the linear portion of the plot (e.g., 40-60 minutes).[7]

Visualizations

The following diagrams illustrate the experimental workflow for this compound imaging and the relationship between this compound uptake and dopamine transporter availability.

experimental_workflow cluster_preparation Subject Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis screening Screening & Consent med_discontinuation Medication Discontinuation screening->med_discontinuation pregnancy_test Pregnancy Test (if applicable) med_discontinuation->pregnancy_test tracer_admin Radiotracer Administration ([¹²³I] or [¹¹C]this compound) pregnancy_test->tracer_admin image_acquisition Dynamic SPECT or PET Image Acquisition tracer_admin->image_acquisition blood_sampling Arterial Blood Sampling (Optional) tracer_admin->blood_sampling roi_definition Region of Interest (ROI) Definition (Striatum, Reference) image_acquisition->roi_definition kinetic_modeling Kinetic Modeling (e.g., Graphical Analysis) blood_sampling->kinetic_modeling tac_generation Time-Activity Curve (TAC) Generation roi_definition->tac_generation tac_generation->kinetic_modeling bp_calculation Binding Potential (BP) Calculation kinetic_modeling->bp_calculation

Caption: Experimental workflow for a typical this compound imaging study.

logical_relationship cluster_biological Biological State cluster_imaging_process Imaging Process cluster_quantitative_outcome Quantitative Outcome dat_availability Dopamine Transporter (DAT) Availability in Striatum neuronal_integrity Nigrostriatal Neuronal Integrity dat_availability->neuronal_integrity reflects altropane_binding This compound Binding to DAT dat_availability->altropane_binding determines clinical_interpretation Clinical Interpretation (e.g., Parkinson's Disease Diagnosis) neuronal_integrity->clinical_interpretation informs altropane_admin [¹²³I] or [¹¹C]this compound Administration altropane_admin->altropane_binding spect_pet_signal SPECT or PET Signal Detection altropane_binding->spect_pet_signal striatal_uptake Quantitative Striatal Uptake (e.g., Binding Potential) spect_pet_signal->striatal_uptake is quantified as striatal_uptake->clinical_interpretation

Caption: Relationship between this compound uptake and DAT availability.

References

Application Notes and Protocols for Longitudinal Studies of Dopamine Transporter Density Using Altropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altropane is a potent and selective radioligand for the dopamine transporter (DAT), making it a valuable tool for in vivo imaging of dopaminergic nerve terminals using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][2] Its favorable properties, including high affinity and selectivity for DAT, facilitate the quantification of DAT density in the brain.[1][2] Longitudinal studies employing this compound imaging are crucial for monitoring the progression of neurodegenerative diseases such as Parkinson's disease, assessing the efficacy of therapeutic interventions, and understanding the long-term changes in the dopaminergic system.[3][4] These notes provide detailed protocols and data for the application of this compound in longitudinal research settings.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, essential for designing and interpreting longitudinal imaging studies.

Table 1: this compound Binding Affinity and Selectivity

ParameterValueSpeciesMethodReference
IC50 (DAT) 6.62 ± 0.78 nMCynomolgus MonkeyIn vitro binding assay[1][2]
K D (DAT) 5.33 ± 0.55 nMCynomolgus MonkeyIn vitro binding assay with [¹²⁵I]this compound[2]
Bmax (DAT) 301 pmol/g tissueCynomolgus MonkeyIn vitro binding assay with [¹²⁵I]this compound[2]
Dopamine:Serotonin Transporter Selectivity 25-fold to 28-foldCynomolgus MonkeyIn vitro binding assay[1][2][5]
Binding Potential (BP) - Healthy Volunteers (age-corrected to 25) 1.83 ± 0.22 (Method 1)Human[¹²³I]this compound SPECT[6]
2.09 ± 0.20 (Method 2)Human[¹²³I]this compound SPECT[6]
Binding Potential (BP) - Parkinson's Disease Patients (age-corrected) 0.83 ± 0.06 (Method 1)Human[¹²³I]this compound SPECT[6]
0.84 ± 0.07 (Method 2)Human[¹²³I]this compound SPECT[6]

Table 2: Radiolabeling and Imaging Characteristics

ParameterValueRadionuclideNotesReference
Radiochemical Purity >95%[¹¹C][1][5]
Specific Activity >1,000 mCi/µmol[¹¹C]At end of synthesis[1][5]
Synthesis Time ~30 minutes[¹¹C][1][5]
Injected Dose (Preclinical) ~10 mCi[¹¹C]Rhesus Monkeys[1]
Injected Dose (Clinical) 5-7 mCi[¹²³I]Human[7]
~5 mCi[¹¹C]Human[5]
Imaging Window (Preclinical) 90 minutes[¹¹C]Dynamic PET[1]
Imaging Window (Clinical) 1.5 - 2 hours[¹²³I]Dynamic SPECT[6]
60 - 90 minutes[¹¹C]Dynamic PET[5][8]
Metabolism Rapidly converted to polar metabolites[¹²³I]Plasma analysis[6]
~80% intact tracer at 60 min post-injection[¹¹C]Plasma analysis[1][5]

Experimental Protocols

Protocol 1: [¹¹C]-Altropane Synthesis and Quality Control

This protocol outlines the radiosynthesis of [¹¹C]-Altropane for PET imaging.

  • Precursor Preparation: Treat [¹²⁷I]-Altropane with hydrochloric acid to hydrolyze the methyl ester bond, yielding the precursor for [¹¹C] labeling.[1]

  • Radiolabeling: Introduce the [¹¹C] methyl ester group by treating the precursor with [¹¹C]CH₃I.[1]

  • Purification: Purify the resulting [¹¹C]-Altropane using High-Performance Liquid Chromatography (HPLC).[1]

  • Quality Control:

    • Assess radiochemical purity using analytical HPLC, ensuring it is >95%.[1][5]

    • Determine specific activity at the end of synthesis, which should be >1,000 mCi/µmol.[1][5]

    • The total synthesis and purification time should be approximately 30 minutes.[1][5]

Protocol 2: Longitudinal PET Imaging with [¹¹C]-Altropane in a Preclinical Model (Rhesus Monkey)

This protocol describes a longitudinal study design for assessing changes in DAT density over time in a non-human primate model.

  • Subject Preparation:

    • Anesthetize the animal and maintain anesthesia throughout the imaging session.

    • Place an intravenous catheter for radiotracer injection and an arterial line for blood sampling.

  • Baseline Imaging Session:

    • Position the subject in the PET scanner.

    • Inject a bolus of approximately 10 mCi of [¹¹C]-Altropane intravenously.[1]

    • Acquire dynamic PET images for 90 minutes.[1]

    • Collect arterial blood samples in parallel with imaging to determine the arterial input function and for metabolite analysis.[1]

  • Follow-up Imaging Sessions:

    • Repeat the imaging procedure at predetermined intervals (e.g., 6 months, 12 months) to monitor longitudinal changes.

    • Ensure consistent subject positioning and imaging parameters across all sessions.

  • Image and Data Analysis:

    • Reconstruct PET images and co-register them with anatomical MRI scans for region of interest (ROI) definition (e.g., caudate, putamen, cerebellum as a reference region).

    • Correct arterial blood data for metabolites using HPLC analysis.[1]

    • Perform kinetic modeling of the time-activity curves from the ROIs and the metabolite-corrected arterial input function to calculate the binding potential (BP) or the distribution volume ratio (DVR). A linear graphical method for reversible ligands can be employed.[1]

    • Compare the calculated binding parameters across the different time points to assess longitudinal changes in DAT density.

Protocol 3: Longitudinal SPECT Imaging with [¹²³I]-Altropane in Human Subjects

This protocol is designed for longitudinal studies in human participants to track disease progression or response to therapy.

  • Participant Preparation:

    • Obtain informed consent.

    • Administer a thyroid-blocking agent (e.g., potassium iodide) to minimize radiation exposure to the thyroid gland.

  • Baseline Imaging Session:

    • Position the participant comfortably in the SPECT scanner.

    • Inject a single intravenous bolus of 5-7 mCi of [¹²³I]-Altropane.[7]

    • Acquire dynamic SPECT images over 1.5 to 2 hours.[6]

    • For quantitative analysis, arterial blood sampling can be performed to obtain a metabolite-corrected arterial input function.[6]

  • Follow-up Imaging Sessions:

    • Schedule subsequent imaging sessions at clinically relevant intervals (e.g., annually) to monitor changes in DAT density.

    • Maintain consistent imaging protocols and scanner calibration across all study visits.

  • Image and Data Analysis:

    • Reconstruct SPECT images.

    • Define regions of interest (ROIs) on the images, typically the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.[6]

    • Calculate the binding potential (BP) using methods such as a linear graphical analysis for reversible ligands or a simplified reference tissue model.[6]

    • Longitudinal changes in BP are then statistically analyzed to determine the rate of DAT decline or the effect of an intervention.

Visualizations

experimental_workflow Experimental Workflow for a Longitudinal this compound Imaging Study cluster_baseline Baseline Assessment cluster_intervention Intervention / Time cluster_followup Follow-up Assessment cluster_analysis Data Analysis baseline_scan Baseline this compound Scan (PET or SPECT) intervention Therapeutic Intervention or Passage of Time baseline_scan->intervention Time Interval image_analysis Image Reconstruction & ROI Definition baseline_scan->image_analysis clinical_assessment_1 Clinical Assessment clinical_assessment_1->intervention correlation Correlation with Clinical Data clinical_assessment_1->correlation followup_scan Follow-up this compound Scan (PET or SPECT) intervention->followup_scan clinical_assessment_2 Clinical Assessment intervention->clinical_assessment_2 followup_scan->image_analysis clinical_assessment_2->correlation kinetic_modeling Kinetic Modeling (BP or DVR Calculation) image_analysis->kinetic_modeling longitudinal_analysis Longitudinal Statistical Analysis kinetic_modeling->longitudinal_analysis longitudinal_analysis->correlation

Caption: Workflow for a longitudinal this compound imaging study.

signaling_pathway This compound Binding to Dopamine Transporter cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft dat Dopamine Transporter (DAT) dopamine_vesicle Dopamine Vesicle dat->dopamine_vesicle Recycling dopamine Dopamine dopamine_vesicle->dopamine Release dopamine->dat Reuptake This compound [¹¹C] or [¹²³I]-Altropane This compound->dat Binds to

References

Application of Altropane in Animal Models of Parkinson's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altropane is a potent and selective radioligand for the dopamine transporter (DAT), a key protein involved in the regulation of dopamine neurotransmission.[1] In neurodegenerative conditions like Parkinson's disease (PD), the density of DAT is significantly reduced due to the progressive loss of dopaminergic neurons in the substantia nigra.[1][2] This makes this compound, when labeled with a positron-emitting (e.g., ¹¹C) or single-photon-emitting (e.g., ¹²³I) isotope, an invaluable tool for the in vivo visualization and quantification of DAT using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), respectively.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of Parkinson's disease, aiding researchers in the assessment of disease progression and the evaluation of potential therapeutic interventions.

Data Presentation

Table 1: In Vitro Binding Properties of this compound
ParameterSpeciesBrain RegionValueReference
K D HumanPutamen4.96 ± 0.38 nM[3]
B MAX HumanPutamen212 ± 41.1 pmol/g tissue[3]
K D Cynomolgus MonkeyStriatum5.33 ± 0.55 nM[5]
B MAX Cynomolgus MonkeyStriatum301 pmol/g tissue[5]
IC 50 Cynomolgus MonkeyStriatum6.62 ± 0.78 nM[5]
Table 2: In Vivo this compound Imaging Data in Parkinson's Models
Imaging ModalityAnimal ModelBrain RegionParameterValue (Control)Value (PD Model)Reference
SPECTHumanStriatumBinding Potential (BP)1.83 ± 0.220.83 ± 0.06[2]
PETRhesus MonkeyStriatumk3/k43.48 ± 0.41Not specified[4]
SPECT6-OHDA RatStriatumRight to Left RatioCorrelated with dopamine contentCorrelated with dopamine content[6]
AutoradiographyHuman PostmortemPutamen[¹²⁵I]this compound Binding49.2 ± 8.1 pmol/g0.48 ± 0.33 pmol/g[3]
AutoradiographyHuman PostmortemCaudate Nucleus% of Normal Binding100%17%[3]
AutoradiographyHuman PostmortemNucleus Accumbens% of Normal Binding100%25%[3]

Experimental Protocols

Protocol for 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a rat model of Parkinson's disease.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Anesthetic (e.g., isoflurane)

  • Stereotactic frame

  • Hamilton syringe (10 µL)

  • Dental drill

Procedure:

  • Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA at a concentration of 2-5 mg/mL in sterile saline containing 0.02-0.2% ascorbic acid to prevent oxidation.[7][8] The solution should be protected from light.

  • Anesthesia and Stereotactic Surgery: Anesthetize the rat with isoflurane and place it in a stereotactic frame.[7][8]

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole at the desired coordinates for the medial forebrain bundle. Typical coordinates relative to bregma are: Anteroposterior (AP): -4.3 mm; Mediolateral (ML): +1.6 mm; Dorsoventral (DV): -8.4 mm from the skull surface.[8]

  • 6-OHDA Injection:

    • Slowly lower the Hamilton syringe needle to the target DV coordinate.

    • Inject 2-5 µL of the 6-OHDA solution at a rate of 1 µL/min.[7]

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia as required and monitor the animal's weight and well-being.[7] Behavioral testing can typically commence 2-3 weeks post-surgery.

Protocol for this compound SPECT Imaging in 6-OHDA Rats

This protocol outlines the procedure for conducting SPECT imaging with [¹²³I]this compound to assess DAT density in the 6-OHDA rat model.

Materials:

  • 6-OHDA-lesioned and control rats

  • [¹²³I]this compound

  • Anesthetic (e.g., isoflurane)

  • Small animal SPECT scanner

  • Data acquisition and analysis software

Procedure:

  • Radiotracer Preparation and Administration:

    • [¹²³I]this compound is typically obtained from a commercial supplier or synthesized in-house.

    • Anesthetize the rat with isoflurane.

    • Administer a bolus injection of [¹²³I]this compound (typically 1-2 mCi) via the tail vein.

  • SPECT Image Acquisition:

    • Position the anesthetized animal in the SPECT scanner.

    • Dynamic SPECT imaging is recommended to assess the tracer kinetics. Acquire data for 90-120 minutes post-injection.[2]

    • For static imaging, a 30-minute acquisition starting 60-90 minutes post-injection can be performed.

  • Image Reconstruction and Analysis:

    • Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).

    • Co-register the SPECT images with a standard rat brain atlas or an anatomical MRI scan for accurate region of interest (ROI) delineation.

    • Define ROIs for the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the cerebellum or occipital cortex.[2]

  • Quantification:

    • Calculate the specific binding ratio (SBR) or binding potential (BP) using the following formula: SBR = (Activity in Striatum - Activity in Reference Region) / Activity in Reference Region

    • For dynamic data, kinetic modeling can be applied to obtain more detailed quantitative parameters.[2]

Protocol for Behavioral Assessment: Cylinder Test

The cylinder test is used to assess forelimb use asymmetry, a characteristic motor deficit in the unilateral 6-OHDA rat model.[6]

Materials:

  • Transparent cylinder (20 cm diameter, 30 cm high)

  • Video recording equipment

Procedure:

  • Place the rat in the transparent cylinder.

  • Videotape the rat for 5-10 minutes.

  • During rearing behavior (when the rat stands on its hind legs), record the number of times the left forelimb, right forelimb, or both forelimbs are used to contact the cylinder wall for support.

  • Calculate the percentage of contralateral forelimb use (impaired side) relative to the total number of forelimb contacts. A significant decrease in the use of the contralateral forelimb indicates a successful lesion.

Visualizations

G cluster_0 6-OHDA Model Creation prep Animal Preparation (Anesthesia, Stereotactic Mounting) surgery Stereotactic Surgery (Craniotomy) prep->surgery injection 6-OHDA Injection (Medial Forebrain Bundle) surgery->injection recovery Post-operative Recovery (Analgesia, Monitoring) injection->recovery

Caption: Workflow for creating the 6-OHDA rat model of Parkinson's disease.

G cluster_1 This compound SPECT Imaging & Analysis tracer_admin [123I]this compound Administration (i.v.) spect_acq SPECT Data Acquisition (Dynamic/Static) tracer_admin->spect_acq recon Image Reconstruction (OSEM) spect_acq->recon coreg Co-registration (with MRI/Atlas) recon->coreg roi ROI Analysis (Striatum, Cerebellum) coreg->roi quant Quantification (SBR/BP Calculation) roi->quant

Caption: Workflow for this compound SPECT imaging and data analysis.

G cluster_2 Experimental Design animal_model Parkinson's Animal Model (e.g., 6-OHDA Rat) imaging This compound SPECT/PET Imaging animal_model->imaging behavior Behavioral Testing (e.g., Cylinder Test) animal_model->behavior correlation Correlational Analysis imaging->correlation behavior->correlation outcome Assessment of Dopaminergic Integrity correlation->outcome

Caption: Logical workflow for correlating this compound imaging with behavioral outcomes.

G cluster_3 Mechanism of this compound Imaging in Parkinson's Disease dopaminergic_neuron Presynaptic Dopaminergic Neuron dat Dopamine Transporter (DAT) dopaminergic_neuron->dat expresses binding This compound-DAT Binding This compound Radiolabeled this compound This compound->dat binds to signal SPECT/PET Signal binding->signal emits pd_pathology Parkinson's Disease (Neuron Degeneration) reduced_dat Reduced DAT Density pd_pathology->reduced_dat leads to reduced_signal Reduced SPECT/PET Signal reduced_dat->reduced_signal results in

Caption: Signaling pathway illustrating this compound's mechanism of action.

References

Application Notes and Protocols for Radiolabeling Altropane with Iodine-123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altropane, a potent and selective dopamine transporter (DAT) imaging agent, is a valuable tool in neuroscience research and the clinical evaluation of Parkinsonian syndromes. When labeled with Iodine-123 ([¹²³I]), a gamma-emitting radionuclide with a half-life of 13.22 hours, [¹²³I]this compound allows for in vivo visualization of DAT density in the brain using Single Photon Emission Computed Tomography (SPECT).[1] This document provides a detailed protocol for the radiolabeling of this compound with Iodine-123 via electrophilic substitution on a stannylated precursor, along with guidelines for purification and quality control of the final radiopharmaceutical.

Principle of the Method

The radiolabeling of this compound with Iodine-123 is achieved through an iododestannylation reaction. This method involves the electrophilic substitution of a trialkylstannyl group (e.g., tributylstannyl) on the this compound precursor molecule with radioactive Iodine-123. The reaction is facilitated by an oxidizing agent, which converts the [¹²³I]iodide into a more electrophilic species. This approach offers high radiochemical yields and purity under mild reaction conditions.

Experimental Protocol

This protocol outlines a representative procedure for the radiolabeling of this compound with Iodine-123. The specific parameters may require optimization based on the available starting materials and equipment.

Materials and Reagents
  • Precursor: (E)-N-(3-(tributylstannyl)allyl)-2β-carbomethoxy-3β-(4-fluorophenyl)tropane

  • Radioisotope: No-carrier-added Sodium [¹²³I]Iodide (Na[¹²³I]) in 0.1 M NaOH

  • Oxidizing Agent: Chloramine-T solution (1 mg/mL in sterile water for injection) or 3% Hydrogen Peroxide

  • Acidic Medium: 0.1 M Hydrochloric Acid (HCl) or Acetic Acid

  • Quenching Solution: Sodium metabisulfite solution (2 mg/mL in sterile water for injection)

  • Solvents: Ethanol (absolute, HPLC grade), Acetonitrile (HPLC grade), Water for Injection (WFI)

  • Purification:

    • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

    • Solid-Phase Extraction (SPE) C18 cartridges.

  • Quality Control:

    • Analytical HPLC system with a C18 reverse-phase column and a radioactivity detector.

    • Thin-Layer Chromatography (TLC) plates (silica gel) and a radio-TLC scanner.

Radiolabeling Procedure
  • Preparation: In a shielded hot cell, place 10-20 µg of the tributylstannyl-Altropane precursor dissolved in 100 µL of ethanol into a sterile reaction vial.

  • Addition of Radioisotope: To the reaction vial, add 185-370 MBq (5-10 mCi) of no-carrier-added Na[¹²³I].

  • Acidification: Add 50 µL of 0.1 M HCl to the reaction mixture to create an acidic environment.

  • Initiation of Reaction: Add 20-50 µL of Chloramine-T solution (1 mg/mL) to initiate the radioiodination reaction. Gently agitate the vial.

  • Reaction Time and Temperature: Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Quenching the Reaction: Stop the reaction by adding 100 µL of sodium metabisulfite solution. This will reduce any unreacted oxidizing agent.

Purification of [¹²³I]this compound

Purification is crucial to remove unreacted [¹²³I]iodide, the stannylated precursor, and other reaction byproducts.

Method A: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dilute the reaction mixture with the HPLC mobile phase.

  • Injection: Inject the diluted mixture onto a semi-preparative C18 HPLC column.

  • Elution: Elute the column with a suitable mobile phase (e.g., a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid) at a constant flow rate.

  • Fraction Collection: Collect the radioactive peak corresponding to [¹²³I]this compound, as identified by a radioactivity detector.

  • Solvent Removal and Formulation: Remove the HPLC solvent from the collected fraction by rotary evaporation or nitrogen stream. Formulate the purified [¹²³I]this compound in a sterile solution for injection (e.g., 10% ethanol in saline).

Method B: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with ethanol followed by sterile water.

  • Loading: Load the quenched reaction mixture onto the conditioned C18 cartridge. The [¹²³I]this compound and the precursor will be retained on the cartridge, while unreacted [¹²³I]iodide will pass through.

  • Washing: Wash the cartridge with sterile water to remove any remaining unbound radioactivity.

  • Elution: Elute the purified [¹²³I]this compound from the cartridge with a small volume of absolute ethanol.

  • Formulation: Dilute the ethanolic solution with sterile saline to the desired final concentration and ethanol percentage for injection.

Quality Control

Radiochemical Purity (RCP)

  • Analytical HPLC: Inject a small aliquot of the final formulated product onto an analytical C18 HPLC column. The radiochemical purity is determined by integrating the peak area of [¹²³I]this compound relative to the total radioactivity detected. The RCP should typically be >95%.

  • Radio-TLC: Spot a small amount of the final product onto a silica gel TLC plate. Develop the plate using an appropriate solvent system (e.g., ethyl acetate). The Rf value of [¹²³I]this compound will be distinct from that of free [¹²³I]iodide. Scan the plate using a radio-TLC scanner to determine the percentage of radioactivity corresponding to the product.

Other Quality Control Parameters

  • pH: The pH of the final product should be within a physiologically acceptable range (typically 5.0-7.5).

  • Sterility and Endotoxin Testing: Perform standard sterility and bacterial endotoxin tests to ensure the safety of the radiopharmaceutical for in vivo use.

Data Presentation

The following table summarizes typical quantitative data obtained during the radiolabeling of this compound with Iodine-123. These values are representative and may vary depending on the specific reaction conditions and purification method employed.

ParameterTypical ValueMethod of Determination
Radiochemical Yield (decay-corrected)60-85%Calculation from total starting radioactivity and purified product radioactivity
Radiochemical Purity> 95%Analytical HPLC or Radio-TLC
Specific Activity> 185 GBq/µmol (> 5 Ci/µmol)Calculation based on the amount of radioactivity and the mass of this compound
Total Synthesis Time30-45 minutesDirect measurement

Mandatory Visualizations

Experimental Workflow for [¹²³I]this compound Synthesis

Radiolabeling_Workflow Precursor Stannylated this compound Precursor Reaction Radiolabeling Reaction (5-10 min, RT) Precursor->Reaction I123 Na[¹²³I] I123->Reaction Reagents Acidic Medium & Oxidizing Agent Reagents->Reaction Quenching Quenching (Sodium Metabisulfite) Reaction->Quenching Mixture CrudeProduct Crude [¹²³I]this compound Quenching->CrudeProduct Purification Purification (HPLC or SPE) CrudeProduct->Purification QC Quality Control (HPLC, TLC, pH, Sterility) Purification->QC Purified Product FinalProduct Final Product: [¹²³I]this compound for Injection QC->FinalProduct Release

Caption: Workflow for the synthesis and quality control of [¹²³I]this compound.

Logical Relationship of Quality Control Steps

QC_Relationship FinalFormulation Final [¹²³I]this compound Formulation RCP_Test Radiochemical Purity (>95%) FinalFormulation->RCP_Test pH_Test pH Measurement (5.0 - 7.5) FinalFormulation->pH_Test Sterility_Test Sterility Test (Pass) FinalFormulation->Sterility_Test Endotoxin_Test Endotoxin Test (< specified limit) FinalFormulation->Endotoxin_Test Release Product Release for In Vivo Use RCP_Test->Release pH_Test->Release Sterility_Test->Release Endotoxin_Test->Release

Caption: Key quality control checks for the release of [¹²³I]this compound.

References

a standard operating procedures for clinical trials involving Altropane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Altropane is a potent and selective radioligand for the dopamine transporter (DAT), a key protein involved in regulating dopamine levels in the brain.[1] Due to its high affinity and specificity for DAT, radiolabeled this compound ([¹²³I]this compound for SPECT and [¹¹C]this compound for PET) serves as a valuable in vivo imaging agent to assess the integrity of the nigrostriatal dopamine system.[1][2] Clinical research has demonstrated its utility in the differential diagnosis of Parkinsonian syndromes and in the investigation of neuropsychiatric disorders such as Attention Deficit Hyperactivity Disorder (ADHD).[3][4]

The primary application of this compound in clinical trials is to visualize and quantify the density of dopamine transporters in the striatum. A reduced DAT density is a well-established pathological hallmark of Parkinson's disease.[5] Conversely, studies in ADHD have suggested a potential dysregulation of DAT, with some research indicating increased DAT binding.[3][4] These application notes and protocols are designed to provide a standardized framework for conducting clinical trials utilizing this compound imaging to ensure data quality, consistency, and participant safety.

Core Principles and Responsibilities

All clinical trials involving this compound must adhere to the principles of Good Clinical Practice (GCP), as defined by the International Council for Harmonisation (ICH). The principal investigator (PI) is responsible for ensuring that all study procedures are conducted in accordance with the approved protocol, applicable regulations, and institutional policies. All personnel involved in the trial must be appropriately trained on the study protocol and these Standard Operating Procedures (SOPs).

Subject Screening and Eligibility

A comprehensive screening process is crucial to ensure participant safety and the scientific validity of the trial. The following provides a general framework for inclusion and exclusion criteria, which should be adapted for specific study protocols.

3.1 Inclusion Criteria (General)

  • Male or female participants, typically 18 years of age or older.[6] For pediatric studies, a specific age range should be defined in the protocol.

  • Willing and able to provide written informed consent.[7]

  • For studies investigating Parkinsonian syndromes, a clinical diagnosis of possible or probable Parkinson's disease or other movement disorder is required.[7]

  • For ADHD studies, a diagnosis of ADHD according to DSM-5 criteria is necessary.[8]

  • Female participants of childbearing potential must have a negative pregnancy test and agree to use a highly effective method of contraception throughout the study.[6]

3.2 Exclusion Criteria (General)

  • History of hypersensitivity to this compound or any of its excipients.

  • Pregnancy or breastfeeding.[8]

  • Clinically significant unstable medical conditions.

  • Use of medications known to interfere with dopamine transporter binding within a specified washout period (see Table 1).[9]

  • Participation in another clinical trial involving an investigational drug or device within a specified timeframe.

  • Presence of any condition that, in the opinion of the investigator, would compromise the participant's safety or the integrity of the study data.

  • For Parkinson's studies, conditions that may confound the diagnosis, such as a history of major stroke or other neurological disorders.[10]

  • For ADHD studies, a current diagnosis of a psychotic disorder, bipolar disorder, or severe depression may be an exclusion criterion.[8]

Table 1: Medications with Potential to Interfere with this compound Imaging

Medication ClassExamplesRecommended Washout Period
Dopamine Transporter InhibitorsMethylphenidate, Bupropion5 half-lives
StimulantsAmphetamine, Modafinil5 half-lives
Tricyclic AntidepressantsAmitriptyline, Nortriptyline4 weeks
Certain AntipsychoticsHaloperidol4 weeks
Cocaine and other illicit drugs-Abstinence should be confirmed by toxicology screening

Note: This table provides general guidance. The specific washout period for each medication should be defined in the study protocol and determined in consultation with a qualified physician.

Experimental Protocols

4.1 Radiopharmaceutical Handling and Administration

  • Dosage: For SPECT imaging, a typical intravenous (IV) dose of [¹²³I]this compound is between 5 and 8 millicuries (mCi).[6] For PET imaging, a typical IV dose of [¹¹C]this compound is approximately 10 mCi.[11] The exact dose will be specified in the study protocol.

  • Administration: this compound should be administered as an intravenous bolus injection.[8]

  • Thyroid Blockade: For studies using [¹²³I]this compound, a thyroid-blocking agent (e.g., potassium iodide) should be administered prior to the radiotracer injection to minimize radiation exposure to the thyroid gland.

4.2 Imaging Protocol

4.2.1 SPECT Imaging Protocol

  • Image Acquisition: Dynamic SPECT images are typically acquired for 60 to 120 minutes, starting immediately after the injection of [¹²³I]this compound.[1][7] A recent study suggests that a 30-minute acquisition starting 15-20 minutes post-injection may be sufficient for visual interpretation.[6]

  • Image Reconstruction: Images should be reconstructed using an established algorithm, such as ordered subset expectation maximization (OSEM), with corrections for attenuation and scatter.[12]

4.2.2 PET Imaging Protocol

  • Image Acquisition: Dynamic PET images are acquired for approximately 90 minutes following the intravenous bolus injection of [¹¹C]this compound.[11]

  • Arterial Blood Sampling: For quantitative analysis of binding potential, arterial blood samples may be collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.[1][11]

  • Image Reconstruction: PET data should be reconstructed using appropriate algorithms that account for factors such as attenuation, scatter, and random coincidences.

4.3 Data Analysis

  • Region of Interest (ROI) Analysis: The primary outcome measure is typically the binding potential (BP) of this compound in the striatum (caudate and putamen). This is calculated by defining ROIs on the reconstructed images. The occipital cortex is often used as a reference region, as it is considered to have a negligible density of dopamine transporters.[1]

  • Visual Interpretation: In addition to quantitative analysis, SPECT images are often visually assessed by trained and blinded readers to classify striatal uptake as normal or abnormal.[6]

Safety Monitoring and Adverse Event Reporting

Participant safety is paramount in all clinical trials. The following procedures are essential for monitoring and reporting adverse events (AEs).

  • Monitoring: Participants should be monitored for any AEs during and after the administration of this compound and the imaging procedure. This includes monitoring vital signs and inquiring about any subjective symptoms.

  • Adverse Event (AE) Definition: An AE is any untoward medical occurrence in a clinical investigation subject administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.

  • Serious Adverse Event (SAE) Definition: An SAE is any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.

  • Reporting: All AEs and SAEs must be documented in the participant's source documents and reported to the study sponsor and the Institutional Review Board (IRB) or Independent Ethics Committee (IEC) in accordance with regulatory requirements and the study protocol.[13][14][15] The relationship of the AE to the study drug should be assessed by the investigator.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on this compound.

Table 2: [¹²³I]this compound Binding Potential (BP) in Healthy Volunteers and Parkinson's Disease Patients

Study PopulationStriatal BP (Mean ± SD) - Method 1Striatal BP (Mean ± SD) - Method 2Reference
Healthy Volunteers (age-corrected to 25)1.83 ± 0.222.09 ± 0.20[1]
Parkinson's Disease Patients (age-corrected)0.83 ± 0.060.84 ± 0.07[1]

Table 3: [¹¹C]this compound Binding (k₃/k₄) in Rhesus Monkeys

Analysis Methodk₃/k₄ (Mean ± SEM)Reference
Nonlinear least-squares fitting3.48 ± 0.41[11]
Linear graphical method3.77 ± 0.45[11]

Table 4: Diagnostic Accuracy of [¹²³I]this compound SPECT in Parkinson's Disease

ParameterValueReference
Overall Accuracy98%[16]
Sensitivity96.4%[16]
Specificity100%[16]

Visualizations

7.1 this compound Mechanism of Action

Altropane_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Synapse_space Dopamine->Synapse_space Release DAT Dopamine Transporter (DAT) This compound This compound This compound->DAT Binds to and blocks Synapse_space->DAT Dopamine_Receptor Dopamine Receptor Synapse_space->Dopamine_Receptor Binds to

Caption: this compound binds to the dopamine transporter (DAT) on presynaptic neurons.

7.2 this compound Clinical Trial Workflow

Altropane_Clinical_Trial_Workflow Start Start: Protocol Finalization & IRB Approval Screening Subject Screening & Informed Consent Start->Screening Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) Screening->Eligibility Eligibility->Screening Not Eligible Enrollment Subject Enrollment Eligibility->Enrollment Eligible Baseline Baseline Assessments (Clinical & Neurological) Enrollment->Baseline Imaging This compound Administration & Imaging (SPECT/PET) Baseline->Imaging FollowUp Follow-up & Safety Monitoring Imaging->FollowUp DataAnalysis Data Collection & Analysis FollowUp->DataAnalysis Reporting Final Report & Publication DataAnalysis->Reporting End End of Study Reporting->End

Caption: A generalized workflow for a clinical trial involving this compound imaging.

7.3 Safety Reporting Logical Flow

Safety_Reporting_Flow AE_Occurs Adverse Event (AE) Occurs Is_Serious Is the AE Serious? AE_Occurs->Is_Serious SAE_Report Report to Sponsor & IRB/IEC (Expedited) Is_Serious->SAE_Report Yes AE_Report Document in Source Data & CRF Is_Serious->AE_Report No Follow_Up Follow AE to Resolution SAE_Report->Follow_Up AE_Report->Follow_Up End End of Reporting for this AE Follow_Up->End

Caption: Logical flow for the reporting of adverse events in a clinical trial.

References

Application Notes and Protocols: Altropane PET Imaging for the Differential Diagnosis of Parkinsonian Syndromes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altropane is a potent and selective radioligand for the dopamine transporter (DAT), a key protein involved in the regulation of dopamine levels in the brain. The density of DAT is significantly reduced in neurodegenerative parkinsonian syndromes, such as Parkinson's disease (PD), Multiple System Atrophy (MSA), Progressive Supranuclear Palsy (PSP), and Corticobasal Syndrome (CBS), due to the degeneration of dopaminergic neurons in the substantia nigra. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging with radiolabeled this compound allows for the in vivo quantification of DAT density, providing an objective biomarker to aid in the differential diagnosis of these conditions. This document provides detailed application notes and protocols for the use of this compound PET imaging in this context.

This compound can be radiolabeled with either Carbon-11 ([11C]) for PET or Iodine-123 ([123I]) for SPECT.[1][2] [11C]this compound offers the advantages of PET, including higher resolution and sensitivity, while [123I]this compound is more widely accessible due to the longer half-life of 123I. Both tracers exhibit high affinity and selectivity for DAT.[2]

Principle of the Method

In a healthy brain, dopaminergic neurons originating in the substantia nigra project to the striatum (comprising the caudate and putamen), where they release dopamine. The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus regulating the duration and intensity of the dopaminergic signal.

In neurodegenerative parkinsonian syndromes, the progressive loss of these dopaminergic neurons leads to a corresponding reduction in the density of DAT in the striatum. This compound, when injected intravenously, crosses the blood-brain barrier and binds specifically to DAT. The amount of this compound binding in the striatum, as measured by PET or SPECT, is therefore directly proportional to the density of functional dopaminergic nerve terminals.

A significant reduction in this compound uptake in the striatum, particularly in the putamen, is a hallmark of neurodegenerative parkinsonism.[3] This allows for the differentiation of these syndromes from conditions that do not affect the presynaptic dopaminergic system, such as essential tremor or drug-induced parkinsonism.[4]

Data Presentation: Quantitative Analysis of this compound Binding

Quantitative analysis of this compound PET/SPECT images is crucial for an objective assessment of DAT density. The most common outcome measure is the Binding Potential (BP), which reflects the ratio of the density of available transporters (Bmax) to the equilibrium dissociation constant (KD). It is typically calculated using a reference tissue model, with the occipital cortex often serving as the reference region due to its negligible DAT density.[3]

Table 1: Quantitative [123I]this compound SPECT Findings in Parkinson's Disease

ParameterHealthy Volunteers (n=7)Parkinson's Disease Patients (n=8)Percentage Reduction in PDReference
Striatal Binding Potential (BP) - Method 1 1.83 ± 0.220.83 ± 0.06~55%[3]
Striatal Binding Potential (BP) - Method 2 2.09 ± 0.200.84 ± 0.07~60%[3]

Data are presented as mean ± standard deviation, corrected to age 25. The study highlighted a significant reduction in striatal accumulation in all PD patients, with the most profound loss in the posterior putamen.[3]

Table 2: Postmortem [125I]this compound Binding in Parkinson's Disease Brains

Brain RegionNormal Aged-Matched Controls (n=4)Parkinson's Disease Brains (n=4)Percentage Reduction in PDReference
Putamen 49.2 ± 8.1 pmol/g0.48 ± 0.33 pmol/g~99%[5]
Caudate Nucleus (Data not provided as mean ± SD)(Binding was 17% of normal values)~83%[5]
Nucleus Accumbens (Data not provided as mean ± SD)(Binding was 25% of normal levels)~75%[5]

This postmortem study demonstrates the dramatic reduction of DAT sites in PD, which underlies the signal changes observed in in-vivo imaging.[5]

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved via N-methylation of a suitable precursor using [11C]methyl iodide ([11C]CH3I).[2] The following is a generalized protocol based on standard methods for 11C-labeling.

Materials:

  • This compound precursor (desmethyl-altropane)

  • [11C]Methyl iodide ([11C]CH3I) produced from a cyclotron

  • Dimethyl sulfoxide (DMSO)

  • 5N Sodium hydroxide (NaOH)

  • HPLC system with a semi-preparative C18 column

  • Mobile phase (e.g., acetonitrile/0.1 M ammonium formate buffer)

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Ethanol for elution

  • Sterile water for injection

  • 0.9% Sodium chloride for injection

Protocol:

  • [11C]CH3I Production: Produce [11C]CO2 via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert the [11C]CO2 to [11C]CH3I using an automated synthesis module (e.g., GE PETtrace MeI Microlab).[6]

  • Reaction Setup: In a sealed reaction vessel, dissolve 1-2 mg of the desmethyl-altropane precursor in approximately 0.2 mL of DMSO. Add a small volume (e.g., 3 µL) of 5N NaOH.

  • Radiolabeling: Bubble the produced [11C]CH3I through the precursor solution at room temperature for 2-3 minutes to trap the radioactivity.

  • Reaction: Heat the sealed reaction vessel to approximately 85°C for 5 minutes.[6]

  • Purification:

    • After cooling, dilute the reaction mixture with the HPLC mobile phase.

    • Inject the mixture onto the semi-preparative HPLC system to separate [11C]this compound from unreacted precursor and byproducts.

    • Collect the fraction corresponding to [11C]this compound.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 SPE cartridge.

    • Rinse the cartridge with sterile water to remove HPLC solvents.

    • Elute the final [11C]this compound product from the cartridge with 1.0 mL of ethanol into a sterile vial containing 0.9% sodium chloride for injection.

    • Pass the final solution through a 0.22 µm sterile filter.

  • Quality Control: Perform standard quality control tests, including radiochemical purity (≥95%), specific activity, pH, and sterility. The entire process from end of bombardment (EOB) should take approximately 30-45 minutes.[2][7]

Clinical PET Imaging Protocol with [11C]this compound

Patient Preparation:

  • Informed Consent: Obtain written informed consent from the patient.

  • Medication Review: Review the patient's current medications. Dopaminergic medications may interfere with this compound binding and should ideally be withheld, if clinically feasible, for a duration appropriate to their half-life.

  • Exclusion Criteria: Exclude patients with contraindications to PET imaging, such as pregnancy or recent exposure to significant radiation.[8] A prior history of participation in other investigational drug trials within 30 days may also be an exclusion criterion.[8]

  • Fasting: Patients are typically required to fast for at least 4 hours prior to the scan.

Imaging Procedure:

  • Patient Positioning: Position the patient comfortably on the scanner bed with their head immobilized to minimize motion.

  • Tracer Administration: Administer approximately 10 mCi (370 MBq) of [11C]this compound as an intravenous bolus injection.[2]

  • PET Scan Acquisition:

    • Initiate a dynamic PET scan of the brain for 90 minutes immediately following the injection.[2]

    • A typical framing protocol for a dynamic scan could be: 12 × 10 s, 6 × 30 s, 5 × 60 s, 4 × 300 s, followed by longer frames for the remainder of the scan.[9]

    • Alternatively, a static scan can be acquired for 30 minutes, starting 15-20 minutes after tracer administration.[8]

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM), with corrections for attenuation, scatter, and random coincidences.

Data Analysis:

  • Image Co-registration: Co-register the PET images with the patient's MRI scan to allow for accurate anatomical delineation of regions of interest (ROIs).

  • ROI Definition: Define ROIs for the caudate, putamen (anterior and posterior), and a reference region such as the occipital cortex.

  • Time-Activity Curves (TACs): For dynamic scans, generate TACs for each ROI.

  • Quantitative Analysis: Calculate the Binding Potential (BP_ND) for the striatal subregions using a reference tissue model (e.g., Logan graphical analysis or simplified reference tissue model).

  • Visual Interpretation: Images are also visually assessed by trained nuclear medicine physicians or radiologists blinded to the clinical information.[8] The assessment focuses on the size, shape, and intensity of tracer uptake in the caudate and putamen, looking for the characteristic pattern of reduced uptake, particularly in the posterior putamen, which is typical for Parkinson's disease.[3]

Visualizations

G cluster_pre Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_legend Legend Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Vesicle Vesicle Dopamine->Vesicle VMAT2 Dopamine_Synapse Dopamine Vesicle->Dopamine_Synapse Release Vesicle->Dopamine_Synapse Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake DAT->Dopamine Recycling This compound [11C]this compound This compound->DAT Binds to DAT Legend_TH TH: Tyrosine Hydroxylase Legend_AADC AADC: Aromatic L-amino acid decarboxylase Legend_VMAT2 VMAT2: Vesicular monoamine transporter 2 G cluster_prep Patient Preparation cluster_synthesis Radiotracer Administration cluster_acq PET Image Acquisition cluster_analysis Data Analysis P1 Informed Consent & Medication Review P2 Patient Fasting (≥4h) P1->P2 S2 IV Injection (~10 mCi / 370 MBq) P2->S2 S1 [11C]this compound Radiosynthesis & Quality Control S1->S2 A2 Dynamic Brain Scan (90 min) S2->A2 A1 Position Patient in PET Scanner A1->A2 D1 Image Reconstruction (with corrections) A2->D1 D2 Co-registration with MRI D1->D2 D5 Visual Interpretation D1->D5 D3 ROI Definition (Striatum, Occipital Ctx) D2->D3 D4 Quantitative Analysis (Binding Potential) D3->D4

References

Application Notes and Protocols: In Vitro Autoradiography with Altropane in Postmortem Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altropane is a potent and selective radioligand for the dopamine transporter (DAT), making it an invaluable tool for investigating the integrity of the dopaminergic system. [ 7 ] This application note provides a detailed protocol for the use of radiolabeled this compound in in vitro autoradiography studies on postmortem human brain tissue. In vitro autoradiography allows for the precise localization and quantification of DAT binding sites, offering crucial insights into various neurological and psychiatric disorders, including Parkinson's disease. [ 2, 4 ] this compound, a phenyltropane derivative, exhibits high affinity for the DAT and has been successfully used in both SPECT and PET imaging. [ 1, 3 ] The protocols outlined below are designed to guide researchers in obtaining reliable and reproducible results for the characterization of dopamine transporter density and distribution.

Quantitative Data Summary

The following tables summarize the binding characteristics of this compound to the dopamine transporter in primate and human brain tissue.

Table 1: Binding Affinity (Kd) and Density (Bmax) of Radiolabeled this compound

RadioligandBrain RegionKd (nM)Bmax (pmol/g wet tissue)SpeciesReference
[125I]this compoundStriatum5.33 ± 0.55301Cynomolgus Monkey[ 19 ]
[125I]this compoundPutamen4.96 ± 0.38212 ± 41.1Human[ 2 ]
[3H]WIN 35,428*Striatum11 ± 4Not ReportedHuman[ 13 ]

*Note: WIN 35,428 is a closely related phenyltropane and its binding characteristics are often compared with this compound. [ 19 ]

Table 2: Inhibitory Potency (IC50) of this compound and Competing Ligands

LigandBrain RegionIC50 (nM)SpeciesReference
This compound (E-isomer)Striatum6.62 ± 0.78Cynomolgus Monkey[ 19 ]
This compound (Z-isomer)Striatum52.6 ± 0.3Cynomolgus Monkey[ 19 ]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the binding of this compound to the dopamine transporter and the general workflow for in vitro autoradiography.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine->DAT Reuptake This compound [3H]this compound This compound->DAT Binding (Inhibition of Reuptake) Empty

This compound binding to the dopamine transporter.

A Postmortem Brain Tissue Procurement (e.g., Striatum) B Cryosectioning (10-20 µm sections) A->B C Pre-incubation (Wash to remove endogenous ligands) B->C D Incubation with [3H]this compound (Total Binding) C->D E Incubation with [3H]this compound + Blocker (e.g., Mazindol for Non-specific Binding) C->E F Washing Steps (Remove unbound radioligand) D->F E->F G Drying and Apposition to Film/Phosphor Screen F->G H Exposure and Signal Detection G->H I Quantitative Analysis (Densitometry) H->I

Experimental workflow for in vitro autoradiography.

Experimental Protocols

I. Tissue Preparation
  • Tissue Source : Obtain postmortem human brain tissue from a certified brain bank. The tissue should have a postmortem interval of less than 48 hours and be stored at -80°C until use. [ 8 ]

  • Brain Region Selection : Dissect the brain region of interest, such as the caudate, putamen, or nucleus accumbens, on a cold surface. [ 2 ]

  • Cryosectioning :

    • Mount the frozen tissue block onto a cryostat chuck using an embedding medium.

    • Allow the tissue to equilibrate to the cryostat temperature (-16°C to -20°C).

    • Cut coronal sections at a thickness of 10-20 µm. [ 9 ]

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store the slides at -80°C until the day of the experiment.

II. In Vitro Autoradiography Procedure
  • Pre-incubation :

    • Thaw the slides to room temperature.

    • To remove endogenous dopamine and other interfering substances, pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature. [ 9 ]

  • Incubation :

    • Total Binding : Incubate a set of slides in a buffer solution containing a specific concentration of [3H]this compound. The concentration should be chosen based on the Kd value to label a significant portion of the receptors (e.g., 1-5 nM).

    • Non-specific Binding : Incubate an adjacent set of slides in the same incubation solution as for total binding, but with the addition of a high concentration of a competing ligand (e.g., 10 µM mazindol or unlabeled this compound) to block the specific binding of [3H]this compound to the DAT. [ 9 ]

    • Incubate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Washing :

    • To remove unbound radioligand, wash the slides in ice-cold buffer. Perform a series of short washes (e.g., 2 x 5 minutes) to minimize the dissociation of specifically bound [3H]this compound. [ 9 ]

    • Follow with a quick rinse in ice-cold deionized water to remove buffer salts. [ 9 ]

  • Drying and Exposure :

    • Dry the slides rapidly under a stream of cool, dry air.

    • Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.

    • Include calibrated tritium standards to allow for the quantification of radioactivity.

    • Expose the film or plate at 4°C for a period determined by the specific activity of the radioligand and the density of the receptors (typically several weeks for 3H).

III. Data Analysis
  • Image Acquisition : Scan the exposed film or imaging plate using a suitable densitometer or phosphor imager to generate a digital image of the autoradiogram.

  • Quantification :

    • Using image analysis software, measure the optical density in the brain regions of interest on the images from both the total and non-specific binding slides.

    • Use the calibration curve generated from the tritium standards to convert the optical density values into units of radioactivity (e.g., fmol/mg tissue).

    • Specific Binding Calculation : Subtract the non-specific binding from the total binding to determine the amount of specific [3H]this compound binding. [ 9 ]

    • Specific Binding = Total Binding - Non-specific Binding.

Applications

  • Neurodegenerative Diseases : In vitro autoradiography with this compound is a powerful technique to study the loss of dopamine transporters in Parkinson's disease. Studies have shown a marked reduction in [125I]this compound binding in the putamen, caudate nucleus, and nucleus accumbens of Parkinson's diseased brains compared to healthy controls. [ 2 ]

  • Psychiatric Disorders : This technique can also be applied to investigate the role of the dopaminergic system in conditions such as ADHD and substance abuse. [ 6, 13 ]

  • Pharmacological Studies : It allows for the characterization of the binding of novel compounds to the dopamine transporter and can be used in drug discovery and development to assess the potency and selectivity of new drug candidates.

Application Notes and Protocols for Altropane Studies: Dosimetry and Radiation Safety Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosimetry and radiation safety considerations essential for conducting preclinical and clinical research involving Altropane. This compound, a potent and selective dopamine transporter (DAT) ligand, is a valuable tool for in vivo imaging of the dopaminergic system using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). This document outlines detailed protocols for radiolabeling, quality control, and in vivo imaging, alongside critical radiation safety procedures to ensure the safe and effective use of this radiopharmaceutical.

Introduction to this compound

This compound is a tropane derivative that binds with high affinity to the dopamine transporter, making it an excellent imaging agent for studying neurological and psychiatric disorders associated with dopaminergic dysfunction, such as Parkinson's disease and Attention-Deficit/Hyperactivity Disorder (ADHD). For imaging purposes, this compound is radiolabeled with either the SPECT isotope Iodine-123 ([¹²³I]) or the PET isotope Carbon-11 ([¹¹C]). The choice of radionuclide depends on the imaging modality available and the specific research question.

Dosimetry of this compound

Estimating the radiation dose absorbed by different organs is a critical aspect of planning any study involving radiopharmaceuticals. While specific dosimetry data for this compound is not extensively published, data from a closely related tropane derivative, [¹²³I]IPT, provides a reasonable estimate for [¹²³I]this compound studies. The Medical Internal Radiation Dose (MIRD) formalism is used to calculate the absorbed dose.

Table 1: Estimated Absorbed Radiation Doses for a [¹²³I]-Labeled Tropane Analog

OrganAbsorbed Dose (mGy/MBq)
Basal Ganglia0.028
Stomach0.11 (Male dose-limiting organ)
Urinary Bladder0.14 (Female dose-limiting organ)
Liver0.045
Lungs0.023
Red Marrow0.018
Ovaries0.027
Testes0.016
Thyroid0.033
Whole Body0.020

Data adapted from a study on [¹²³I]IPT, a structurally similar tropane derivative. These values should be considered as estimates for [¹²³I]this compound.

For [¹¹C]this compound, the radiation dose is generally lower due to the short half-life of Carbon-11 (20.4 minutes). The effective dose for most ¹¹C-labeled radiopharmaceuticals is in the range of 4-7 µSv/MBq.

Experimental Protocols

Radiolabeling of this compound

The radiosynthesis of [¹¹C]this compound involves the methylation of a precursor molecule using [¹¹C]methyl iodide.

Protocol:

  • Precursor Preparation: The precursor for [¹¹C]this compound is the desmethyl analog, which is prepared by hydrolysis of the methyl ester of this compound.

  • [¹¹C]Methyl Iodide Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using standard radiochemical methods.

  • Radiolabeling Reaction: The desmethyl-Altropane precursor is dissolved in a suitable organic solvent (e.g., DMF). [¹¹C]CH₃I is trapped in the reaction vessel containing the precursor and a base (e.g., NaOH or a non-nucleophilic base) is added to facilitate the methylation reaction. The reaction is typically heated for a short period (e.g., 5 minutes at 80°C).

  • Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to separate [¹¹C]this compound from unreacted precursor and other impurities.

  • Formulation: The purified [¹¹C]this compound is formulated in a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) for injection. The final product is passed through a sterile filter.

The synthesis of [¹²³I]this compound typically involves an electrophilic radioiodination of a stannylated precursor.

Protocol:

  • Precursor Synthesis: A suitable precursor, such as a tri-alkylstannyl derivative of this compound, is synthesized.

  • Radioiodination Reaction: The stannyl precursor is dissolved in an appropriate solvent. No-carrier-added [¹²³I]NaI is added to the reaction mixture in the presence of an oxidizing agent (e.g., chloramine-T or hydrogen peroxide) to facilitate the electrophilic substitution of the stannyl group with ¹²³I. The reaction is typically performed at room temperature.

  • Quenching: The reaction is quenched by the addition of a reducing agent (e.g., sodium metabisulfite).

  • Purification: The reaction mixture is purified using HPLC to isolate [¹²³I]this compound.

  • Formulation: The purified product is formulated in a sterile, pyrogen-free solution for intravenous administration.

Quality Control

Table 2: Quality Control Specifications for Radiolabeled this compound

TestMethodSpecification
Identity Co-elution with a non-radioactive standard on HPLCRetention time of the radioactive peak should match that of the standard.
Radiochemical Purity HPLC or Thin Layer Chromatography (TLC)≥ 95%
Radionuclidic Purity Gamma-ray spectroscopyFor [¹²³I]this compound: presence of characteristic 159 keV photopeak. For [¹¹C]this compound: presence of 511 keV annihilation peak.
Specific Activity Calculated from the amount of radioactivity and the mass of the compoundFor [¹¹C]this compound: > 37 GBq/µmol (>1000 mCi/µmol) at the time of injection. For [¹²³I]this compound: as high as practically achievable.
pH pH meter or pH strips4.5 - 7.5
Sterility Standard microbiological testingNo bacterial or fungal growth.
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/V, where V is the maximum recommended dose in mL.
In Vivo Imaging Protocol
  • Informed Consent: For human studies, obtain written informed consent. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Fasting: Subjects may be required to fast for a few hours prior to the scan.

  • Thyroid Blockade (for [¹²³I]this compound): To minimize radiation exposure to the thyroid from free ¹²³I, administer a thyroid blocking agent (e.g., potassium iodide or Lugol's solution) at least one hour before the injection of [¹²³I]this compound.

  • Dose Calculation: Calculate the required dose of radiolabeled this compound based on the subject's weight and the imaging protocol. Typical injected doses are 185-370 MBq (5-10 mCi) for [¹²³I]this compound SPECT and 370-740 MBq (10-20 mCi) for [¹¹C]this compound PET.

  • Injection: Administer the radiotracer intravenously as a bolus injection, followed by a saline flush.

For [¹²³I]this compound SPECT:

  • Imaging Start Time: 90-120 minutes post-injection.

  • Instrumentation: A SPECT scanner equipped with a high-resolution collimator.

  • Acquisition Parameters: Acquire dynamic or static images of the brain. Typical static acquisition time is 20-30 minutes.

For [¹¹C]this compound PET:

  • Imaging Start Time: Immediately after injection for dynamic studies, or at a specific time point (e.g., 40-60 minutes post-injection) for static imaging.

  • Instrumentation: A PET or PET/CT scanner.

  • Acquisition Parameters: Acquire dynamic data for up to 90 minutes or a static image for 20-30 minutes.

Radiation Safety Considerations

General Principles

The principles of A s L ow A s R easonably A chievable (ALARA) should always be followed. This includes minimizing time spent near radioactive sources, maximizing distance from sources, and using appropriate shielding.

Specifics for Iodine-123
  • Half-life: 13.2 hours.

  • Emissions: Gamma rays (159 keV) and X-rays.

  • Shielding: Lead shielding is effective. A few millimeters of lead will significantly reduce exposure.

  • Contamination Monitoring: Use a low-energy gamma scintillation probe for surveying work areas.

  • Waste Disposal: Waste should be segregated and stored for decay. Due to its relatively short half-life, storage for 10 half-lives (approximately 5.5 days) will reduce the activity to less than 0.1% of the original amount.

Specifics for Carbon-11
  • Half-life: 20.4 minutes.

  • Emissions: Positrons (β+), which annihilate to produce two 511 keV gamma rays.

  • Shielding: High-density materials like lead or tungsten are required for shielding the 511 keV gamma rays.

  • Contamination Monitoring: A survey meter with a pancake probe can detect the high-energy gamma rays.

  • Waste Disposal: Due to its very short half-life, waste can be stored for decay for a few hours before disposal as non-radioactive waste.

Table 3: Personal Protective Equipment (PPE) for Handling this compound

TaskRequired PPE
Radiolabeling Lab coat, safety glasses, disposable gloves (double-gloving recommended), lead apron (for [¹²³I]), and work in a shielded hot cell or fume hood.
Dose Dispensing Lab coat, safety glasses, disposable gloves, lead-lined syringe shield.
Subject Injection Disposable gloves, lab coat.

Visualizations

experimental_workflow cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis radiolabeling Radiolabeling ([11C] or [123I] this compound) qc Quality Control (Purity, Activity, etc.) radiolabeling->qc Purified Product subject_prep Subject Preparation (Consent, Fasting, Thyroid Block) qc->subject_prep Released Product injection Radiotracer Injection (Intravenous) subject_prep->injection image_acq Image Acquisition (SPECT or PET) injection->image_acq Uptake Period data_processing Image Reconstruction & Data Processing image_acq->data_processing quantification Quantification of Dopamine Transporter Density data_processing->quantification

Caption: Experimental workflow for an this compound imaging study.

radiation_safety cluster_planning Planning & Preparation cluster_handling Handling & Administration cluster_response Emergency Response risk_assessment Risk Assessment & Dosimetry Calculation ppe_selection Appropriate PPE Selection risk_assessment->ppe_selection shielding_setup Shielding Setup (Lead, Tungsten) risk_assessment->shielding_setup alara ALARA Principles (Time, Distance, Shielding) ppe_selection->alara shielding_setup->alara monitoring Personnel & Area Monitoring alara->monitoring waste_management Radioactive Waste Segregation & Disposal monitoring->waste_management spill_procedure Spill Containment & Decontamination waste_management->spill_procedure emergency_contacts Emergency Contacts & Reporting spill_procedure->emergency_contacts

Caption: Key considerations for radiation safety in this compound studies.

Troubleshooting & Optimization

Technical Support Center: Optimizing Altropane Injection Dose for SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Altropane for SPECT imaging. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection dose of [¹²³I]-Altropane for human SPECT imaging?

A clinical study for imaging patients with suspected Parkinson's Disease utilized a single intravenous (IV) administration of 5 millicuries (mCi) (185 megabecquerels [MBq]) of [¹²³I]-Altropane.[1]

Q2: When should SPECT imaging be initiated after this compound injection, and for how long?

In a clinical trial setting, this compound SPECT images were acquired for 30 minutes, starting 15 to 20 minutes after administration.[1] Another study involving dynamic SPECT imaging acquired images over a period of 1.5 to 2 hours.[2] For other dopamine transporter (DAT) tracers like [⁹⁹ᵐTc]TRODAT-1, an uptake duration of 260 minutes has been suggested as optimal.[3]

Q3: What are the key considerations for image interpretation?

Image interpretation typically involves both visual and quantitative assessment of striatal uptake.

  • Visual Assessment: Expert readers visually interpret images to determine if striatal uptake is normal (caudate and putamen fully visible) or abnormal (unilateral or bilateral reduction).[1] Image quality is also assessed and can be rated as excellent, good, fair, poor, or unevaluable.[1]

  • Quantitative Analysis: This involves calculating the binding potential (BP), which reflects the density of DAT sites.[2] A common method is to use a target region (e.g., striatum) to a reference region (e.g., occipital cortex) ratio.[4] It is important to consider the age-dependent decrease in striatal DAT binding when performing quantitative analysis.[5]

Q4: Are there any medications or substances that can interfere with this compound SPECT imaging?

Yes, certain medications and drugs of abuse can interfere with dopamine transporter imaging and may lead to false-positive results. For instance, methylphenidate is known to block DAT binding.[6] Cocaine and amphetamines are also known to affect DAT binding.[6] It is crucial to review the subject's medication and substance use history.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Poor Image Quality (Low signal-to-noise ratio) - Insufficient injected dose- Suboptimal uptake time- Patient motion during scan- Review and optimize the injected dose based on established protocols.- Ensure the uptake time is adequate for sufficient tracer localization in the striatum.- Immobilize the patient's head to minimize motion. If significant motion occurs, repeating the scan may be necessary.[5]
Abnormally Low Striatal Uptake in a Healthy Control Subject - Interference from medications or drugs of abuse- Technical error in radiotracer administration- Screen subjects for use of medications or substances known to interfere with DAT imaging.[6]- Verify the correct administration of the radiotracer.
High Background Activity - Insufficient uptake time- Impaired renal clearance- Increase the uptake time to allow for greater clearance of the tracer from non-target tissues.- Assess renal function of the subject, as excretion is primarily renal for similar tracers.[7]
Artifacts in Reconstructed Images - Inadequate scatter or attenuation correction- Apply appropriate scatter and attenuation correction methods during image reconstruction.[8][9]

Experimental Protocols

Protocol 1: [¹²³I]-Altropane SPECT Imaging in Human Subjects (Example)

  • Subject Preparation:

    • Obtain written informed consent.[4]

    • Screen for exclusionary criteria, including pregnancy and use of interfering medications.[1][6]

    • Ensure the subject has not undergone a recent procedure involving a radioisotope.[1]

  • Radiotracer Administration:

    • Administer a single intravenous (IV) injection of 5 mCi (185 MBq) of [¹²³I]-Altropane.[1]

  • Image Acquisition:

    • Position the patient comfortably to minimize motion.

    • Begin SPECT image acquisition 15-20 minutes post-injection.[1]

    • Acquire images for a duration of 30 minutes.[1]

    • Use a dual-head gamma camera with low-energy, high-resolution (LEHR) collimators.[8]

  • Image Reconstruction and Analysis:

    • Use iterative reconstruction methods with attenuation and scatter correction.[5][8]

    • Perform visual assessment of striatal uptake.[1]

    • For quantitative analysis, calculate the striatal binding potential or target-to-reference region ratios.[2][4]

Quantitative Data Summary

Table 1: Recommended Injection Doses for DAT SPECT Imaging

RadiotracerInjected DoseSubject Population
[¹²³I]-Altropane5 mCi (185 MBq)[1]Human
[⁹⁹ᵐTc]TRODAT-1740 - 962 MBq[3]Human

Table 2: Imaging Timelines for DAT SPECT

RadiotracerTime to ImagingAcquisition Duration
[¹²³I]-Altropane15 - 20 minutes[1]30 minutes[1]
[¹²³I]-Altropane (Dynamic)Immediate1.5 - 2 hours[2]
[⁹⁹ᵐTc]TRODAT-1 (Optimal)260 minutes[3]60 s/projection[3]

Visualizations

experimental_workflow cluster_prep Subject Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Informed_Consent Obtain Informed Consent Screening Screen for Exclusion Criteria Informed_Consent->Screening Radiotracer_Admin Administer [¹²³I]-Altropane (5 mCi) Screening->Radiotracer_Admin Uptake_Period Uptake Period (15-20 min) Radiotracer_Admin->Uptake_Period SPECT_Acquisition SPECT Image Acquisition (30 min) Uptake_Period->SPECT_Acquisition Image_Reconstruction Image Reconstruction (with Scatter & Attenuation Correction) SPECT_Acquisition->Image_Reconstruction Visual_Assessment Visual Assessment of Striatal Uptake Image_Reconstruction->Visual_Assessment Quantitative_Analysis Quantitative Analysis (Binding Potential / Ratios) Image_Reconstruction->Quantitative_Analysis

Caption: Experimental workflow for this compound SPECT imaging.

Caption: Troubleshooting logic for poor SPECT image quality.

References

Technical Support Center: Altropane Image Interpretation and Artifact Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Altropane imaging. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in image interpretation and artifact reduction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Image Interpretation

Q1: What are the key characteristics of a high-quality this compound SPECT scan?

A high-quality this compound scan, which targets the dopamine transporter (DAT), should exhibit high and selective accumulation in the striatum (caudate and putamen) with minimal binding in other brain regions.[1][2] Visually, a normal scan in an axial view shows two intense, comma-shaped signals corresponding to the striata, with clear separation from the surrounding low-activity background.[3] The putamen should be clearly distinguishable from the caudate nucleus.[1]

Q2: How do I differentiate between Parkinsonian Syndromes (PS) and Essential Tremor (ET) using this compound imaging?

This compound SPECT imaging is a valuable tool for differentiating neurodegenerative PS from non-degenerative conditions like ET.[4]

  • Normal Scan (Suggestive of ET): A normal scan will show intact, symmetrical, comma-shaped uptake in both the caudate and putamen, indicating a healthy dopaminergic system.[3]

  • Abnormal Scan (Suggestive of PS): An abnormal scan typically shows reduced radiotracer uptake, particularly in the putamen.[2][5] The pattern of loss is often asymmetrical, with the putamen affected more severely than the caudate nucleus, leading to a "period" or oval shape instead of the classic "comma".[3]

Q3: My this compound signal seems low. What could be the cause?

Low striatal signal can be due to several factors:

  • Pathophysiology: The primary reason for a reduced signal is the loss of dopamine transporters, which is a hallmark of Parkinsonian syndromes.[5]

  • Pharmacological Interference: Certain medications can interfere with this compound binding to the DAT. It is crucial to document all patient medications.[6]

  • Procedural Issues: Incorrect radiopharmaceutical dose, improper timing between injection and acquisition, or patient-specific metabolic factors can affect signal intensity.[2][6]

  • Image Artifacts: Motion, partial volume effects, or improper image reconstruction can artificially lower the measured uptake values.

Artifact Reduction and Troubleshooting

Q4: I've observed blurring and indistinct striatal borders in my reconstructed images. What is the likely cause and how can I fix it?

This is a classic sign of patient motion artifact . Head movement during the long acquisition times of SPECT imaging can cause significant image distortion.[7]

Troubleshooting Steps:

  • Prevention (Pre-Acquisition):

    • Use head restraints, such as a foam head-holder or straps, to minimize movement.[7][8]

    • Clearly instruct the patient on the importance of remaining still.

    • Consider sedation if necessary, but document the drug, dosage, and timing.[6]

  • Detection (During/Post-Acquisition):

    • Review sinograms or rotating projection images to visually detect patient motion.

    • Mention any significant motion in the final report as a limitation.[6]

  • Correction (Post-Acquisition):

    • Utilize motion correction software. Several techniques exist, including cross-correlation methods, 2D fitting, and manual shifting by an experienced technologist.[9] Manual and 2D-fit techniques have shown high accuracy in phantom studies.[9]

Q5: The quantitative values (e.g., binding potential) from my striatal regions of interest (ROIs) seem underestimated. What could be causing this?

This is likely due to the Partial Volume Effect (PVE) . PVE occurs because the limited spatial resolution of SPECT and PET scanners causes a blurring of the image.[10] This leads to two primary issues:

  • Spill-out: The signal from a small, high-activity region (like the striatum) "spills out" into the surrounding lower-activity tissue, leading to an underestimation of the true signal within the ROI.[10]

  • Spill-in: Signal from adjacent high-activity areas can "spill in" to your ROI, causing an overestimation.[10]

Troubleshooting and Correction:

  • Correction Algorithms: Applying a Partial Volume Correction (PVC) algorithm is the most effective solution. These methods use information from a co-registered high-resolution anatomical image (like an MRI) to correct for the geometric blurring.[10][11][12]

  • Methodology: One common method is the Meltzer two-component method, which uses a convolved binary brain mask derived from an MRI to create correction factors.[11][13]

  • Importance: PVC is critical for accurate quantification, especially when studying neurodegenerative diseases where brain atrophy can exacerbate PVE.[10]

Quantitative Data on Correction Techniques

The effectiveness of various artifact correction techniques can be quantified. The table below summarizes reported improvements from different methods.

Artifact TypeCorrection TechniqueSystemKey FindingPercent Improvement / EfficacyReference
Patient Motion Manual Shift CorrectionSPECT PhantomAccurately corrected for various simulated motions.Average absolute position difference: 1.5 mm[9]
Patient Motion 2D-Fit MethodSPECT PhantomAccurately determined cardiac location, artifact-free reconstruction.Average absolute position difference: 1.7 mm[9]
Partial Volume Effect MRI-based PVC AlgorithmPET PhantomFull recovery of true activity demonstrated.<10% root-mean-square error (single slice); <2% (averaged over 4 slices)[12]
Image Noise Bayesian EstimationPET (¹¹C-Altropane)Reduced noise in parametric images without introducing bias.30-50% reduction in standard deviation of binding potential[14]
Metal Artifacts O-MAR AlgorithmCTSignificant reduction in artifacts for mildly affected areas.45% reduction in CT value artifacts[15]
Metal Artifacts O-MAR AlgorithmCTSignificant reduction in artifacts for severely affected areas.77% reduction in CT value artifacts[15]

Experimental Protocols

Reference Protocol: [¹²³I]-Altropane SPECT Imaging

This section provides a generalized methodology based on common practices for dopamine transporter imaging.

  • Patient Preparation:

    • To block thyroid uptake of free radioiodine, administer a thyroid-blocking agent (e.g., Lugol's solution or potassium iodide) at least 1 hour before tracer injection.

    • Ensure no interfering medications are being used by the patient. A thorough medication history is required.[6]

    • Position the patient comfortably on the scanner bed to minimize motion. Use head restraints as needed.[8]

  • Radiotracer Administration:

    • Administer a dose of 5-8 mCi of [¹²³I]-Altropane via intravenous injection.[16]

    • Record the exact time of injection.

  • Image Acquisition:

    • Wait for the appropriate uptake period. High-quality images can be obtained within 1-2 hours post-injection.[2]

    • Scanner: Use a SPECT gamma camera equipped with a low-energy, high-resolution (LEHR) collimator.

    • Energy Window: Set a 15-20% energy window centered at 159 keV for Iodine-123.

    • Acquisition Parameters:

      • Matrix: 128x128

      • Rotation: 360°

      • Projections: 120 projections (e.g., 3° per step)

      • Time per Projection: 20-30 seconds

  • Image Reconstruction:

    • Use an iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM).

    • Apply standard corrections for attenuation (using a CT-based map if available) and scatter.

    • Perform motion correction and partial volume correction as needed.

  • Data Analysis:

    • Define Regions of Interest (ROIs) on the striatum (caudate, putamen) and a reference region with low DAT concentration, such as the occipital or visual cortex.[11][13]

    • Calculate the specific binding ratio (SBR) or standardized uptake value ratio (SUVR) using the formula: (Activity in Striatal ROI - Activity in Reference ROI) / Activity in Reference ROI.

    • Compare results to an age-matched reference database if available.[6]

Visualizations and Workflows

Logical Workflow for this compound Image Acquisition and Analysis

The following diagram outlines the key steps from patient preparation to final quantitative analysis in a typical this compound imaging study.

cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Processing & Analysis A Patient Prep & Medication Screen B Thyroid Block A->B C Tracer Injection (5-8 mCi [123I]-Altropane) B->C D Uptake Period (1-2 hours) C->D E Patient Positioning & Head Restraint D->E F SPECT Scan E->F G Iterative Reconstruction (OSEM) F->G H Corrections (Attenuation, Scatter) G->H I Artifact Reduction (Motion, PVC) H->I J ROI Definition (Striatum, Reference) I->J K Quantitative Analysis (SUVR/SBR Calculation) J->K

Caption: this compound SPECT experimental workflow.
Troubleshooting Common Image Artifacts

This flowchart provides a decision-making process for identifying and addressing common artifacts in this compound images.

Start Review Reconstructed This compound Image Q1 Are striatal borders blurry or distorted? Start->Q1 Cause_Motion Likely Cause: Patient Motion Q1->Cause_Motion Yes Q2 Are quantitative values (SUVR/SBR) lower than expected despite visible uptake? Q1->Q2 No Sol_Motion Solution: 1. Review Sinogram 2. Apply Motion Correction 3. Improve patient restraint in future scans Cause_Motion->Sol_Motion Sol_Motion->Q2 Cause_PVE Likely Cause: Partial Volume Effect (PVE) Q2->Cause_PVE Yes End Image Quality Acceptable Q2->End No Sol_PVE Solution: 1. Co-register with MRI 2. Apply Partial Volume Correction (PVC) algorithm Cause_PVE->Sol_PVE Sol_PVE->End

Caption: Decision tree for artifact troubleshooting.
This compound Binding Mechanism

This diagram illustrates the biological target of this compound, which is essential for correctly interpreting the imaging signal.

cluster_synapse Dopaminergic Synapse cluster_pre PreSyn Presynaptic Neuron PostSyn Postsynaptic Neuron Vesicle Dopamine Vesicles Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake Dopamine->PostSyn Binds Receptor This compound [123I]-Altropane This compound->DAT Binds & Blocks (Signal Source)

Caption: this compound binding to the dopamine transporter.

References

a improving signal-to-noise ratio in Altropane brain imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Altropane brain imaging experiments and improving the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in brain imaging?

This compound is a cocaine analog that serves as a radioligand with a high affinity and selectivity for dopamine transporter (DAT) sites in the brain.[1][2][3] It is labeled with Iodine-123 ([¹²³I]) for Single Photon Emission Computed Tomography (SPECT) imaging.[1] This technique allows for the in vivo measurement of DAT density, which is a key biomarker for assessing the integrity of the nigrostriatal dopamine system. A decline in DAT density is a well-established characteristic of Parkinson's disease.[1][3]

Q2: What is the primary cause of low signal-to-noise ratio (SNR) in this compound SPECT imaging?

Low SNR in this compound SPECT imaging can stem from a variety of factors, broadly categorized as patient-specific, acquisition-related, and processing-related issues. Key contributors include insufficient photon counts from the region of interest, high background noise, patient motion during the scan, and suboptimal selection of imaging parameters.

Q3: Can medications interfere with this compound imaging results?

Yes, certain medications can interfere with the binding of this compound to the dopamine transporter, potentially leading to inaccurate imaging results.[4] It is crucial to review the patient's medication history and, if medically permissible, discontinue any interfering drugs for an appropriate duration before the scan.[5]

Q4: What is a typical injected dose of [¹²³I]this compound for a patient study?

Clinical studies have utilized varying doses of [¹²³I]this compound. Doses of 5 millicuries (mCi) and 8 mCi have been reported in studies investigating its use for imaging patients with suspected Parkinson's disease.[6][7] The specific dose should be in accordance with institutional guidelines and study protocols.

Troubleshooting Guides

Issue 1: Grainy or Noisy Images (Low SNR)

Question: My reconstructed this compound SPECT images appear grainy and lack clear definition of the striatal structures. What steps can I take to improve the signal-to-noise ratio?

Answer:

Improving a low SNR in this compound SPECT imaging requires a systematic approach to optimizing both the data acquisition and image reconstruction phases.

Troubleshooting Steps & Solutions:

Parameter Potential Issue Recommended Action Rationale
Acquisition Time Insufficient scan duration per projection.Increase the acquisition time per projection, if feasible within clinical and patient comfort constraints.Longer acquisition times allow for the collection of more photon counts, which is a primary determinant of SNR.[8]
Collimator Selection Inappropriate collimator for brain imaging.Utilize a high-resolution collimator, such as a Low-Energy High-Resolution (LEHR) collimator.[9][10]High-resolution collimators improve the ability to distinguish small structures, though they may have lower sensitivity. The trade-off between resolution and sensitivity is critical for brain SPECT.[9]
Energy Window Suboptimal energy window settings.Set the primary photopeak window at 159 keV with a ±10% width.[11] Implement scatter correction using additional energy windows (e.g., Triple Energy Window - TEW).[1][12]Proper energy windowing is essential for accepting true photons and rejecting scattered photons, which contribute to noise.
Patient Motion Movement during the scan.Ensure the patient is comfortably and securely positioned. Use head holders and straps to minimize movement.[5] If motion is detected, consider motion correction software or repeating the acquisition.Patient motion blurs the image and reduces the effective signal from small structures like the striatum.
Reconstruction Parameters Non-optimized reconstruction algorithm.Use an iterative reconstruction algorithm like Ordered Subsets Expectation Maximization (OSEM).[10][13] The number of iterations and subsets should be optimized; increasing iterations can increase noise.[14][15]Iterative reconstruction methods can provide a better SNR compared to filtered back-projection by more accurately modeling the imaging process.[16]
Issue 2: Poor Contrast Between Striatum and Background

Question: The distinction between the striatum and surrounding background tissue in my this compound SPECT images is poor. How can I enhance the contrast?

Answer:

Low contrast can obscure the specific binding in the striatum, making accurate quantification difficult. The following steps can help improve the contrast-to-noise ratio (CNR).

Troubleshooting Steps & Solutions:

Technique Implementation Expected Outcome
Scatter Correction Implement a robust scatter correction method, such as the Triple Energy Window (TEW) technique or model-based compensation.[12][17]Reduces the contribution of scattered photons, which degrade image contrast by adding a diffuse background signal.[1]
Attenuation Correction Apply attenuation correction using a concurrently acquired CT scan or a calculated method like the Chang correction.[11]Compensates for the absorption of photons within the patient's head, leading to more accurate and higher contrast images.
Collimator Choice As mentioned for SNR, a high-resolution collimator is crucial.A long-bore, high-resolution collimator can significantly improve contrast for small structures compared to a general-purpose collimator.[9]
Image Filtering Apply a post-reconstruction filter (e.g., a Butterworth filter) judiciously.Can smooth noise in the image, potentially making the striatal signal more conspicuous. However, excessive filtering can blur the image and reduce resolution.

Experimental Protocols

Protocol 1: Standard [¹²³I]this compound SPECT Acquisition

This protocol outlines a typical procedure for acquiring this compound SPECT data for the assessment of dopamine transporter availability.

  • Patient Preparation:

    • Obtain informed consent.

    • Review patient's current medications for any potential interference with DAT binding.[5]

    • Administer a thyroid-blocking agent (e.g., potassium iodide) at least one hour prior to radiotracer injection to minimize thyroid uptake of free [¹²³I].[18]

    • Position the patient comfortably on the imaging table with their head in a holder to minimize motion.[5]

  • Radiotracer Administration:

    • Administer a bolus intravenous injection of [¹²³I]this compound (typically 185-370 MBq).[19]

  • Image Acquisition:

    • Commence SPECT acquisition approximately 1.5 to 2 hours post-injection.[20]

    • Use a SPECT system equipped with high-resolution collimators.

    • Set the primary energy window to 159 keV ± 10%.[11]

    • Acquire data over 360° with 120 projections (3° increments).[11][19]

    • Acquisition time per projection should be optimized based on system sensitivity, with a total scan time of approximately 30-40 minutes.[18][19]

    • Use a 128x128 matrix size.[11]

Protocol 2: Image Reconstruction and Analysis
  • Image Reconstruction:

    • Perform scatter correction using the Triple Energy Window (TEW) method.

    • Apply attenuation correction using a CT-based attenuation map or the Chang method with a linear attenuation coefficient of µ = 0.11 cm⁻¹.[19]

    • Reconstruct the data using an iterative algorithm such as OSEM.[16] Optimize the number of iterations and subsets to balance noise and resolution.

    • Apply a post-reconstruction filter (e.g., Butterworth) as needed to reduce noise.

  • Image Analysis:

    • Reorient the reconstructed images to a standard anatomical space (e.g., parallel to the anterior-posterior commissure line).[11]

    • Define regions of interest (ROIs) for the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex or cerebellum).[20]

    • Calculate the specific binding ratio (SBR) or binding potential (BP) as a measure of DAT availability.[20]

Quantitative Data Summary

The following table summarizes key parameters and their impact on this compound SPECT imaging, derived from phantom and clinical studies.

ParameterRecommended Setting/MethodImpact on SNR/Image QualityReference
Collimator Low-Energy High-Resolution (LEHR)Improves spatial resolution and contrast for small structures, which is critical for striatal imaging.[9][10]
Image Matrix Size 128 x 128Provides a good balance between spatial resolution and noise levels for brain SPECT.[11]
Number of Projections 120 over 360°Sufficient angular sampling to avoid artifacts in the reconstructed images.[11][19]
Scatter Correction Triple Energy Window (TEW) or Model-BasedImproves image contrast and quantitative accuracy by reducing the contribution of scattered photons.[12][17]
Reconstruction Algorithm Ordered Subsets Expectation Maximization (OSEM)Generally provides better image quality and SNR compared to Filtered Back-Projection (FBP).[10][16]

Visualizations

Altropane_Binding_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine Dopamine DAT->Dopamine Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binds to Receptor This compound [¹²³I]this compound This compound->DAT Binds to DAT Experimental_Workflow PatientPrep Patient Preparation (Thyroid Block, Positioning) Injection [¹²³I]this compound Injection PatientPrep->Injection Uptake Uptake Phase (1.5 - 2 hours) Injection->Uptake Acquisition SPECT Acquisition (30-40 min) Uptake->Acquisition Reconstruction Image Reconstruction (OSEM, Scatter & Attenuation Correction) Acquisition->Reconstruction Analysis Image Analysis (ROI Definition, SBR Calculation) Reconstruction->Analysis Result Quantitative Result (DAT Availability) Analysis->Result Troubleshooting_Flowchart Start Low SNR in this compound Image CheckMotion Check for Patient Motion Start->CheckMotion MotionCorrect Apply Motion Correction or Re-acquire CheckMotion->MotionCorrect Yes CheckAcqParams Review Acquisition Parameters CheckMotion->CheckAcqParams No MotionCorrect->CheckAcqParams OptimizeAcq Optimize Acquisition: - Increase Time/Projection - Use High-Res Collimator CheckAcqParams->OptimizeAcq Suboptimal CheckReconParams Review Reconstruction Parameters CheckAcqParams->CheckReconParams Optimal OptimizeAcq->CheckReconParams OptimizeRecon Optimize Reconstruction: - Use OSEM - Apply Scatter/Attenuation Correction CheckReconParams->OptimizeRecon Suboptimal End Improved SNR CheckReconParams->End Optimal OptimizeRecon->End

References

a troubleshooting poor Altropane binding in research subjects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Altropane binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during in vitro and in vivo experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a radiopharmaceutical agent, specifically a cocaine analog, developed for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1] Its primary mechanism of action is to selectively bind with high affinity to the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft.[1] This allows for the visualization and quantification of DAT density in the brain, which is a valuable biomarker for neurological disorders characterized by dopaminergic dysfunction, such as Parkinson's disease.[1][2]

Q2: What are the expected binding affinity values for this compound?

A2: The binding affinity of this compound can vary depending on the experimental conditions and the tissue being studied. However, published data provides a general range for key binding parameters. These values are crucial for designing experiments and for troubleshooting unexpected results.

Q3: Which medications or substances can interfere with this compound binding?

A3: A number of centrally acting agents can interfere with this compound binding to the dopamine transporter, potentially leading to inaccurate imaging results or confounding in vitro assay data. It is crucial to consider the subject's medication history. While not exhaustive, the table below lists several substances known to interact with DAT.

Q4: My SPECT scan shows low striatal uptake in a subject expected to be a healthy control. What are the potential causes?

A4: Unexpectedly low striatal uptake in a healthy control can be due to several factors. Firstly, subclinical dopaminergic deficit might be present. Secondly, the subject may have been exposed to medications or drugs that block the dopamine transporter (see table below for examples).[3] Technical issues during image acquisition or processing, such as patient motion or incorrect data reconstruction, can also lead to artificially low uptake values.[4][5]

Q5: What does high background signal or noise in my SPECT images indicate?

A5: High background signal in SPECT imaging can obscure the specific signal from the striatum, making accurate quantification difficult. This can be caused by a variety of factors including patient-related issues like obesity, which can increase soft tissue attenuation.[6] Technical factors such as incorrect radiotracer dose, improper energy window settings on the gamma camera, or suboptimal reconstruction parameters can also contribute to increased noise and background.[4][7]

Troubleshooting Guides

This section provides a more detailed approach to resolving specific issues you might encounter during your experiments.

Issue 1: High Non-Specific Binding (NSB) in In Vitro Assays

High non-specific binding can mask the specific signal, leading to a poor assay window. Ideally, NSB should be less than 50% of the total binding.[2]

Potential Cause Recommended Solution(s)
Radioligand Issues Ensure the radiochemical purity of this compound is >90%. Impurities can significantly contribute to NSB.[8] Consider using a lower concentration of this compound, ideally at or below its Kd value.[8]
Assay Buffer Composition Incorporate Bovine Serum Albumin (BSA) (e.g., 0.1-1%) into the assay buffer to coat surfaces and reduce non-specific interactions.[2] Adjusting the salt concentration in the buffer can also help mitigate charge-based non-specific interactions.[9]
Incubation Time & Temperature Optimize incubation time. Shorter incubation times may reduce NSB, but it's crucial to ensure the binding has reached equilibrium.[2] Lowering the temperature can also decrease non-specific interactions.
Washing Steps Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[2] Ensure the washing process is rapid to prevent dissociation of the specifically bound ligand.[10]
Tissue/Cell Preparation Titrate the amount of membrane protein used in the assay. A typical starting range is 100-500 µg per well.[8]
Issue 2: Poor Image Quality or Artifacts in SPECT Imaging

Image quality is paramount for accurate quantification of this compound binding. Artifacts can lead to misinterpretation of the data.

Potential Cause Recommended Solution(s)
Patient Motion Patient motion is a common source of artifacts, which can create defects or blurring in the reconstructed images.[4] Ensure the patient is comfortable and immobilize the head as much as possible. Review the raw image data (sinograms) for evidence of movement.[5]
Soft Tissue Attenuation Photon attenuation by surrounding tissues (e.g., in obese patients) can lead to an underestimation of tracer uptake in the striatum.[6] Utilize attenuation correction methods during image reconstruction if available on your SPECT/CT system.[4]
Incorrect Image Reconstruction Suboptimal reconstruction parameters (e.g., filter choice, number of iterations) can introduce noise or smooth the image excessively, affecting quantitative accuracy.[7] It is important to use a validated and standardized reconstruction protocol.[11]
Radiopharmaceutical Issues Issues such as radiotracer extravasation at the injection site can lead to insufficient counts in the brain.[12] Ensure a clean intravenous injection and check for any signs of infiltration.

Quantitative Data Summary

Parameter Value Context Reference
KD (in vitro) 5.33 ± 0.55 nM[125I]this compound binding in cynomolgus monkey striatum.[13]
BMAX (in vitro) 301 pmol/g tissue[125I]this compound binding in cynomolgus monkey striatum.[13]
KD (in vitro) 4.96 ± 0.38 nM[125I]this compound binding in normal human putamen homogenates.[14]
BMAX (in vitro) 212 ± 41.1 pmol/g tissue[125I]this compound binding in normal human putamen homogenates.[14]
IC50 6.62 ± 0.78 nMUnlabeled this compound (E-isomer) inhibiting [3H]WIN 35,428 binding in monkey striatum.[13][15]
Interfering Substance Effect on DAT Binding Recommendation for Imaging Reference
Cocaine High-affinity DAT blocker, significantly reduces this compound binding.Discontinue use. A washout period is necessary.[3]
Amphetamines Competes for reuptake and can cause DAT internalization, reducing binding sites.Discontinue use. A washout period is necessary.[3]
Methylphenidate Blocks DAT, leading to reduced tracer uptake.Discontinue use before imaging.[3]
Bupropion Antidepressant that can decrease striatal DAT binding ratios.Consider withdrawal before imaging.[3]
Modafinil/Armodafinil Reduces striatal DAT binding.Consider withdrawal before imaging.[1]
Benztropine Anticholinergic that may influence DAT binding.Effects appear minor, but withdrawal could be considered.[1]
Sertraline SSRI that may block DAT, leading to decreased striatal uptake.Effects are generally modest (~10%).[1]

Experimental Protocols

Protocol 1: In Vitro Saturation Binding Assay with [125I]this compound

This protocol outlines a general procedure for determining the KD and BMAX of [125I]this compound in brain tissue homogenates.

  • Tissue Preparation:

    • Homogenize dissected brain tissue (e.g., striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford method).

  • Assay Setup:

    • Prepare a series of dilutions of [125I]this compound in assay buffer.

    • For each concentration, set up triplicate tubes for "total binding" and "non-specific binding".

    • To the "non-specific binding" tubes, add a high concentration of a competing, non-labeled DAT ligand (e.g., 10 µM GBR 12909 or unlabeled this compound) to saturate the specific binding sites.

    • Add the prepared membrane homogenate to all tubes.

    • Incubate the tubes at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Count the radioactivity on the filters using a gamma counter.

  • Data Analysis:

    • Calculate "specific binding" by subtracting the non-specific counts from the total counts for each concentration.

    • Plot the specific binding against the concentration of free [125I]this compound.

    • Use non-linear regression analysis to fit the data to a one-site binding model to determine the KD and BMAX.

Protocol 2: General Workflow for this compound SPECT Imaging

This protocol provides a general overview of the steps involved in a clinical or preclinical this compound SPECT scan.

  • Subject Preparation:

    • Obtain informed consent and screen for any contraindications or interfering medications.[16]

    • Administer a thyroid-blocking agent (e.g., potassium iodide) to prevent uptake of free radioiodine by the thyroid gland.

    • Position the subject comfortably on the imaging bed to minimize motion.

  • Radiotracer Administration:

    • Administer a single intravenous (IV) bolus of [123I]this compound. The exact dose will depend on the specific study protocol (e.g., 5-8 mCi).[17]

  • Image Acquisition:

    • Dynamic SPECT imaging is typically initiated shortly after injection (e.g., 15-20 minutes post-injection).[17]

    • Acquire images for a specified duration (e.g., 30-60 minutes).[16]

    • Use a gamma camera system equipped with appropriate collimators for [123I].

  • Image Reconstruction and Processing:

    • Reconstruct the raw projection data into transverse, sagittal, and coronal slices.

    • Apply attenuation correction using a standardized method (e.g., Chang's method) to account for photon absorption within the head.[11]

    • Co-register the SPECT images with an anatomical imaging modality like MRI, if available, for better localization of the striatum.

  • Data Analysis:

    • Define regions of interest (ROIs) for the striatal structures (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex).

    • Calculate the specific binding ratio or binding potential, which is a semi-quantitative measure of DAT availability. This is often expressed as the ratio of specific striatal uptake to the uptake in the reference region.[17]

Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_synapse Dopamine_Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_cyto Dopamine_synapse->DAT Reuptake D2_Receptor Dopamine Receptor Dopamine_synapse->D2_Receptor Binding Signal Signal Transduction D2_Receptor->Signal This compound This compound This compound->DAT Blocks Reuptake

Caption: Dopamine signaling at the synapse and the mechanism of this compound action.

Troubleshooting_Workflow Start Poor this compound Binding (Unexpected Result) Check_Assay_Type In Vitro or In Vivo? Start->Check_Assay_Type In_Vitro In Vitro Assay Issues Check_Assay_Type->In_Vitro In Vitro In_Vivo In Vivo (SPECT) Issues Check_Assay_Type->In_Vivo In Vivo Check_NSB High Non-Specific Binding? In_Vitro->Check_NSB Optimize_NSB Optimize Assay: - Check radioligand purity - Adjust buffer (BSA, salt) - Optimize wash steps Check_NSB->Optimize_NSB Yes Check_Specific_Binding Low Specific Binding? Check_NSB->Check_Specific_Binding No Optimize_NSB->Check_Specific_Binding Optimize_Specific Optimize Assay: - Confirm protein concentration - Check for degradation - Ensure equilibrium is reached Check_Specific_Binding->Optimize_Specific Yes Check_Image_Quality Poor Image Quality or Artifacts? In_Vivo->Check_Image_Quality Optimize_Imaging Review Acquisition: - Check for patient motion - Apply attenuation correction - Verify reconstruction parameters Check_Image_Quality->Optimize_Imaging Yes Check_Uptake Globally Low Uptake (including striatum)? Check_Image_Quality->Check_Uptake No Optimize_Imaging->Check_Uptake Check_Subject_Factors Review Subject Factors: - Screen for interfering drugs - Verify radiotracer injection - Consider underlying pathology Check_Uptake->Check_Subject_Factors Yes

Caption: A logical workflow for troubleshooting poor this compound binding results.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A1 Subject Screening & Medication Review B1 IV Radiotracer Administration A1->B1 A2 Radiolabeling of this compound ([123]I or [11]C) A2->B1 A3 Thyroid Blockade (for [123]I) A3->B1 B2 SPECT/PET Image Acquisition B1->B2 C1 Image Reconstruction (with Attenuation Correction) B2->C1 C2 ROI Definition (Striatum & Reference) C1->C2 C3 Calculation of Binding Potential/Ratio C2->C3

Caption: Standard experimental workflow for an in vivo this compound imaging study.

References

a addressing confounding factors in Altropane clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Altropane in clinical studies. The following information is designed to help address specific issues related to confounding factors that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding factors in this compound clinical studies?

A1: The most significant confounding factors in this compound clinical studies are patient age, co-morbid neurological conditions, and the use of certain medications that can interfere with dopamine transporter (DAT) binding.[1][2] Patient heterogeneity, in general, is a challenge in Parkinson's disease (PD) clinical trials and can be a confounding factor.

Q2: How does age affect this compound imaging results?

A2: Dopamine transporter density naturally declines with age. Studies using [¹²³I]this compound have shown a significant age-related reduction in DAT binding potential. One study quantified this decline as a 7.6% reduction in binding potential per decade.[1] Therefore, it is crucial to account for age in the analysis of this compound SPECT data to avoid misinterpretation of results, especially when comparing individuals of different ages.

Q3: Which medications are known to interfere with this compound binding?

A3: Several medications can interfere with this compound binding to the dopamine transporter, potentially leading to inaccurate (false-positive) results. These include stimulants and other drugs that have an affinity for DAT. Specific examples include:

  • Methylphenidate and Dexmethylphenidate: These medications, commonly used for ADHD, are known to block DAT. Studies have shown that a single dose of methylphenidate can block approximately 60% of striatal DAT binding.[2]

  • Modafinil and Armodafinil: These wakefulness-promoting agents have also been shown to reduce striatal DAT binding. One study reported a 65% reduction in striatal DAT binding with armodafinil as assessed with [¹¹C]this compound PET.[2]

  • Cocaine and Amphetamines: These substances are potent DAT inhibitors and will significantly impact this compound imaging results.[2]

Q4: How can we control for confounding factors in our this compound clinical study?

A4: Confounding factors can be addressed through careful study design and statistical analysis. Key strategies include:

  • Strict Inclusion and Exclusion Criteria: Defining a homogenous study population by having clear criteria for age, disease stage (e.g., Hoehn and Yahr stages I-III), and duration of diagnosis can minimize variability.

  • Medication Washout Periods: For participants taking medications known to interfere with DAT binding, a washout period is recommended before this compound imaging. A clinical trial protocol for an this compound study specified that disallowed medications should be discontinued at least 12 hours prior to the SPECT exam.[3]

  • Statistical Correction: In the data analysis phase, statistical methods such as analysis of covariance (ANCOVA) or multiple regression can be used to adjust for the effects of confounding variables like age.[1] For example, age-corrected binding potential values can be calculated and used in statistical comparisons.[1]

Troubleshooting Guides

Problem: A subject with no clinical signs of Parkinson's disease shows reduced this compound binding.

  • Possible Cause: Interference from concomitant medications.

  • Troubleshooting Steps:

    • Review the subject's medication history thoroughly. Check for the use of any drugs known to affect the dopamine transporter system, such as methylphenidate, modafinil, or certain antidepressants.

    • If the subject is taking an interfering medication, a washout period should be implemented according to the study protocol, followed by a repeat scan if feasible.

    • Document the use of all concomitant medications for all subjects to allow for post-hoc analysis of potential medication effects.

Problem: High variability in this compound binding values within a patient group.

  • Possible Cause: Uncontrolled confounding variables such as age or disease heterogeneity.

  • Troubleshooting Steps:

    • Age Correction: Ensure that all quantitative this compound binding data is corrected for age. This can be done by using a regression-based approach derived from a healthy control group to adjust each individual's data.

    • Subgroup Analysis: If there is significant heterogeneity in your patient population (e.g., wide range of disease duration or severity), consider performing subgroup analyses to see if the variability is concentrated in a particular subset of patients.

    • Review Inclusion/Exclusion Criteria: For future studies, you may need to refine your inclusion and exclusion criteria to create a more homogenous study population.

Data Presentation

Table 1: Impact of Age on this compound Binding Potential

Age GroupMean Age (years)Mean Striatal Binding Potential (BP) (Method 1)Mean Striatal Binding Potential (BP) (Method 2)
Healthy Volunteers50.11.83 +/- 0.22 (age-corrected to 25)2.09 +/- 0.20 (age-corrected to 25)
Parkinson's Disease Patients60.50.83 +/- 0.06 (age-corrected)0.84 +/- 0.07 (age-corrected)

Data adapted from Fischman et al., Synapse, 1998.[1] Note the 7.6% reduction in BP per decade observed in healthy volunteers.

Table 2: Effect of Concomitant Medications on Dopamine Transporter Imaging

MedicationMechanism of ActionReported Impact on DAT Binding
MethylphenidateDAT Blocker~60% reduction in striatal DAT binding after a single dose.[2]
ArmodafinilDAT Blocker~65% reduction in striatal DAT binding.[2]
Levodopa/CarbidopaDopamine PrecursorMinimal to no significant difference in striatal DAT binding ratios after washout.[2]
N-acetyl cysteineAntioxidantSmall but significant increase in DAT binding in the caudate and putamen.[2]

Experimental Protocols

Protocol: Age Correction for this compound SPECT Data

  • Acquire Data from a Healthy Control Population: Obtain this compound SPECT scans from a cohort of healthy volunteers with a wide age range.

  • Quantify Striatal Binding: For each healthy control, calculate the striatal binding potential (BP) or a similar quantitative measure of DAT density.

  • Perform Linear Regression: Plot the striatal BP values against the age of the healthy controls and perform a linear regression analysis to determine the relationship between age and BP. The slope of the regression line will represent the average rate of decline in BP per year. A published study found a 7.6% decline per decade.[1]

  • Calculate Age-Corrected BP: For each participant in the clinical study (both patients and controls), use the regression equation to calculate their predicted BP based on their age. The age-corrected BP can then be calculated as: Age-Corrected BP = Observed BP - (Slope * (Participant's Age - Mean Age of Reference Group))

  • Use Corrected Data for Analysis: Use the age-corrected BP values in all subsequent statistical comparisons between groups.

Protocol: this compound SPECT Imaging Acquisition (Example)

  • Patient Preparation:

    • Administer a thyroid-blocking agent (e.g., supersaturated potassium iodide solution) prior to the injection of [¹²³I]this compound to minimize radiation exposure to the thyroid gland.

    • Ensure the patient has followed any required medication washout protocols.

  • Radiotracer Administration:

    • Administer a single intravenous (IV) injection of [¹²³I]this compound. A dose of 5 millicuries (mCi) has been used in clinical studies.[3]

  • Image Acquisition:

    • Begin SPECT imaging 15 to 20 minutes after the administration of this compound.[3]

    • Acquire dynamic images for a duration of 30 to 60 minutes.[3]

    • Use a multi-head SPECT camera with appropriate collimators (e.g., fan-beam collimators).

  • Image Reconstruction and Analysis:

    • Reconstruct the acquired projection data into transverse, sagittal, and coronal slices.

    • Perform quantitative analysis by drawing regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex).

    • Calculate the striatal binding potential (BP) or specific binding ratio (SBR) using the ROI data.

Mandatory Visualization

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA decarboxylase Vesicle Synaptic Vesicle DA->Vesicle VMAT2 Synapse Dopamine Vesicle->Synapse Exocytosis DAT Dopamine Transporter (DAT) (this compound Target) DAT->DA VMAT2 VMAT2 Synapse->DAT Reuptake D1R D1 Receptor Synapse->D1R Binds D2R D2 Receptor Synapse->D2R Binds Signal Signal Transduction D1R->Signal D2R->Signal

Caption: Dopamine signaling pathway at the synapse.

Confounding_Factor_Workflow cluster_design Study Design Phase cluster_data Data Collection Phase cluster_analysis Data Analysis Phase DefinePop Define Target Population Inclusion Set Strict Inclusion/Exclusion Criteria (e.g., Age, Disease Stage) DefinePop->Inclusion Washout Implement Medication Washout Protocols Inclusion->Washout CollectData Collect this compound SPECT Data and Confounder Information Washout->CollectData StatAdjust Statistical Adjustment (e.g., ANCOVA, Regression) for Confounders (e.g., Age) CollectData->StatAdjust Subgroup Subgroup Analysis CollectData->Subgroup Interpret Interpret Results StatAdjust->Interpret Subgroup->Interpret

Caption: Workflow for addressing confounding factors.

Logical_Relationships This compound This compound SPECT Imaging DAT Dopamine Transporter (DAT) Density This compound->DAT Measures PD Parkinson's Disease Diagnosis DAT->PD Informs Confounders Confounding Factors (Age, Medications) Confounders->this compound Influences Mitigation Mitigation Strategies (Study Design, Statistical Analysis) Mitigation->Confounders Addresses

Caption: Logical relationships in this compound studies.

References

Technical Support Center: Altropane Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Altropane. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to potential problems you might encounter during the synthesis and purification of this compound.

Synthesis Troubleshooting

Q1: My N-alkylation reaction of the nortropane precursor is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the N-alkylation step can arise from several factors. Here's a breakdown of potential issues and how to address them:

  • Poor quality of the alkylating agent: The iodoallylating agent can degrade over time. Ensure you are using a fresh or properly stored reagent.

  • Suboptimal reaction conditions: The choice of base and solvent is critical. While various conditions can be used, ensure your solvent is anhydrous and the base is appropriately strong. For instance, using sodium hydride (NaH) in an anhydrous solvent like N,N-Dimethylformamide (DMF) is a common practice for N-alkylation of nortropane analogs.

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product. See the section on common impurities for more details.

Q2: I am observing significant amounts of the 2α-epimer as a byproduct in my synthesis. How can I minimize its formation and remove it?

A2: The formation of the 2α-epimer is a known issue in the synthesis of 3β-phenyltropane analogs.[1]

  • Minimizing Formation: The stereoselectivity of the initial steps to form the 2β-carbomethoxy-3β-phenyltropane precursor is crucial. Careful control of reaction temperatures, often requiring very low temperatures (e.g., -45 to -78°C), can favor the formation of the desired 2β isomer.[1]

  • Removal: The 2α-epimer must be separated chromatographically. High-Performance Liquid Chromatography (HPLC) is the most effective method for this separation.

Q3: What are common sources of impurities in this compound synthesis?

A3: Impurities can be introduced at various stages of the synthesis and purification process.[2][3] Common sources include:

  • Starting materials: Impurities in the initial nortropane precursor or the alkylating agent will carry through the synthesis.

  • Side-products: As mentioned, the 2α-epimer is a common side-product.[1] Other potential byproducts can arise from incomplete reactions or degradation.

  • Reagents and solvents: Residual solvents and reagents from the reaction and workup steps can be present in the final product.

  • Degradation: this compound, particularly when radiolabeled, can be susceptible to degradation over time.

Purification Troubleshooting

Q4: I'm having trouble with the HPLC purification of this compound. My peaks are tailing. What can I do?

A4: Peak tailing for basic compounds like this compound on reversed-phase columns (e.g., C18) is a common problem. This is often due to interactions between the basic amine group of this compound and acidic silanol groups on the silica surface of the stationary phase.

  • Mobile Phase Modification: Adding a small amount of a basic modifier, like triethylamine (TEA) or using a buffer at a slightly acidic pH can help to saturate the silanol groups and improve peak shape.

  • Column Choice: Using a "base-deactivated" or "end-capped" column can significantly reduce peak tailing for basic compounds.

  • Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.

Q5: How do I choose the right HPLC method for this compound purification?

A5: The choice of HPLC method depends on the scale of your purification (analytical vs. preparative) and the specific impurities you need to separate.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The exact gradient and composition will need to be optimized for your specific separation.

  • Detector: A UV detector is suitable for non-radiolabeled this compound. For radiolabeled this compound, a radioactivity detector is required.

Experimental Protocols

Below are detailed methodologies for the key steps in this compound synthesis and purification. These are generalized protocols and may require optimization for your specific laboratory conditions.

Synthesis of this compound Precursor: 2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane

This synthesis typically starts from a commercially available tropane derivative and involves multiple steps. A key step is the conjugate addition of a Grignard reagent to anhydroecgonine methyl ester.

Materials:

  • Anhydroecgonine methyl ester

  • 4-Fluorophenylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether

  • Trifluoroacetic acid (TFA)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve anhydroecgonine methyl ester in anhydrous diethyl ether.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the 4-fluorophenylmagnesium bromide solution dropwise to the cooled solution.

  • Stir the reaction mixture at -78°C for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2β-carbomethoxy-3β-(4-fluorophenyl)tropane.

  • If N-demethylation is required to get the nortropane precursor, this can be achieved using various reagents like α-chloroethyl chloroformate followed by hydrolysis.

N-Alkylation of 2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane to form this compound

Materials:

  • 2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane

  • 1,3-Diiodopropene (or a suitable iodoallylating agent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane in anhydrous DMF dropwise to the cooled suspension.

  • Stir the mixture at 0°C for 30 minutes.

  • Add 1,3-diiodopropene dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by HPLC.

HPLC Purification of this compound

Instrumentation:

  • Preparative HPLC system with a UV detector (and radioactivity detector for radiolabeled this compound).

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (dimensions will depend on the scale of purification).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B will be required to elute this compound and separate it from impurities. A typical starting point could be a linear gradient from 10% to 90% B over 20-30 minutes.

  • Flow Rate: Dependent on the column dimensions.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Filter the sample to remove any particulate matter.

  • Inject the sample onto the equilibrated HPLC column.

  • Collect fractions corresponding to the this compound peak.

  • Analyze the collected fractions for purity.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

The following tables summarize typical quantitative data for this compound synthesis and purification. Please note that these values can vary significantly depending on the specific experimental conditions and scale.

Table 1: Reaction Yields

Reaction StepStarting MaterialProductTypical Yield (%)
Precursor SynthesisAnhydroecgonine methyl ester2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane40-60
N-Alkylation2β-Carbomethoxy-3β-(4-fluorophenyl)nortropaneThis compound (crude)60-80
RadiolabelingPrecursor[¹²³I]this compound40-50 (radiochemical yield)

Table 2: Purity Specifications

ProductAnalytical MethodPurity Specification
This compound (non-radiolabeled)HPLC-UV>98%
[¹²³I]this compoundRadio-HPLC>95% (radiochemical purity)

Visualizations

This compound Synthesis Pathway

Altropane_Synthesis A Anhydroecgonine methyl ester B 2β-Carbomethoxy-3β- (4-fluorophenyl)tropane A->B 4-Fluorophenyl- magnesium bromide C 2β-Carbomethoxy-3β- (4-fluorophenyl)nortropane (Precursor) B->C N-Demethylation D This compound C->D 1,3-Diiodopropene, Base

Caption: A simplified schematic of the this compound synthesis pathway.

This compound Purification Workflow

Altropane_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude Crude this compound (from reaction mixture) Dissolve Dissolve in mobile phase Crude->Dissolve Filter Filter sample Dissolve->Filter HPLC Preparative HPLC Filter->HPLC Collect Collect pure fractions HPLC->Collect Evaporate Evaporate solvent Collect->Evaporate Pure Pure this compound Evaporate->Pure Analysis Purity Analysis (HPLC, LC-MS) Pure->Analysis

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Low N-Alkylation Yield

Low_Yield_Troubleshooting Start Low Yield in N-Alkylation CheckReagents Check Reagent Quality (Alkylating agent, Base, Solvent) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temperature, Time) CheckReagents->OptimizeConditions Reagents OK Improved Yield Improved CheckReagents->Improved Reagents replaced MonitorReaction Monitor Reaction Progress (TLC, LC-MS) OptimizeConditions->MonitorReaction Conditions Optimized NoImprovement No Improvement OptimizeConditions->NoImprovement Still low yield AnalyzeByproducts Analyze for Byproducts (e.g., 2α-epimer) MonitorReaction->AnalyzeByproducts Reaction Incomplete MonitorReaction->NoImprovement Still low yield AnalyzeByproducts->Improved Purification Adjusted AnalyzeByproducts->NoImprovement Still low yield

Caption: A decision tree for troubleshooting low yields in the N-alkylation step.

References

a minimizing off-target binding of Altropane in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target binding of Altropane during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary binding target?

This compound is a cocaine analog designed as a high-affinity and selective radioligand for the dopamine transporter (DAT).[1][2] It is primarily used for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to quantify DAT density in the brain, particularly in the striatum.[1][2][3] This makes it a valuable tool in the study of Parkinson's disease and other neurological conditions associated with dopaminergic dysfunction.[4]

Q2: How selective is this compound for the dopamine transporter (DAT)?

This compound exhibits high selectivity for DAT over other monoamine transporters, which is a key advantage for minimizing off-target binding. Specifically, it has been shown to be approximately 28-fold more selective for DAT than for the serotonin transporter (SERT).[5] This high selectivity contributes to the excellent quality of images with minimal background signal from non-DAT-rich regions.[1][2]

Q3: What are the potential off-target binding sites for this compound?

While this compound is highly selective for the dopamine transporter (DAT), potential off-target binding may occur at other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). However, the affinity of this compound for SERT is significantly lower than for DAT.[5] The binding affinity for NET is less extensively characterized in direct comparison to DAT in the provided literature.

Q4: Can other medications interfere with this compound binding?

Yes, drugs that bind to the dopamine transporter can interfere with this compound imaging and may lead to false-positive results. For instance, methylphenidate is known to block a significant percentage of striatal DAT, which would inhibit this compound binding.[6] It is crucial to review the subject's medication history and consider a washout period for any drugs that have a known affinity for DAT.

Troubleshooting Guide: High Off-Target or Non-Specific Binding Signal

Encountering a higher-than-expected background or non-specific signal can be a challenge. Below are common issues and recommended solutions.

Problem Potential Cause Recommended Solution
High background signal throughout the brain 1. Suboptimal imaging time point: The time between this compound injection and imaging may not be sufficient for clearance of unbound tracer from non-target tissues.1. Optimize injection-to-scan time: this compound shows rapid and specific striatal binding, with maximal accumulation typically within 30-60 minutes post-injection.[1][2] Consider acquiring dynamic scans to determine the optimal imaging window where the specific-to-non-specific binding ratio is maximal.
2. Excessive tracer dose: A higher dose might lead to increased non-specific binding.2. Titrate tracer concentration: While standard doses are established, for preclinical models, it may be beneficial to perform a dose-response study to find the lowest effective dose that provides a robust signal in the target region.
3. Improper data analysis: The choice of reference region for signal normalization is critical.3. Use an appropriate reference region: The occipital cortex or cerebellum, which have a negligible density of dopamine transporters, are commonly used as reference regions to estimate and subtract non-specific binding.[1] Ensure the accurate delineation of this region in your analysis.
Signal in unexpected, non-striatal regions 1. Potential binding to SERT or NET: Although lower affinity, some signal may arise from binding to other monoamine transporters.1. Perform a blocking study: To confirm that the signal is DAT-specific, a blocking study can be performed. In a separate imaging session, pre-administer a high-affinity DAT blocker (e.g., GBR 12909 or methylphenidate) before injecting this compound. A significant reduction in the signal in the target region would confirm DAT-specific binding.
2. Radiochemical impurities: The presence of unbound radioisotope or radiolabeled metabolites can contribute to non-specific signal.2. Ensure radiochemical purity: Confirm the radiochemical purity of the this compound solution before injection. Plasma analysis can also be performed to assess the presence of radiolabeled metabolites.[1]

Quantitative Data: this compound Binding Affinities

The binding affinity of a ligand for its target is a critical parameter. The equilibrium dissociation constant (K D ) and the inhibition constant (IC 50 ) are commonly used measures, with lower values indicating higher affinity.

Ligand Target Species K D (nM) IC 50 (nM) Selectivity (DAT vs. SERT) Reference
[ 125 I]this compoundDATCynomolgus Monkey5.33 ± 0.55--[5]
This compound (E-isomer)DATCynomolgus Monkey-6.62 ± 0.7828-fold[5]
[ 125 I]this compoundDATHuman (postmortem)4.96 ± 0.38--[7]

Experimental Protocols

Protocol 1: In Vivo SPECT Imaging with this compound in a Rodent Model

This protocol provides a general framework for conducting in vivo SPECT imaging in a rodent model to assess dopamine transporter availability.

1. Animal Preparation:

  • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). The choice of anesthetic should be consistent across a study as some anesthetics can affect neurotransmitter systems.
  • Place the animal on the scanner bed and secure its head in a stereotaxic frame to minimize motion artifacts.
  • Maintain the animal's body temperature using a heating pad.

2. Radiotracer Administration:

  • Administer [ 123 I]this compound via a tail vein catheter. The exact dose should be determined based on the specific activity of the radiotracer and the imaging system's sensitivity.
  • The injection should be followed by a saline flush to ensure the full dose is delivered.

3. SPECT Image Acquisition:

  • Initiate a dynamic SPECT scan immediately after radiotracer injection for a duration of 90-120 minutes.[1]
  • Alternatively, for static imaging, a scan can be performed at a predetermined time point (e.g., 60 minutes post-injection) when the target-to-background ratio is expected to be optimal.

4. Image Reconstruction and Analysis:

  • Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).
  • Co-register the SPECT images with an anatomical reference image (e.g., from a CT or MRI scan) for accurate anatomical localization.
  • Define regions of interest (ROIs) for the striatum (target region) and the cerebellum or occipital cortex (reference region).
  • Calculate the binding potential (BP ND ) using a suitable kinetic model or by calculating the ratio of specific to non-specific binding at equilibrium.

Protocol 2: Blocking Study to Confirm DAT-Specific Binding

This protocol is designed to verify that the observed this compound signal is specific to the dopamine transporter.

1. Baseline Scan:

  • Perform an initial SPECT scan with [ 123 I]this compound as described in Protocol 1 to establish a baseline signal.

2. Blocking Agent Administration:

  • In a subsequent imaging session with the same animal (allowing for sufficient decay of the radioisotope from the first scan), administer a selective DAT blocking agent (e.g., GBR 12909) at a dose known to saturate the dopamine transporters. This is typically done 15-30 minutes prior to the this compound injection.

3. Second SPECT Scan:

  • Administer the same dose of [ 123 I]this compound as in the baseline scan.
  • Acquire the SPECT images using the identical parameters as the baseline scan.

4. Data Analysis:

  • Analyze the images from both scans and compare the binding potential in the striatum. A significant reduction in this compound binding in the presence of the blocking agent confirms that the signal is specific to DAT.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vivo Imaging cluster_prep Animal Preparation cluster_injection Radiotracer Administration cluster_imaging SPECT Imaging cluster_analysis Data Analysis anesthesia Anesthetize Animal positioning Position on Scanner Bed anesthesia->positioning injection Inject [123I]this compound positioning->injection acquisition Acquire Dynamic/Static Scan injection->acquisition reconstruction Reconstruct Data acquisition->reconstruction coregistration Co-register with MRI/CT reconstruction->coregistration roi Define ROIs (Striatum, Cerebellum) coregistration->roi quantification Calculate Binding Potential roi->quantification

Caption: Workflow for a typical this compound in vivo SPECT experiment.

troubleshooting_logic Troubleshooting High Background Signal start High Background Signal Observed check_time Is Imaging Time Optimized? start->check_time check_dose Is Tracer Dose Appropriate? check_time->check_dose Yes optimize_time Adjust Injection-to-Scan Time check_time->optimize_time No check_analysis Is Reference Region Correct? check_dose->check_analysis Yes titrate_dose Titrate Tracer Dose check_dose->titrate_dose No perform_blocking Consider Blocking Study check_analysis->perform_blocking Yes verify_roi Verify Reference Region ROI check_analysis->verify_roi No end Signal Optimized perform_blocking->end optimize_time->end titrate_dose->end verify_roi->end

Caption: A logical workflow for troubleshooting high background signals.

References

a overcoming limitations of Altropane imaging in atypical parkinsonism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals utilizing Altropane imaging to study atypical parkinsonism.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound imaging experiments in a question-and-answer format.

Issue 1: Image Quality and Artifacts

Q: Our this compound SPECT images show a "semicolon sign" where the caudate and putamen appear disconnected. Is this indicative of severe putaminal dopamine transporter (DAT) loss?

A: Not necessarily. The "semicolon sign" is a common artifact caused by improper patient positioning, specifically a forward head tilt.[1][2][3] This tilt can cause the caudate and putamen, which are small structures, to appear on separate axial slices, giving the false impression of reduced or absent putaminal activity.[1][2][3]

  • Troubleshooting Steps:

    • Review Image Slices: Carefully scroll through the entire image dataset to see if normal putaminal activity is visible on adjacent slices.

    • Verify Patient Positioning: Ensure the technologist has followed a strict protocol for optimal head positioning to minimize tilt. The head should be carefully aligned with the scanner's axis.

    • Use Quantitative Software with Caution: Be aware that automated quantitative software may misinterpret this artifact, leading to erroneously low calculations of putaminal uptake.[1][2][3] Manual review and region-of-interest (ROI) placement may be necessary.

Q: We are observing high background noise and poor striatal definition in our images. What could be the cause?

A: High background noise and poor striatal definition can stem from several factors:

  • Patient-related factors: Patient movement during the scan is a primary cause of image degradation.[4] Ensuring patient comfort and using head restraints can minimize motion.

  • Technical factors: Incorrect image reconstruction parameters or insufficient acquisition time can lead to noisy images. The acquisition time for this compound SPECT is typically around 30 minutes.[5]

  • Tracer-related issues: While this compound is known for its rapid and selective accumulation in the striatum, issues with radiolabeling purity or dose could theoretically affect image quality.[6]

Issue 2: Confounding Variables

Q: Can patient medications interfere with this compound binding and affect our results?

A: Yes, several medications can interfere with dopamine transporter binding, potentially leading to false-positive or false-negative results.[7]

  • Drugs with high affinity for DAT: Central nervous system stimulants like amphetamines and methylphenidate directly compete with this compound for binding to the dopamine transporter and can cause a "false-positive" result (appearing as reduced uptake).[7]

  • Serotonin-reuptake inhibitors (SSRIs): While this compound has high selectivity for DAT over serotonin transporters, some DAT tracers have cross-reactivity.[8] SSRIs may also indirectly upregulate or downregulate DAT expression, potentially confounding results.[9]

  • Dopaminergic agents: Levodopa and dopamine agonists used to treat parkinsonian symptoms can also influence DAT binding.

  • Recommendation: It is crucial to obtain a detailed medication history from all subjects. A washout period for potentially interfering drugs is often required before imaging. The specific duration should be determined based on the drug's half-life, but a temporary discontinuation is standard practice.[9]

Q: We are seeing a wide range of striatal uptake values within our healthy control group. Is this normal?

A: Some variability is expected. Dopamine transporter concentration in the striatum naturally decreases with age, at a rate of approximately 6-8% per decade.[6][7] This age-related decline should be accounted for in your analysis, typically by using age-matched control groups or applying age-correction formulas to your quantitative data.

II. Quantitative Data Summary

Dopamine transporter imaging provides quantitative measures of striatal function. The most common metric is the Binding Potential (BP), which reflects the density of available dopamine transporters.

Note: Specific quantitative data for this compound in atypical parkinsonian syndromes (APS) are not widely published. The table below includes this compound data for Healthy Controls and Parkinson's Disease (PD) and provides data for other common DAT SPECT tracers in APS to indicate the expected patterns of DAT reduction. These values should be considered illustrative.

GroupTracerRegionBinding Potential (BP) / Striatal Binding Ratio (SBR) (Mean ± SD)Key Findings
Healthy Controls [123I]this compound Total Striatum1.83 ± 0.22 (Method 1) / 2.09 ± 0.20 (Method 2)[6]High striatal uptake, clear "comma" shape.
Parkinson's Disease (PD) [123I]this compound Total Striatum0.83 ± 0.06 (Method 1) / 0.84 ± 0.07 (Method 2)[6]Significant reduction in striatal uptake, especially in the posterior putamen.
Multiple System Atrophy (MSA-P) [123I]IoflupaneStriatum0.70 ± 0.33[10][11]Reduced uptake, often more severe than PD, but can be indistinguishable.
Progressive Supranuclear Palsy (PSP) [123I]IoflupaneStriatum0.51 ± 0.39[10][11]Typically shows a more severe and uniform reduction in both caudate and putamen compared to PD.[10][11]
Corticobasal Degeneration (CBD) [123I]IoflupaneStriatumMildly reduced; Mean Striatum BSI >2.11 showed 100% specificity vs. PD in one study.[12]Often shows asymmetric and more variable reduction; some cases may even have normal scans.

III. Experimental Protocols

This section provides a detailed methodology for a typical this compound SPECT imaging experiment.

1. Subject Preparation

  • Inclusion/Exclusion Criteria: Define clear criteria for subject enrollment. For atypical parkinsonism studies, diagnosis should be made by a movement disorder specialist based on established clinical criteria.

  • Informed Consent: Obtain written informed consent from all participants.

  • Medication Review: Conduct a thorough review of all current medications. Discontinue drugs known to interfere with the dopamine transporter (e.g., cocaine, amphetamines, methylphenidate) for an appropriate washout period (typically at least 5 half-lives) prior to imaging.

  • Thyroid Blockade: To minimize radiation exposure to the thyroid from free [123I], administer a thyroid-blocking agent (e.g., potassium iodide) before the this compound injection.

2. Radiotracer Administration

  • Dosage: A typical intravenous (IV) dose of [123I]this compound is 5 millicuries (mCi) or 185 megabecquerels (MBq).[5]

  • Administration: Administer the dose via a slow intravenous injection.

3. Image Acquisition

  • Timing: this compound exhibits rapid uptake in the striatum. SPECT images can be acquired starting 15 to 20 minutes after the injection.[5]

  • Patient Positioning: The patient should be in a supine position with their head comfortably placed in a head holder to minimize motion. Careful alignment of the head to the scanner's axis is critical to avoid artifacts.[1]

  • Scanner & Parameters: Use a SPECT gamma camera equipped with high-resolution collimators.

  • Acquisition Duration: Acquire images for approximately 30 minutes.[5]

4. Image Processing and Analysis

  • Reconstruction: Reconstruct transverse images using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction) with attenuation correction.

  • Region of Interest (ROI) Analysis:

    • Define ROIs for the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex).

    • Calculate the specific striatal uptake.

  • Calculation of Binding Potential (BP):

    • One common method for calculating BP for reversible ligands like this compound involves analyzing tissue time-activity curves and metabolite-corrected arterial input functions.[1]

    • A simpler approach uses a reference region: BP = (Activity in Striatum - Activity in Occipital Cortex) / Activity in Occipital Cortex.

    • Specialized software can automate ROI placement and BP calculation.

IV. Visualizations (Graphviz)

.dot

Dopamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA Synthesis Vesicle Synaptic Vesicle DA->Vesicle Packaging DA_Synapse Dopamine Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) This compound This compound This compound->DAT Blocks DA_Synapse->DAT Reuptake D_Receptor Dopamine Receptor DA_Synapse->D_Receptor Binding Signal Signal Transduction D_Receptor->Signal Activation

Caption: Dopamine signaling pathway and this compound's mechanism of action.

.dot

Altropane_Workflow start Start: Patient with Suspected Parkinsonism prep Patient Preparation (Medication Review, Thyroid Block) start->prep injection IV Injection of [123I]this compound (5 mCi) prep->injection wait Uptake Period (15-20 minutes) injection->wait acquisition SPECT Image Acquisition (~30 minutes) wait->acquisition reconstruction Image Reconstruction (with Attenuation Correction) acquisition->reconstruction analysis Quantitative Analysis (ROI placement, BP calculation) reconstruction->analysis report Interpretation & Reporting analysis->report Troubleshooting_Logic cluster_checks Initial Checks start Abnormal Image (e.g., low striatal uptake) check_artifact Review for Artifacts? (e.g., 'Semicolon Sign', Motion) start->check_artifact artifact_yes Artifact Present: - Re-evaluate images - Correct patient positioning on future scans check_artifact->artifact_yes Yes artifact_no No Obvious Artifacts check_artifact->artifact_no No check_meds Review Patient Medications? meds_yes Interfering Meds Present: - Note in report - Recommend washout period for future studies check_meds->meds_yes Yes meds_no No Interfering Meds check_meds->meds_no No check_age Consider Age-Related Decline? age_yes Compare to Age-Matched Normative Data check_age->age_yes artifact_no->check_meds meds_no->check_age conclusion Interpret as Potential Nigrostriatal Degeneration age_yes->conclusion

References

a protocol adjustments for Altropane studies in pediatric populations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Altropane Studies in Pediatric Populations

Disclaimer: The following guidelines are based on general principles of pediatric molecular imaging and pharmacology. Currently, there is a lack of specific published data and established protocols for the use of this compound in pediatric populations. Researchers should consult with pediatric imaging specialists, nuclear medicine physicians, and their institutional review boards (IRBs) or ethics committees before conducting any such studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when adapting this compound studies for pediatric patients?

A1: Pediatric patients present unique challenges in molecular imaging compared to adults.[1][2] Key considerations include:

  • Psychological and Physiological Differences: Children are not small adults; their psychology, physiology, and pathophysiology require tailored approaches.[1]

  • Cooperation and Movement: Younger children may have difficulty remaining still, often necessitating sedation or general anesthesia, which carries its own risks and can prolong the procedure.[1][3] Gaining the child's trust and cooperation is crucial to avoid repeat examinations.[2][3]

  • Radiation Sensitivity: Growing organs in children are more susceptible to the harmful effects of ionizing radiation, and their longer life expectancy increases the lifetime risk.[2][4] The "As Low As Reasonably Achievable" (ALARA) principle must be strictly followed.[2]

  • Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion can differ significantly in children compared to adults and can vary with age.[5]

Q2: How should the injected dose of [¹²³I]this compound be adjusted for a pediatric patient?

A2: There are no established pediatric-specific dosages for [¹²³I]this compound. However, general principles for pediatric dose adjustment should be applied. Dosing should not be a simple linear extrapolation from adult doses based on body weight.[5] Allometric scaling, which considers the metabolic rate in relation to body size, is a more appropriate method for pediatric dose calculations.[6]

It is crucial to work with a pediatric nuclear medicine specialist or radiopharmacist to determine the appropriate dose. Any proposed dosing regimen will require thorough justification and approval from an ethics committee.

Q3: What are the key considerations for patient preparation in pediatric this compound studies?

A3: Proper patient preparation is critical for a successful pediatric imaging study.

  • Fasting: Patients should fast for at least 4 hours before the scan to ensure optimal image quality.[7]

  • Hydration: Good hydration is important, but non-glucose-containing isotonic solutions should be used.[8]

  • Environment: The imaging environment should be made as child-friendly as possible to reduce anxiety.[3]

  • Sedation: If sedation is necessary, it should be administered by personnel with pediatric training.[3] The need for sedation should be minimized through techniques and equipment designed for pediatric patients.[3]

Q4: Are there alternatives to sedation for managing patient movement?

A4: Yes, several strategies can be employed to minimize the need for sedation:

  • Fast Imaging Protocols: Utilizing advanced imaging systems with faster scan times can reduce the period a child needs to remain still.[1][2]

  • Child-Friendly Environment: Creating a welcoming and non-intimidating atmosphere can help gain a child's cooperation.[3]

  • Immobilization Devices: Using appropriate head immobilizers can help prevent motion artifacts.[3]

  • Dedicated Staff: Having technologists and staff trained in pediatric imaging can result in better compliance with protocols.[3]

Troubleshooting Guide

Q: The SPECT images show significant motion artifacts. What can be done to mitigate this?

A: Motion artifacts are a common issue in pediatric imaging.[3]

  • Problem: The child was unable to remain still during the scan.

  • Solution:

    • Re-evaluate Sedation Needs: If not already used, consider if sedation is appropriate and safe for the patient. This should be done in consultation with pediatric specialists.[3]

    • Use Immobilizers: Ensure that age- and size-appropriate immobilizers are used correctly.[3]

    • Optimize Scan Time: If possible, use a scanner with faster acquisition times to reduce the chance of movement during the scan.[1][7]

    • Improve Patient Comfort and Cooperation: For future scans, work on building rapport with the child and creating a more calming environment.[2]

Q: The calculated radiation exposure for the study seems high for a pediatric patient. How can this be reduced?

A: Minimizing radiation dose is a primary concern in pediatric imaging.[2][4]

  • Problem: The proposed or administered dose of the radiotracer may not be optimized for the pediatric patient.

  • Solution:

    • Review Dosing Protocol: Ensure the dose was calculated based on established pediatric guidelines (e.g., allometric scaling) and not a simple weight-based reduction from the adult dose.[6]

    • Optimize Imaging Parameters: Adjust scan parameters such as reducing tube voltage or current and avoiding multiphasic studies to lower the radiation dose.[2]

    • Utilize High-Sensitivity Equipment: Employing modern SPECT or PET/CT scanners with higher sensitivity can allow for a reduction in the injected tracer activity while maintaining image quality.[1]

    • Justify the Procedure: Confirm that the diagnostic information to be gained from the this compound scan outweighs the risks of radiation exposure for the specific clinical question.

Data Presentation

Table 1: Adult Dosing for [¹²³I]this compound SPECT Imaging

ParameterValueReference
Injected Dose5-8 mCi (185-296 MBq)[9][10]
Imaging Start Time15-20 minutes post-injection[9]
Image Acquisition Duration30 minutes[9]

Note: This table presents data from adult studies. These values are not directly applicable to pediatric patients and are provided for reference only.

Table 2: General Principles of Pediatric vs. Adult Body Composition

ParameterPremature InfantFull-Term InfantAdultReference
Total Body Water85%78%60%[5]
Extracellular Fluid50% of body weight35% of body weight19% of body weight[5]

Note: These physiological differences impact drug distribution and must be considered when developing pediatric dosing regimens.[5]

Experimental Protocols

Methodology for [¹²³I]this compound SPECT Imaging in Adults (for reference)

This protocol is based on studies conducted in adult populations and would require significant modification for pediatric use.[9][11]

  • Patient Preparation:

    • Obtain informed consent.

    • Administer a thyroid-blocking agent (e.g., potassium iodide) prior to this compound administration to minimize thyroid uptake of free radioiodine.

    • Confirm the patient has followed any necessary fasting or medication discontinuation protocols.[9]

  • Radiotracer Administration:

    • Administer a single intravenous (IV) injection of 5-8 mCi (185-296 MBq) of [¹²³I]this compound.[9][10]

  • Image Acquisition:

    • Position the patient supine in the SPECT scanner.

    • Begin image acquisition 15-20 minutes after the injection.[9]

    • Acquire images for a duration of 30 minutes.[9]

  • Image Analysis:

    • Reconstruct the SPECT data.

    • Visually and/or quantitatively analyze the striatal uptake of [¹²³I]this compound. In healthy individuals, there is rapid and selective accumulation in the striatum.[11]

Visualizations

Pediatric_Imaging_Workflow Start Patient Referral & Scheduling Prep Patient & Family Preparation - Child-friendly explanation - Fasting instructions Start->Prep DoseCalc Dose Calculation - Allometric scaling - Consultation with specialist Prep->DoseCalc Admin Radiotracer Administration - IV access - Thyroid block DoseCalc->Admin Positioning Patient Positioning - Immobilization - Sedation if necessary Admin->Positioning Imaging SPECT/CT Imaging - Low-dose protocol - Fast acquisition Positioning->Imaging Analysis Image Analysis & Reporting - Pediatric-specific standards Imaging->Analysis End Follow-up & Communication Analysis->End

Caption: Workflow for a pediatric molecular imaging study.

Troubleshooting_Pediatric_Imaging Issue Issue Encountered During Scan Motion Motion Artifacts? Issue->Motion HighDose High Radiation Exposure? Issue->HighDose Sol_Motion1 Assess Sedation Protocol Motion->Sol_Motion1 Yes Sol_Motion2 Use Immobilization Devices Motion->Sol_Motion2 Yes Sol_Motion3 Optimize Scan Time Motion->Sol_Motion3 Yes Sol_Dose1 Review Dose Calculation Method HighDose->Sol_Dose1 Yes Sol_Dose2 Adjust Imaging Parameters HighDose->Sol_Dose2 Yes Sol_Dose3 Use High-Sensitivity Scanner HighDose->Sol_Dose3 Yes

Caption: Troubleshooting common issues in pediatric imaging.

References

a quality control measures for radiolabeled Altropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with radiolabeled Altropane.

Frequently Asked Questions (FAQs)

Q1: What is radiolabeled this compound and what is its primary application?

A1: Radiolabeled this compound is a radiopharmaceutical agent used in medical imaging.[1] It is a cocaine analog that binds with high affinity and selectivity to dopamine transporters (DAT) in the brain.[2][3] This property makes it a valuable tool for imaging and quantifying DAT density using techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[1][3] Its primary application is in the early diagnosis and study of neurological disorders characterized by dopaminergic dysfunction, such as Parkinson's disease.[1][2]

Q2: Which radionuclides are typically used to label this compound?

A2: this compound has been successfully labeled with different radionuclides for various imaging modalities. For PET imaging, Carbon-11 (¹¹C) is used.[4] For SPECT imaging, Iodine-123 (¹²³I) is a common choice.[2] While direct Technetium-99m (⁹⁹ᵐTc) labeling of this compound is less commonly cited, other tropane derivatives have been successfully labeled with ⁹⁹ᵐTc for DAT imaging.[5][6]

Q3: What are the critical quality control parameters for radiolabeled this compound?

A3: The key quality control parameters for radiolabeled this compound include:

  • Radiochemical Purity (RCP): This is the percentage of the total radioactivity in the desired chemical form.[7] For [¹¹C]this compound, the radiochemical purity should be greater than 95%.[4]

  • Specific Activity: This is the amount of radioactivity per unit mass of the compound. For [¹¹C]this compound, a high specific activity of over 1,000 mCi/µmol has been reported.[4]

  • Radionuclidic Purity: This ensures that the radioactivity present is from the intended radionuclide.

  • Chemical Purity: This verifies the absence of non-radioactive chemical impurities.

Q4: Why is High-Performance Liquid Chromatography (HPLC) the preferred method for determining radiochemical purity?

A4: HPLC is the preferred method because it provides high-resolution separation of the radiolabeled compound from potential radioactive and non-radioactive impurities.[8] It allows for the accurate quantification of the radiochemical purity and can detect degradation products, such as those caused by radiolysis, which may not be identifiable by other methods like thin-layer chromatography (TLC).[8]

Troubleshooting Guide

Low Radiochemical Purity

Q5: My HPLC analysis shows a low radiochemical purity (<95%) for my radiolabeled this compound preparation. What are the possible causes and solutions?

A5: Low radiochemical purity can stem from several factors throughout the radiolabeling and purification process.

Potential Cause Troubleshooting Steps
Incomplete Radiolabeling Reaction - Verify precursor quality: Ensure the this compound precursor is pure and has not degraded. - Optimize reaction conditions: Check and optimize reaction temperature, time, and pH. - Reagent concentration: Confirm the correct concentration of all reagents, including the radiolabeling agent.
Degradation of the Product (Radiolysis) - Minimize synthesis time: The synthesis time for [¹¹C]this compound is typically around 30 minutes.[4] - Use of quenchers/stabilizers: Consider the addition of appropriate radical scavengers to the formulation.[8] - Control radioactivity concentration: High concentrations of radioactivity can increase radiolysis.
Inefficient HPLC Purification - Check HPLC system: Ensure the HPLC system is functioning correctly (pump, detector, injector). - Column integrity: Verify the column has not degraded and is providing adequate separation. - Mobile phase preparation: Ensure the mobile phase is correctly prepared and degassed.
Formation of Radioactive Impurities - Identify impurities: Use HPLC to identify the nature of the radioactive impurities. Common impurities can include unreacted radionuclide or hydrolyzed species. - Adjust purification: Modify the HPLC purification gradient to better separate the impurities from the final product.
Inconsistent HPLC Results

Q6: I am observing inconsistent retention times and peak shapes during the HPLC analysis of radiolabeled this compound. What could be the issue?

A6: Inconsistent HPLC results are often related to the analytical method or the HPLC system itself.

Potential Cause Troubleshooting Steps
Mobile Phase Issues - Inconsistent composition: Prepare fresh mobile phase and ensure accurate mixing of solvents. - Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles in the system.
Column Problems - Column contamination: Flush the column with a strong solvent to remove any contaminants. - Column degradation: If the peak shape continues to be poor, the column may need to be replaced.
System Leaks - Check for leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times.
Injector Issues - Sample loop contamination: Clean the injector and sample loop. - Inconsistent injection volume: Ensure the injector is accurately delivering the set volume.
Unexpected Biological Distribution in Preclinical Studies

Q7: My radiolabeled this compound is showing unexpected uptake in non-target organs during in vivo imaging. What could be the cause?

A7: Unexpected biodistribution can be a result of impurities in the radiopharmaceutical preparation.

Potential Cause Troubleshooting Steps
Presence of Lipophilic Impurities - Re-evaluate HPLC purification: Ensure that all lipophilic impurities are effectively removed during the purification process. - Characterize impurities: If possible, identify the structure of the impurities to understand their biodistribution.
Formation of Polar Metabolites - Perform metabolite analysis: It is known that this compound is converted to polar metabolites.[2][4] Analyze blood samples at different time points to quantify the rate of metabolism.
Low Specific Activity - Competition with endogenous ligands: If the specific activity is too low, the radiotracer may face competition from endogenous dopamine for binding to the dopamine transporter.

Experimental Protocols

Protocol 1: Radiochemical Purity Determination by HPLC

This protocol outlines a general method for determining the radiochemical purity of radiolabeled this compound.

  • HPLC System Preparation:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • A common system consists of a pump, an injector, a C18 column, a UV detector, and a radioactivity detector.

  • Mobile Phase:

    • A typical mobile phase for tropane analogs can be a gradient system of acetonitrile and water, both containing a small amount of an acid like trifluoroacetic acid.[9]

  • Sample Preparation:

    • Dilute a small aliquot of the final radiolabeled this compound product in the mobile phase.

  • Analysis:

    • Inject the prepared sample onto the HPLC column.

    • Monitor the elution profile with both the UV and radioactivity detectors.

    • The retention time of the radioactive peak corresponding to this compound should be confirmed with a non-radioactive standard.

  • Calculation:

    • Calculate the radiochemical purity by integrating the area of the radioactive peak corresponding to this compound and dividing it by the total area of all radioactive peaks in the chromatogram.

    Radiochemical Purity (%) = (Area of this compound peak / Total area of all radioactive peaks) x 100

Protocol 2: Radiochemical Purity Determination by TLC

While HPLC is preferred, thin-layer chromatography (TLC) can be used as a rapid quality control check.

  • TLC Plate Preparation:

    • Use an appropriate stationary phase, such as instant thin-layer chromatography (ITLC) strips.[7]

  • Mobile Phase:

    • Select a mobile phase that provides good separation between the radiolabeled this compound and potential impurities. The choice of solvent will depend on the specific radiolabel and the expected impurities.

  • Sample Application:

    • Spot a small amount of the radiolabeled this compound solution onto the origin of the TLC strip.[7]

  • Development:

    • Place the TLC strip in a developing tank containing the mobile phase, ensuring the sample spot is above the solvent level.[10]

    • Allow the solvent to migrate up the strip to a predetermined solvent front.[7]

  • Analysis:

    • After development, remove the strip and allow it to dry.

    • Determine the distribution of radioactivity on the strip using a radiochromatogram scanner or by cutting the strip into sections and counting each section in a gamma counter.[7]

  • Calculation:

    • Calculate the Rf value for each radioactive spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    • Determine the percentage of radioactivity associated with the this compound spot to calculate the radiochemical purity.

Visualizations

experimental_workflow cluster_synthesis Radiolabeling cluster_purification Purification cluster_qc Quality Control Precursor This compound Precursor Reaction Labeling Reaction Precursor->Reaction Radionuclide Radionuclide (e.g., [¹¹C]CH₃I) Radionuclide->Reaction HPLC_Purification HPLC Purification Reaction->HPLC_Purification Final_Product Final Product HPLC_Purification->Final_Product QC_Tests QC Tests (HPLC, TLC, etc.) Final_Product->QC_Tests QC_Tests->Final_Product Release Criteria Met

Caption: Workflow for the synthesis and quality control of radiolabeled this compound.

troubleshooting_logic Start Low Radiochemical Purity Detected Check_Reaction Check Labeling Reaction Conditions Start->Check_Reaction Check_Purification Evaluate HPLC Purification Check_Reaction->Check_Purification Optimal Optimize_Reaction Optimize Reaction (Temp, Time, Reagents) Check_Reaction->Optimize_Reaction Suboptimal Check_Stability Investigate Product Stability (Radiolysis) Check_Purification->Check_Stability Efficient Improve_Purification Improve HPLC Method (Gradient, Column) Check_Purification->Improve_Purification Inefficient Add_Stabilizer Add Stabilizer/Quencher Check_Stability->Add_Stabilizer Degradation Observed Resolved Issue Resolved Check_Stability->Resolved Stable Optimize_Reaction->Resolved Improve_Purification->Resolved Add_Stabilizer->Resolved

Caption: Troubleshooting logic for low radiochemical purity of this compound.

References

Validation & Comparative

A Comparative Guide to Altropane and DaTscan for Parkinson's Disease Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate diagnosis of Parkinson's disease (PD), particularly in its early stages, remains a significant challenge. Molecular imaging techniques, specifically Single Photon Emission Computed Tomography (SPECT) targeting the dopamine transporter (DAT), have emerged as valuable tools to aid in the differential diagnosis of parkinsonian syndromes. This guide provides a detailed comparison of two key radiopharmaceuticals used for this purpose: Altropane ([¹²³I]IACFT) and DaTscan™ ([¹²³I]ioflupane).

Mechanism of Action: Targeting the Dopamine Transporter

Both this compound and DaTscan are cocaine analogs that function as radioligands for the presynaptic dopamine transporter.[1][2] In a healthy brain, these tracers bind to DATs in the striatum (caudate nucleus and putamen). In individuals with Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a significant reduction in DAT density in the striatum. This reduction in tracer binding can be visualized and quantified using SPECT imaging, providing an objective marker of dopaminergic deficit.[1][3]

Mechanism of Action of DAT SPECT Imaging Agents cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Vesicles Dopamine Vesicles Dopamine Synthesis->Dopamine Vesicles Dopamine Dopamine Dopamine Vesicles->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine Receptors Dopamine Receptors Dopamine->Dopamine Receptors Binding Radiotracer This compound or DaTscan ([¹²³I] labeled) Radiotracer->DAT Competitive Binding

Mechanism of Action of DAT SPECT Imaging Agents

Performance Data

While no direct head-to-head clinical trials comparing this compound and DaTscan in the same patient cohort are readily available in the published literature, data from separate studies provide insights into their diagnostic performance. It is important to note that direct comparison of these values should be done with caution due to potential differences in study design, patient populations, and imaging protocols.

Performance MetricThis compound ([¹²³I]IACFT)DaTscan™ ([¹²³I]ioflupane)
Sensitivity 96.4%[4]79% - 97%[5]
Specificity 100%[4]97% - 98%[5]
Overall Accuracy 98%[4]84% - 98%[5]
Binding Affinity (Kᵢ for DAT) ~5.33 nM (K D)[2]High affinity[6]
DAT:SERT Selectivity 28-fold[2]~10-fold[7]
Time to Imaging Post-Injection Within 1 hour[3]3 to 6 hours[8]

Note: The performance data for this compound and DaTscan are derived from separate clinical studies and are not from a direct comparative trial.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are typical experimental protocols for SPECT imaging with this compound and DaTscan.

This compound SPECT Imaging Protocol

A notable advantage of this compound is the rapid accumulation in the striatum, allowing for a shorter time between injection and imaging.[3]

  • Patient Preparation:

    • Thyroid blockade is recommended to minimize uptake of free [¹²³I]iodide. This typically involves oral administration of potassium iodide (e.g., Lugol's solution) prior to radiotracer injection.[9]

    • Patients should be well-hydrated.

    • A review of concomitant medications is necessary to identify any drugs that may interfere with DAT binding (e.g., certain stimulants and antidepressants).[9]

  • Radiopharmaceutical Administration:

    • A sterile, pyrogen-free solution of [¹²³I]this compound is administered intravenously.

    • Dosages used in clinical trials have ranged from 5 to 8 mCi (185 to 296 MBq).[9]

  • Image Acquisition:

    • Dynamic SPECT imaging can commence as early as 15-20 minutes post-injection and is typically acquired over 30 minutes.[3][9]

    • A high-resolution, multi-headed SPECT gamma camera is used.

    • Acquisition parameters are optimized for the 159 keV photopeak of ¹²³I.

  • Image Processing and Analysis:

    • Images are reconstructed using standard algorithms with attenuation and scatter correction.

    • Striatal DAT availability is assessed, often through semi-quantitative analysis comparing striatal uptake to a reference region with negligible DAT density (e.g., the occipital cortex). The outcome is typically expressed as a binding potential (BP) or striatal binding ratio (SBR).

DaTscan SPECT Imaging Protocol

The protocol for DaTscan involves a longer waiting period between injection and imaging to allow for optimal target-to-background signal.[8]

  • Patient Preparation:

    • Similar to this compound, thyroid blockade with potassium iodide is administered at least one hour before the DaTscan injection.[8]

    • Patient hydration is encouraged.

    • A thorough medication history is taken to avoid interference from DAT-binding drugs.[8]

  • Radiopharmaceutical Administration:

    • A dose of 3 to 5 mCi (111 to 185 MBq) of [¹²³I]ioflupane is administered intravenously.[8]

  • Image Acquisition:

    • SPECT imaging is performed 3 to 6 hours after the injection.[8]

    • A SPECT gamma camera equipped with high-resolution collimators is used.

    • Data is acquired over 360 degrees, with parameters set for the 159 keV energy peak of ¹²³I.

  • Image Processing and Analysis:

    • Image reconstruction is performed with appropriate corrections.

    • Visual interpretation of the images is the primary method for diagnosis, assessing the shape and intensity of the striatal signal. A normal scan shows a symmetric, comma- or crescent-shaped signal in both striata. In Parkinson's disease, there is typically a reduction of signal, particularly in the posterior putamen. Semi-quantitative analysis using SBR is also commonly employed.[10]

Typical Experimental Workflow for DAT SPECT Imaging Patient Screening Patient Screening and Medication Review Thyroid Blockade Thyroid Blockade (e.g., Potassium Iodide) Patient Screening->Thyroid Blockade Radiotracer Injection Intravenous Injection of This compound or DaTscan Thyroid Blockade->Radiotracer Injection Uptake Phase Uptake Phase (this compound: <1 hr, DaTscan: 3-6 hrs) Radiotracer Injection->Uptake Phase SPECT Imaging SPECT Image Acquisition Uptake Phase->SPECT Imaging Image Reconstruction Image Reconstruction (with corrections) SPECT Imaging->Image Reconstruction Image Analysis Image Analysis (Visual and/or Semi-quantitative) Image Reconstruction->Image Analysis Diagnostic Report Generation of Diagnostic Report Image Analysis->Diagnostic Report

Typical Experimental Workflow for DAT SPECT Imaging

Summary and Conclusion

Both this compound and DaTscan are effective radiotracers for the visualization of the dopamine transporter system and aid in the diagnosis of Parkinson's disease by detecting a dopaminergic deficit. The primary distinction lies in their pharmacokinetic profiles, with this compound offering the potential for a significantly shorter imaging protocol.[3] While data from separate studies suggest high diagnostic accuracy for both agents, the absence of direct head-to-head comparative trials makes it difficult to definitively declare the superiority of one over the other.

For researchers and drug development professionals, the choice between these agents may depend on specific study requirements, such as the need for rapid imaging or the specific quantitative endpoints being investigated. The detailed protocols provided in this guide should serve as a valuable resource for designing and implementing studies utilizing these important diagnostic tools.

References

A Validation Guide: Altropane SPECT vs. Postmortem Dopamine Transporter Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Altropane Single Photon Emission Computed Tomography (SPECT) as a biomarker for dopamine transporter (DAT) density against direct postmortem tissue analysis. The data presented herein is compiled from key studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the validation and utility of this compound as an in vivo measure of DAT levels.

Introduction

The dopamine transporter is a critical protein in the regulation of dopamine neurotransmission and a key biomarker for the integrity of dopaminergic neurons, which are progressively lost in neurodegenerative conditions like Parkinson's disease (PD).[1][2] this compound, a cocaine analog, is a high-affinity and selective radioligand for the DAT.[3][4] When labeled with Iodine-123 ([¹²³I]), it allows for the in vivo visualization and quantification of DAT density in the brain using SPECT imaging.[3][4]

The ultimate validation of an in vivo imaging marker is its correlation with postmortem findings. This guide synthesizes data from studies performing postmortem DAT analysis using this compound and analogous tracers, and compares these findings with in vivo this compound SPECT imaging data from clinical studies.

Experimental Protocols

A validated imaging biomarker requires robust and reproducible experimental protocols. Below are summaries of the methodologies employed in key in vivo this compound SPECT imaging and postmortem DAT analysis studies.

In Vivo: [¹²³I]this compound SPECT Imaging Protocol

This protocol is based on studies designed to quantify DAT density in human subjects.

  • Subject Preparation:

    • Subjects are typically instructed to abstain from medications known to interfere with DAT binding for a specified period before the scan.[5]

    • To prevent uptake of free [¹²³I] by the thyroid gland, subjects are administered a thyroid-blocking agent (e.g., potassium iodide) prior to radiotracer injection.[5]

  • Radiotracer Administration:

    • A sterile, pyrogen-free solution of [¹²³I]this compound is administered intravenously. Doses in clinical studies have ranged from 5 to 8 mCi (185 to 296 MBq).[5]

  • SPECT Image Acquisition:

    • Dynamic SPECT imaging is initiated immediately following injection and can last for 1.5 to 2 hours.[3]

    • A multi-head SPECT camera equipped with high-resolution collimators is used to acquire sequential images of the brain.

  • Data Analysis and Quantification:

    • Images are reconstructed using standard algorithms with corrections for attenuation and scatter.

    • Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.[3]

    • The primary outcome measure is the Binding Potential (BP), which is proportional to the density of available DAT sites (Bmax) divided by the equilibrium dissociation constant (KD). This can be calculated using kinetic modeling with arterial blood input or simplified reference tissue models.[3]

Postmortem: DAT Binding Analysis Protocol

This protocol outlines the methods used to measure DAT density in postmortem human brain tissue.

  • Tissue Acquisition and Preparation:

    • Human brains are harvested at autopsy with a short postmortem interval.

    • The brain is sectioned, and specific regions, such as the putamen, caudate nucleus, and nucleus accumbens, are dissected.[1]

    • Tissue is either fresh-frozen for cryosectioning (for autoradiography) or used to prepare tissue homogenates for binding assays.[1]

  • Homogenate Binding Assay:

    • Tissue is homogenized in a suitable buffer.

    • The homogenates are incubated with a radiolabeled ligand (e.g., [¹²⁵I]this compound) at various concentrations to determine total binding.[1]

    • Nonspecific binding is determined in parallel incubations containing a high concentration of a competing DAT inhibitor (e.g., mazindol).[1]

    • Specific binding is calculated as the difference between total and nonspecific binding.

    • Data are analyzed using Scatchard analysis to determine the maximal binding site density (Bmax) in pmol/g of tissue and the dissociation constant (KD) in nM.[1]

  • In Vitro Autoradiography:

    • Frozen brain sections are incubated with a fixed concentration of [¹²⁵I]this compound.[1]

    • Nonspecific binding is assessed on adjacent sections with the addition of a competing inhibitor.[1]

    • The sections are washed, dried, and apposed to autoradiographic film or a phosphor imaging screen.

    • The resulting images provide a high-resolution map of DAT distribution and density, which can be quantified using densitometry against standards of known radioactivity.[1]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from key studies, providing a comparison between postmortem findings and in vivo imaging results.

Table 1: Postmortem [¹²⁵I]this compound Binding in Human Brain Tissue

Brain RegionSubject GroupBmax (pmol/g tissue)KD (nM)
Putamen Normal Controls (n=4)212 ± 41.14.96 ± 0.38
Putamen Parkinson's Disease (n=4)Markedly ReducedNot Reported
Putamen Parkinson's Disease (n=4)0.48 ± 0.33 (Bound at 1nM)Not Applicable
Putamen Normal Controls (n=4)49.2 ± 8.1 (Bound at 1nM)Not Applicable

Data sourced from Madras et al. (1998). Bmax (maximal binding site density) and KD (dissociation constant) were determined in brain homogenates. The study demonstrated a profound reduction of this compound binding in the putamen of PD patients compared to healthy controls.[1]

Table 2: In Vivo [¹²³I]this compound SPECT Imaging in Human Subjects

Brain RegionSubject GroupBinding Potential (BP) - Method 1Binding Potential (BP) - Method 2
Striatum Healthy Volunteers (n=7)1.83 ± 0.222.09 ± 0.20
Striatum Parkinson's Disease (n=8)0.83 ± 0.060.84 ± 0.07

Data sourced from Fischman et al. (1998). Binding Potential (BP) was calculated using two different methods and was significantly reduced in PD patients (p < 0.001). The results show a clear differentiation between healthy and diseased states using in vivo imaging.[3]

Table 3: Correlation of DAT SPECT with Postmortem Neuronal Counts (Using Analogous Tracer [¹²³I]β-CIT)

Correlation MetricValue (Spearman's rs)p-value
Striatal Uptake vs. Neuromelanin+ SN Cell Count0.98< 0.0005
Striatal Uptake vs. Tyrosine Hydroxylase+ SN Cell Count0.96< 0.0005

Data sourced from Colloby et al. (2014). This study, using a similar tropane-based SPECT ligand, established a very strong and highly significant correlation between the in vivo DAT imaging signal and the number of dopaminergic neurons in the substantia nigra (SN) determined postmortem.[6][7] This provides strong evidence for the validity of DAT SPECT as a direct measure of nigrostriatal integrity.[6][8]

Visualizations: Workflows and Relationships

The following diagrams illustrate the key processes involved in the validation of this compound SPECT.

G cluster_invivo In Vivo SPECT Imaging subject Patient with Suspected Parkinsonian Syndrome thyroid Thyroid Blockade (e.g., Potassium Iodide) subject->thyroid injection IV Injection of [¹²³I]this compound thyroid->injection spect Dynamic SPECT Brain Scan injection->spect recon Image Reconstruction & Attenuation Correction spect->recon analysis ROI Analysis (Striatum vs. Reference) recon->analysis bp Quantification of Binding Potential (BP) analysis->bp

Caption: Workflow for In Vivo this compound SPECT Imaging.

G cluster_postmortem Postmortem DAT Analysis autopsy Brain Collection at Autopsy dissection Dissection of Striatal Regions autopsy->dissection homogenization Tissue Homogenization dissection->homogenization incubation Incubation with [¹²⁵I]this compound homogenization->incubation separation Separation of Bound/ Free Ligand incubation->separation counting Radioactivity Counting separation->counting scatchard Scatchard Analysis counting->scatchard bmax Determination of Bmax and KD scatchard->bmax

Caption: Workflow for Postmortem DAT Binding Analysis.

G invivo In Vivo this compound SPECT (Measures Binding Potential) validation Validation Principle invivo->validation Correlates with postmortem Postmortem DAT Analysis (Measures Bmax) postmortem->validation Correlates with correlation Strong Positive Correlation (Demonstrated with analogous tracers) validation->correlation

Caption: Logical Relationship for Validation.

Conclusion

The collective evidence provides a strong validation for this compound SPECT as a reliable in vivo biomarker for dopamine transporter density. Postmortem studies confirm that [¹²⁵I]this compound binds with high affinity and selectivity to the DAT and that this binding is dramatically reduced in the brains of Parkinson's disease patients.[1] In vivo [¹²³I]this compound SPECT studies mirror these findings, demonstrating a significant reduction in striatal binding potential in living PD patients compared to healthy controls.[3] Furthermore, studies with analogous DAT SPECT tracers have established a robust correlation between the imaging signal and postmortem dopaminergic cell counts, solidifying the link between what is measured in vivo and the underlying neuropathology.[6][7][8]

For researchers and drug development professionals, this compound SPECT represents a validated, non-invasive tool for assessing the integrity of the nigrostriatal dopamine system, enabling patient stratification, monitoring of disease progression, and evaluation of novel therapeutic interventions targeting the dopaminergic system.

References

A Comparative Analysis of Altropane and [18F]-FDOPA PET Imaging in Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Dopaminergic Imaging Agents

The in vivo imaging of the dopaminergic system is crucial for the early diagnosis and monitoring of neurodegenerative diseases, most notably Parkinson's disease. Positron Emission Tomography (PET) is a powerful molecular imaging technique that, with the use of specific radiotracers, allows for the quantification of various aspects of neurotransmission. This guide provides a detailed comparative study of two such tracers: Altropane, which targets the dopamine transporter (DAT), and [18F]-6-fluoro-L-dopa ([18F]-FDOPA), which measures dopamine synthesis. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions about the selection and application of these imaging agents in their work.

At a Glance: Key Performance and Mechanistic Differences

FeatureThis compound[18F]-FDOPA
Target Dopamine Transporter (DAT)Aromatic L-amino acid decarboxylase (AADC) activity
Biological Process Imaged Integrity of presynaptic dopaminergic terminalsDopamine synthesis capacity
Primary Clinical Application Differential diagnosis of parkinsonian syndromesDiagnosis and monitoring of Parkinson's disease
Imaging Modality PET or SPECTPET

Quantitative Data Summary

The following tables summarize the quantitative data on the binding characteristics and diagnostic performance of this compound and [18F]-FDOPA. It is important to note that while both PET and SPECT ligands for this compound exist, much of the head-to-head comparative data with [18F]-FDOPA involves [123I]-Altropane for SPECT.

Table 1: Radiotracer Binding and Affinity
ParameterThis compound[18F]-FDOPA
Binding Affinity (IC50) 6.62 ± 0.78 nM (for DAT)[1]Not applicable (enzymatic trapping)
Selectivity High for DAT over serotonin transporters (25-fold)[1]Dependent on AADC enzyme specificity
Binding Kinetics Reversible[1]Irreversible trapping[2]
Table 2: Diagnostic Performance in Parkinson's Disease
Metric[123I]-Altropane SPECT[18F]-FDOPA PET
Sensitivity Potentially higher in early Parkinson's disease in some cases[3]Moderate (73%) in one study[4]
Specificity HighHigh (91%) in one study[4]
Positive Predictive Value Not explicitly reported in direct comparisonsHigh (92%) in one study[4]
Striatal Uptake Reduction in PD Markedly reduced, especially in the posterior putamen[5]Significantly reduced in the striatum[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized experimental protocols for this compound and [18F]-FDOPA PET imaging.

This compound PET/SPECT Imaging Protocol
  • Patient Preparation: No specific dietary restrictions are typically required. Patients should be informed about the procedure and provide informed consent. For women of childbearing potential, a negative pregnancy test is required[7].

  • Radiotracer Administration: A dose of approximately 5-8 millicuries of radiolabeled this compound is administered intravenously[7].

  • Uptake Period: A dynamic acquisition can begin immediately after injection, with maximal accumulation in the striatum typically observed within 30 minutes[1].

  • Image Acquisition: Dynamic SPECT or PET images are acquired for 1.5-2 hours[5].

  • Data Analysis: The binding potential (BP) for striatal DAT sites is calculated. This can be achieved using kinetic modeling with an arterial input function or simplified reference tissue models using a region with low DAT density, such as the occipital cortex, as a reference[5].

[18F]-FDOPA PET Imaging Protocol
  • Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan. In some protocols, patients are premedicated with carbidopa (150-200 mg orally) one hour before tracer injection to inhibit peripheral AADC and increase brain uptake of [18F]-FDOPA[6].

  • Radiotracer Administration: An intravenous injection of approximately 10 mCi of [18F]-FDOPA is administered[8].

  • Uptake Period: A static acquisition is typically performed 90 minutes post-injection[9]. Dynamic imaging can also be performed, starting from the time of injection for up to 125 minutes[8].

  • Image Acquisition: A static brain PET scan of 10-20 minutes is common for clinical diagnosis[9].

  • Data Analysis: Quantification is often performed by calculating the striatal-to-occipital ratio (SOR) from the standardized uptake values (SUVs) in the striatum and a reference region like the occipital cortex[10]. Kinetic analysis using graphical methods like the Patlak plot can also be applied to dynamic scan data to determine the influx rate constant (Ki)[8].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the distinct biological pathways targeted by this compound and [18F]-FDOPA, as well as a generalized experimental workflow for a comparative imaging study.

Altropane_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Binds to Dopamine Dopamine Vesicle Vesicle Dopamine->Vesicle Stored in DA_cleft Dopamine DA_cleft->DAT Reuptake

This compound binds to the dopamine transporter on presynaptic neurons.

FDOPA_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron [18F]-FDOPA [18F]-FDOPA AADC AADC [18F]-FDOPA->AADC Substrate for [18F]-Fluorodopamine [18F]-Fluorodopamine AADC->[18F]-Fluorodopamine Converts to Vesicle Vesicle [18F]-Fluorodopamine->Vesicle Sequestered in

[18F]-FDOPA is a substrate for AADC, leading to its trapping in vesicles.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., Suspected Parkinsonism) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: this compound PET Randomization->Group_A Group_B Group B: [18F]-FDOPA PET Randomization->Group_B Image_Acquisition_A Image Acquisition Group_A->Image_Acquisition_A Image_Acquisition_B Image Acquisition Group_B->Image_Acquisition_B Data_Analysis_A Data Analysis (e.g., Binding Potential) Image_Acquisition_A->Data_Analysis_A Data_Analysis_B Data Analysis (e.g., Striatal-to-Occipital Ratio) Image_Acquisition_B->Data_Analysis_B Comparative_Analysis Comparative Statistical Analysis Data_Analysis_A->Comparative_Analysis Data_Analysis_B->Comparative_Analysis Results Results and Interpretation Comparative_Analysis->Results

A generalized workflow for a comparative imaging study.

Discussion and Conclusion

This compound and [18F]-FDOPA PET imaging provide complementary information about the integrity of the dopaminergic system. This compound, by binding to the dopamine transporter, offers a direct measure of the density of presynaptic dopaminergic nerve terminals[11]. In contrast, [18F]-FDOPA provides an index of dopamine synthesis capacity by measuring the activity of the AADC enzyme[12].

The choice between these two tracers depends on the specific research or clinical question. For the differential diagnosis between conditions with and without presynaptic dopaminergic deficit, both tracers have demonstrated high diagnostic accuracy[13]. However, some evidence suggests that DAT imaging, such as with this compound, may be more sensitive in detecting early-stage Parkinson's disease[3]. This is potentially due to compensatory upregulation of AADC activity in the early stages of the disease, which might mask the initial neuronal loss when using [18F]-FDOPA[10].

Conversely, [18F]-FDOPA can be valuable for monitoring disease progression and the effects of therapeutic interventions aimed at modifying dopamine synthesis. Furthermore, [18F]-FDOPA has applications beyond parkinsonian syndromes, including in oncology for imaging neuroendocrine tumors[14].

References

Cross-Validation of Altropane Imaging with Clinical Rating Scales in Parkinsonian Syndromes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Altropane imaging results with established clinical rating scales for the assessment of Parkinsonian syndromes. This compound, a radiopharmaceutical agent, is utilized in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize the density of dopamine transporters (DAT) in the brain. A reduction in DAT density is a hallmark of Parkinson's disease (PD) and related neurodegenerative disorders. Cross-validation with standardized clinical rating scales, such as the Unified Parkinson's Disease Rating Scale (UPDRS) and the Hoehn and Yahr (H&Y) scale, is crucial for establishing the clinical relevance of imaging findings.

Data Presentation: Quantitative Correlation

The following tables summarize the quantitative correlation between this compound imaging metrics and clinical rating scale scores from published studies. It is important to note that the strength of the correlation can vary depending on the imaging modality (SPECT or PET), the specific imaging tracer used (e.g., ¹¹C-Altropane for PET or ¹²³I-labeled analogs for SPECT), and the patient population studied.

Imaging MetricClinical ScaleCorrelation Coefficient (r)Study PopulationKey Findings
¹¹C-Altropane PET (Putamen DAT concentration)UPDRS Motor Score (Part III)r² = 0.40Patients with Lewy Body Diseases (including PD)Lower dopamine transporter concentration in the putamen was significantly associated with worse motor function.
¹¹C-Altropane PET (Putamen DAT concentration)Hoehn & Yahr (H&Y) Stager² = 0.59Patients with Lewy Body Diseases (including PD)A strong correlation was observed between reduced dopamine transporter levels in the putamen and more advanced disease stages.
¹¹C-Altropane PET (Caudate DAT concentration)UPDRS Motor Score (Part III)r² = 0.24Patients with Lewy Body Diseases (including PD)A weaker but still significant correlation was found between caudate dopamine transporter concentration and motor symptom severity.
¹¹C-Altropane PET (Caudate DAT concentration)Hoehn & Yahr (H&Y) Stager² = 0.24Patients with Lewy Body Diseases (including PD)The association between caudate dopamine transporter levels and disease stage was also significant, though less pronounced than in the putamen.

Experimental Protocols

This compound SPECT Imaging Protocol

The following provides a generalized experimental workflow for this compound SPECT imaging in a clinical research setting. Specific parameters may vary between institutions and studies.

  • Patient Preparation:

    • Patients are typically instructed to abstain from medications that may interfere with dopamine transporter binding for a specified period before the scan.

    • Thyroid blockade is administered (e.g., potassium iodide) to prevent uptake of free radioiodine by the thyroid gland.

  • Radiotracer Administration:

    • A sterile, pyrogen-free solution of an Ioflupane (¹²³I) compound (a derivative of this compound) is administered intravenously. The typical dose is around 185 MBq (5 mCi).

  • Image Acquisition:

    • Image acquisition commences approximately 3-6 hours after radiotracer injection to allow for optimal striatal uptake and clearance from surrounding tissues.

    • A SPECT gamma camera system equipped with high-resolution collimators is used.

    • Data is acquired over 360 degrees in a step-and-shoot or continuous rotation mode.

  • Image Reconstruction and Analysis:

    • Acquired projection data are reconstructed using filtered back-projection or iterative reconstruction algorithms.

    • Attenuation correction is applied.

    • Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex).

    • The specific binding ratio (SBR) or binding potential (BP) is calculated, providing a quantitative measure of DAT density.

Clinical Rating Scales Assessment

Unified Parkinson's Disease Rating Scale (UPDRS):

The UPDRS is a comprehensive tool used to assess the severity and progression of Parkinson's disease. It is divided into four parts:

  • Part I: Non-Motor Experiences of Daily Living: Assesses cognitive impairment, mood, and other non-motor symptoms.

  • Part II: Motor Experiences of Daily Living: Evaluates the patient's perception of their difficulties with daily motor tasks.

  • Part III: Motor Examination: A clinician-administered examination of motor function, including tremor, rigidity, bradykinesia, and postural instability. Each item is scored on a 0-4 scale (0=normal, 4=severe).

  • Part IV: Motor Complications: Assesses complications of therapy, such as dyskinesias and motor fluctuations.

Hoehn and Yahr (H&Y) Scale:

The H&Y scale is a staging system used to describe the progression of motor disability in Parkinson's disease. It consists of five stages:

  • Stage 1: Unilateral involvement only.

  • Stage 2: Bilateral involvement without impairment of balance.

  • Stage 3: Mild to moderate bilateral disease; some postural instability; physically independent.

  • Stage 4: Severe disability; still able to walk or stand unassisted.

  • Stage 5: Wheelchair-bound or bedridden unless aided.

Mandatory Visualization

experimental_workflow cluster_patient_prep Patient Preparation cluster_imaging This compound SPECT Imaging cluster_clinical_assessment Clinical Assessment cluster_cross_validation Cross-Validation med_review Medication Review thyroid_block Thyroid Blockade tracer_admin Radiotracer Administration thyroid_block->tracer_admin image_acq Image Acquisition tracer_admin->image_acq image_recon Image Reconstruction image_acq->image_recon data_analysis Quantitative Analysis (SBR/BP) image_recon->data_analysis correlation Correlational Analysis data_analysis->correlation updrs UPDRS Assessment updrs->correlation hy Hoehn & Yahr Staging hy->correlation

Caption: Experimental workflow for cross-validation.

signaling_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopa DOPA dopamine Dopamine dopa->dopamine dopamine_synapse Dopamine dopamine->dopamine_synapse Release dat Dopamine Transporter (DAT) dopamine_synapse->dat Reuptake dopamine_receptor Dopamine Receptor dopamine_synapse->dopamine_receptor Binding This compound This compound (Radiotracer) This compound->dat Binds to DAT

Caption: this compound's mechanism of action.

A Comparative Guide to Altropane and Other Dopamine Transporter Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Altropane with other prominent dopamine transporter (DAT) imaging agents. The information presented is supported by experimental data to assist researchers and clinicians in selecting the appropriate imaging tool for their specific needs.

Introduction to Dopamine Transporter Imaging

The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopamine levels in the brain by facilitating the reuptake of dopamine from the synaptic cleft.[1][2] The density of DAT is a key indicator of the health of dopaminergic neurons, which are significantly impacted in neurodegenerative disorders such as Parkinson's disease.[2] Molecular imaging techniques, particularly Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), utilize radiolabeled ligands that bind to DAT, allowing for in vivo visualization and quantification of its availability.[3] This guide focuses on this compound and its comparison with other widely used DAT imaging agents, including Ioflupane ([¹²³I]FP-CIT, DaTscan), [⁹⁹mTc]-TRODAT-1, and [¹⁸F]-DOPA.

Comparative Performance of DAT Imaging Agents

The ideal DAT imaging agent possesses high binding affinity and selectivity for the dopamine transporter over other monoamine transporters, favorable pharmacokinetics allowing for rapid brain uptake and clearance from non-target tissues, and the ability to be labeled with readily available radioisotopes for either SPECT or PET imaging.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and other selected DAT imaging agents.

Imaging AgentRadioisotope(s)ModalityBinding Affinity (Ki/IC50/Kd, nM)Selectivity (DAT vs. SERT)
This compound ¹²³I, ¹¹CSPECT, PETIC50: 6.62 ± 0.78[4]Kd: 5.33 ± 0.55[5]~25-28 fold[4][6]
Ioflupane ([¹²³I]FP-CIT, DaTscan) ¹²³ISPECTKi: ~10-20~2.8 fold[6]
[⁹⁹mTc]-TRODAT-1 ⁹⁹mTcSPECTKi: ~12.3High (specific ratio not consistently reported)
[¹⁸F]-DOPA ¹⁸FPETN/A (Tracer of dopamine synthesis)N/A (Measures L-DOPA decarboxylation)

Note: Binding affinities and selectivity can vary depending on the experimental conditions and tissue preparations used.

Mechanism of Action and Signaling Pathway

DAT imaging agents are primarily cocaine analogs that bind to the dopamine transporter.[6] this compound, Ioflupane, and TRODAT-1 all function by this mechanism. In contrast, [¹⁸F]-DOPA is an analog of L-DOPA, the precursor to dopamine, and its uptake and subsequent decarboxylation to [¹⁸F]-dopamine reflect the functional integrity of the presynaptic dopaminergic nerve terminals.[7][8]

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Cytosol_Dopamine Cytosol_Dopamine DAT->Cytosol_Dopamine Transport VMAT2 VMAT2 VMAT2->Dopamine_Vesicle Sequestration Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptors (D1/D2) Synaptic_Cleft->Dopamine_Receptor Binding Cytosol_Dopamine->VMAT2 Signaling_Cascade Intracellular Signaling Dopamine_Receptor->Signaling_Cascade Imaging_Agent DAT Imaging Agent (e.g., this compound) Imaging_Agent->DAT Binds to DAT

Caption: Dopamine signaling at the synapse and the site of action for DAT imaging agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of findings across different studies. Below are representative protocols for key experiments involving DAT imaging agents.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a compound for the dopamine transporter.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Brain Tissue Homogenates (e.g., Striatum) start->prepare_membranes incubate Incubate Membranes with: - Fixed concentration of radioligand - Varying concentrations of competitor (e.g., this compound) prepare_membranes->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand (Scintillation Counting) separate->measure analyze Data Analysis: - Plot % Inhibition vs. Competitor Concentration - Calculate IC50 and Ki measure->analyze end End analyze->end PET_SPECT_Workflow start Start patient_prep Patient Preparation: - Informed Consent - Thyroid Blockade (for ¹²³I tracers) - Fasting (for [¹⁸F]-DOPA) start->patient_prep injection Intravenous Injection of Radiotracer patient_prep->injection uptake Uptake Phase (Tracer distribution in the brain) injection->uptake imaging Image Acquisition (SPECT or PET Scanner) uptake->imaging reconstruction Image Reconstruction and Correction imaging->reconstruction analysis Image Analysis: - ROI definition (Striatum, Cerebellum) - Quantification of tracer uptake (e.g., SBR) reconstruction->analysis end End analysis->end

References

Assessing the Test-Retest Reliability of Dopamine Transporter SPECT Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Single Photon Emission Computed Tomography (SPECT) imaging of the dopamine transporter (DAT) is a crucial tool in the differential diagnosis of parkinsonian syndromes and in research evaluating the progression of neurodegenerative diseases. The reliability of these imaging techniques is paramount for both clinical confidence and the integrity of longitudinal studies. While specific test-retest reliability data for Altropane SPECT is not extensively available in the published literature, this guide provides a comparative assessment of the test-retest reliability of widely used alternative DAT SPECT tracers. The data presented here, from studies on [¹²³I]FP-CIT (Ioflupane, marketed as DaTscan) and [¹²³I]-β-CIT, serves as a benchmark for the expected performance of DAT SPECT imaging agents.

Comparative Test-Retest Reliability of DAT SPECT Tracers

The following table summarizes the quantitative data on the test-retest reliability of [¹²³I]FP-CIT and [¹²³I]-β-CIT SPECT imaging from various studies. The key metrics include the test-retest variability (TRV), which indicates the percentage difference between two scans of the same subject, and the intraclass correlation coefficient (ICC), a measure of reliability.

TracerPatient PopulationBrain RegionAnalysis MethodTest-Retest Variability (%)Reliability (ICC/rho)Reference
[¹²³I]FP-CIT Healthy ControlsStriatumROI7.250.99[1]
Healthy ControlsStriatumVOI7.470.95[1]
Parkinson's DiseaseStriatumROI7.901.00[1]
Parkinson's DiseaseStriatumVOI7.360.96[1]
Normal ControlsStriatum-3.05 ± 2.46-[2]
Parkinson's DiseaseStriatum-9.03 ± 1.86-[2]
[¹²³I]-β-CIT Healthy ControlsStriatumV3" Ratio12.8 ± 8.9-[3]
Healthy ControlsStriatum% Striatal Uptake7.0 ± 3.9-[3]
Parkinson's DiseaseStriatumV3" Ratio16.8 ± 13.3-[3]
Parkinson's DiseaseStriatum% Striatal Uptake6.8 ± 3.4-[3]

ROI: Region of Interest; VOI: Volume of Interest; V3" Ratio: Ratio of specific striatal to non-displaceable uptake.

Experimental Protocols

The methodologies employed in test-retest reliability studies for DAT SPECT imaging share a common framework designed to minimize variability unrelated to the tracer's performance. Below are generalized experimental protocols based on the cited studies for [¹²³I]FP-CIT and [¹²³I]-β-CIT.

[¹²³I]FP-CIT SPECT Protocol (General)

A study evaluating the reliability of [¹²³I]FP-CIT SPECT involved repeated scans in both healthy controls and patients with Parkinson's disease.[1]

  • Participants: The study included 6 healthy control subjects and 10 patients with Parkinson's disease.[1]

  • Radiotracer Administration: An injection of [¹²³I]FP-CIT was administered to the participants.[1]

  • Scan Interval: The time between the test and retest scans is a critical parameter and is typically several days to weeks.

  • Image Acquisition: SPECT scans were performed 3 hours after the injection of the radiotracer.[1]

  • Image Analysis: The scintigraphic data was analyzed using two different protocols: a conventional region of interest (ROI) analysis and a fully automatic, operator-independent volume of interest (VOI) protocol.[1] The ratio of striatal-to-nonspecific uptake was the primary outcome measure.

[¹²³I]-β-CIT SPECT Protocol (General)

A study on the reproducibility of [¹²³I]-β-CIT SPECT measurements was conducted on Parkinson's disease patients and healthy controls.[3]

  • Participants: The study involved seven patients with Parkinson's disease and seven healthy control subjects.[3]

  • Radiotracer Administration: Participants received an injection of 360 MBq (9.7 mCi) of [¹²³I]-β-CIT.[3]

  • Scan Interval: The two [¹²³I]-β-CIT SPECT scans were separated by a period of 7 to 21 days.[3]

  • Image Acquisition: Imaging was performed 24 hours after the injection of the radiotracer.[3]

  • Image Analysis: Two outcome measures were evaluated: the ratio of specific striatal to nondisplaceable uptake (V3") and the total specific striatal uptake as a percentage of the injected dose (%SSU).[3] Test-retest variability was calculated as the absolute difference between the test and retest values, divided by their mean.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a test-retest reliability study of a SPECT imaging agent.

G cluster_setup Study Setup cluster_scan1 Test Scan Session cluster_scan2 Retest Scan Session cluster_analysis Data Analysis Participant_Recruitment Participant Recruitment (e.g., Healthy Controls, Patients) Informed_Consent Informed Consent Participant_Recruitment->Informed_Consent Screening Screening & Baseline Assessment Informed_Consent->Screening Tracer_Admin_1 Radiotracer Administration (e.g., [¹²³I]this compound or Alternative) Screening->Tracer_Admin_1 Image_Acq_1 SPECT Image Acquisition Tracer_Admin_1->Image_Acq_1 Data_Processing_1 Image Reconstruction & Processing Image_Acq_1->Data_Processing_1 Inter_Scan_Interval Inter-Scan Interval (e.g., 7-21 days) Data_Processing_1->Inter_Scan_Interval ROI_Analysis Region of Interest (ROI) Analysis (e.g., Striatum, Caudate, Putamen) Data_Processing_1->ROI_Analysis Tracer_Admin_2 Radiotracer Administration (Repeat) Inter_Scan_Interval->Tracer_Admin_2 Image_Acq_2 SPECT Image Acquisition (Identical Protocol) Tracer_Admin_2->Image_Acq_2 Data_Processing_2 Image Reconstruction & Processing Image_Acq_2->Data_Processing_2 Data_Processing_2->ROI_Analysis Quantification Quantification of Tracer Uptake (e.g., SBR, SUVR) ROI_Analysis->Quantification Reliability_Metrics Calculation of Reliability Metrics (e.g., % Variability, ICC) Quantification->Reliability_Metrics

Caption: General workflow for a SPECT test-retest reliability study.

References

A Comparative Analysis of Altropane and Its Analogs: Binding Kinetics at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the binding characteristics of Altropane and related compounds, crucial for the development of diagnostics and therapeutics for neurological disorders.

This compound, a potent and selective ligand for the dopamine transporter (DAT), has emerged as a significant tool in the study of dopaminergic systems, particularly in the context of Parkinson's disease and other neurological conditions.[1] Its utility as a radiopharmaceutical agent for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging stems from its high affinity and selectivity for DAT.[2] This guide provides a comparative analysis of the binding kinetics of this compound and its analogs, supported by experimental data and detailed methodologies.

Comparative Binding Affinity of this compound and Analogs

The binding affinity of a ligand to its target is a critical parameter in drug development, indicating the strength of the interaction. For this compound and its analogs, the affinity for the dopamine transporter is typically measured by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). Lower values of Kd or Ki indicate a higher binding affinity.

The following table summarizes the binding affinities of this compound and several of its analogs for the dopamine transporter, as determined by in vitro radioligand binding assays.

CompoundModificationBinding Affinity (Ki/Kd in nM)TargetReference
This compound (E-isomer) -6.62 ± 0.78 (IC50)Dopamine Transporter (DAT)[3]
This compound (Z-isomer) Isomer52.6 ± 0.3 (IC50)Dopamine Transporter (DAT)[3]
[¹²⁵I]this compound Radiolabeled5.33 ± 0.55 (Kd)Dopamine Transporter (DAT)[3]
GA 2-99 N-substituted benztropine analog5.59Dopamine Transporter (DAT)[4]
GA 1-69 N-substituted benztropine analog29.2Dopamine Transporter (DAT)[4]
Compound 6d N-fluoropyridyl derivative4.1Dopamine Transporter (DAT)[5]
Compound 6a 2-amino-6-bromopyrine derivative5.6Dopamine Transporter (DAT)[5]

Experimental Protocols: In Vitro Dopamine Transporter Binding Assay

The determination of binding kinetics for this compound and its analogs relies on established in vitro assays. A standard method is the radioligand binding assay using cell membranes expressing the dopamine transporter.

Objective: To determine the binding affinity (Ki or Kd) of test compounds for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand, such as [³H]-Nomifensine or [¹²⁵I]this compound.[6]

  • Test compounds (this compound and its analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing hDAT are thawed and resuspended in binding buffer. The protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is performed in a 96-well plate. For each test compound, a series of dilutions is prepared.

  • Incubation: To each well, the following are added in order: binding buffer, cell membranes, radioligand at a concentration near its Kd, and the test compound at various concentrations. For determining total binding, only buffer is added instead of the test compound. For non-specific binding, a high concentration of a known DAT inhibitor (e.g., cocaine) is added.

  • Equilibrium: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.[7]

  • Counting: The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation. For saturation binding experiments to determine Kd, increasing concentrations of the radioligand are used.

Visualizing the Experimental Workflow and Dopamine Transporter Signaling

To better understand the experimental process and the biological context of this compound's action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep DAT-expressing Cell Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand ([³H]-Nomifensine) Radioligand_Prep->Incubation Compound_Prep Test Compound (this compound/Analogs) Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration (Separation of Bound from Free Ligand) Incubation->Filtration Washing Washing (Removal of Unbound Radioligand) Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Processing Data Processing (IC50/Ki Determination) Scintillation_Counting->Data_Processing

Caption: Experimental workflow for in vitro dopamine transporter binding assay.

dopamine_transporter_signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Vesicle Synaptic Vesicle DAT->Vesicle Repackaging This compound This compound / Analog This compound->DAT Binding & Inhibition

Caption: Mechanism of dopamine reuptake and inhibition by this compound.

References

Altropane as a Surrogate Marker for Parkinson's Disease Progression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Altropane's performance as a surrogate marker for Parkinson's disease (PD) progression against other alternatives, supported by experimental data and detailed methodologies.

Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain.[1] The development of reliable surrogate markers is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.[2][3] this compound, a radiolabeled phenyltropane derivative, has emerged as a promising imaging agent that binds with high affinity to dopamine transporters (DAT), providing a quantitative measure of dopaminergic neuron integrity.[1][4][5]

This guide compares this compound with other established and emerging surrogate markers for Parkinson's disease, focusing on imaging agents and biochemical markers.

Comparison of Surrogate Markers for Parkinson's Disease

The following table summarizes the key characteristics and performance metrics of this compound compared to other common surrogate markers for Parkinson's disease.

MarkerTypeMethodTargetKey Performance MetricsAdvantagesDisadvantages
This compound ([¹²³I]IACFT) Imaging AgentSPECT/PETDopamine Transporter (DAT)High accuracy (98%), sensitivity (96.4%), and specificity (100%) for early PD diagnosis.[6] Significant reduction in binding in PD patients compared to healthy controls.[7]High selectivity for DAT, allowing for rapid and accurate quantification.[8] Can distinguish between Parkinsonian syndromes and other movement disorders.[5]Requires specialized imaging facilities. Exposure to radiation.
DaTSCAN™ ([¹²³I]ioflupane, FP-CIT) Imaging AgentSPECTDopamine Transporter (DAT)High accuracy in diagnosing neurodegenerative Parkinsonism (sensitivity: 95%, specificity: 90%).[9]Widely used and validated for clinical diagnosis.[9]Similar to this compound, requires specialized equipment and involves radiation exposure.
[¹⁸F]-DOPA Imaging AgentPETL-amino acid decarboxylase (AADC) activityConsidered a gold standard for assessing dopamine synthesis and storage. Shows a pattern of loss in PD similar to DAT imaging.[8]Provides a measure of presynaptic dopaminergic function beyond just DAT density.More expensive and less available than SPECT agents.
α-Synuclein BiochemicalImmunoassay (e.g., ELISA, Luminex)α-Synuclein protein aggregates in CSF, blood, and other tissuesLevels of oligomeric and phosphorylated α-synuclein are reported to be increased in the CSF of PD patients.[10]Minimally invasive if measured in blood or saliva. Potential to track molecular pathology directly.[11]Inconsistent results across studies, challenges with assay standardization, and overlap with other synucleinopathies.[11]
DJ-1 BiochemicalImmunoassayDJ-1 protein in CSF and bloodSome studies report elevated levels in the CSF of PD patients, but findings are conflicting.[11]Potential as a marker of oxidative stress, a key pathogenic mechanism in PD.Lack of consistent data and validation as a reliable progression marker.[11]
Uric Acid BiochemicalColorimetric AssayUric acid levels in plasma and CSFHigher levels are inversely correlated with the risk and progression of PD.[3]Readily and inexpensively measured.Influenced by diet and other medical conditions, limiting its specificity as a PD biomarker.[3]

Experimental Protocols

This compound SPECT Imaging Protocol

This protocol is a generalized summary based on clinical trial methodologies.[8][12]

  • Patient Preparation:

    • Thyroid blockade is initiated prior to this compound administration to minimize thyroid uptake of free radioiodine.

    • Patients are instructed to abstain from medications that may interfere with DAT binding for a specified period before the scan.

  • Radiotracer Administration:

    • A sterile, pyrogen-free solution of [¹²³I]this compound is administered intravenously. A typical dose is around 5-8 mCi (185-296 MBq).[12][13]

  • Imaging Acquisition:

    • Dynamic SPECT imaging of the brain is initiated approximately 15-20 minutes after injection.[12]

    • Images are acquired for 30 minutes using a gamma camera equipped with high-resolution collimators.[12]

    • The patient's head is positioned to include the entire striatum within the field of view.

  • Image Analysis:

    • Acquired images are reconstructed using standard algorithms.

    • Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex).

    • The binding potential (BP), a measure of DAT density, is calculated. A common method involves the ratio of specific to non-displaceable binding at equilibrium.

α-Synuclein Immunoassay Protocol (Example: ELISA)
  • Sample Collection and Processing:

    • Cerebrospinal fluid (CSF) is collected via lumbar puncture.

    • Samples are centrifuged to remove cellular debris and stored at -80°C until analysis.

  • ELISA Procedure:

    • A microplate is coated with a capture antibody specific for α-synuclein.

    • The plate is blocked to prevent non-specific binding.

    • CSF samples and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

    • The concentration of α-synuclein in the samples is determined by comparison to the standard curve.

Visualizing the Role of this compound

The following diagrams illustrate the mechanism of this compound and its application in diagnosing Parkinson's disease.

Altropane_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Storage DAT Dopamine Transporter (DAT) Released_Dopamine Dopamine Vesicle->Released_Dopamine Release Released_Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Released_Dopamine->Dopamine_Receptor Binding This compound [¹²³I]this compound This compound->DAT Competitive Binding Altropane_SPECT_Workflow cluster_patient Patient Journey cluster_analysis Data Analysis cluster_diagnosis Diagnostic Outcome Patient Patient with Movement Disorder Injection Intravenous Injection of [¹²³I]this compound Patient->Injection SPECT_Scan SPECT Brain Imaging Injection->SPECT_Scan Image_Reconstruction Image Reconstruction SPECT_Scan->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis (Striatum vs. Reference Region) Image_Reconstruction->ROI_Analysis BP_Calculation Binding Potential (BP) Calculation ROI_Analysis->BP_Calculation Healthy_Control Healthy Control: Normal Striatal Uptake BP_Calculation->Healthy_Control High BP PD_Patient Parkinson's Disease Patient: Reduced Striatal Uptake BP_Calculation->PD_Patient Low BP

References

A Head-to-Head Comparison of Altropane and MIBG Scintigraphy in Neurological and Oncological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular imaging, Altropane and Metaiodobenzylguanidine (MIBG) scintigraphy stand out as powerful diagnostic tools, each with a distinct yet occasionally overlapping clinical utility. This guide provides a comprehensive head-to-head comparison of these two radiopharmaceuticals, delving into their mechanisms of action, experimental protocols, and diagnostic performance, supported by quantitative data.

At a Glance: this compound vs. MIBG Scintigraphy

FeatureThis compound ScintigraphyMIBG Scintigraphy
Primary Target Dopamine Transporter (DAT)Norepinephrine Transporter (NET)
Primary Application Diagnosis of Parkinsonian SyndromesDiagnosis and staging of neuroendocrine tumors, Cardiac sympathetic imaging for Parkinson's disease
Radiolabel Iodine-123 (¹²³I)Iodine-123 (¹²³I) or Iodine-131 (¹³¹I)
Imaging Modality Single-Photon Emission Computed Tomography (SPECT)Planar Scintigraphy or SPECT
Area of Imaging Brain (Striatum)Whole body or specific region (e.g., heart, abdomen)

Mechanism of Action

This compound: This radiotracer is a potent dopamine reuptake inhibitor that binds with high affinity and selectivity to the dopamine transporter (DAT) located on the presynaptic terminals of dopaminergic neurons.[1][2] In conditions like Parkinson's disease, there is a significant loss of these neurons in the striatum, leading to a reduced density of DAT.[1][2] When radiolabeled with ¹²³I, this compound allows for the visualization and quantification of this dopaminergic deficit via SPECT imaging, aiding in the early and accurate diagnosis of Parkinsonian syndromes.[1]

MIBG: Metaiodobenzylguanidine is a structural and functional analog of norepinephrine (noradrenaline).[3] It is taken up and stored in presynaptic adrenergic nerve terminals and neurosecretory granules of neuroendocrine cells via the norepinephrine transporter (NET).[3][4] This mechanism allows for the imaging of tissues with high sympathetic innervation or those derived from the neural crest. Its applications include the detection and staging of neuroendocrine tumors such as pheochromocytoma and neuroblastoma, as well as the assessment of cardiac sympathetic innervation, which is often impaired in Parkinson's disease.[3][5]

Signaling and Uptake Pathways

The following diagram illustrates the distinct uptake mechanisms of this compound and MIBG at the neuronal level.

cluster_this compound This compound Uptake in Dopaminergic Neuron cluster_mibg MIBG Uptake in Noradrenergic Neuron / Neuroendocrine Cell This compound This compound (¹²³I) dat Dopamine Transporter (DAT) This compound->dat Binds to neuron_a Presynaptic Dopaminergic Neuron dat->neuron_a Internalization not required for signal mibg MIBG (¹²³I/¹³¹I) net Norepinephrine Transporter (NET) mibg->net Uptake via neuron_m Presynaptic Noradrenergic Neuron or Neuroendocrine Cell net->neuron_m vesicle Storage Vesicle neuron_m->vesicle Sequestration in

Diagram 1: Cellular uptake mechanisms of this compound and MIBG.

Experimental Protocols

A standardized protocol is crucial for reproducible and comparable results. The following tables outline the typical experimental procedures for this compound and MIBG scintigraphy.

This compound SPECT Imaging Protocol for Parkinson's Disease
StepProcedureDetails
1. Patient Preparation Thyroid BlockadeAdministration of potassium iodide or perchlorate to block thyroid uptake of free radioiodine.
Medication ReviewDiscontinuation of medications that may interfere with DAT binding for at least 12 hours prior to the scan.[6]
2. Radiotracer Administration DosageIntravenous injection of 5-8 mCi (185-296 MBq) of ¹²³I-Altropane.[6][7]
3. Imaging TimingSPECT imaging is initiated 15-20 minutes after radiotracer injection.[7]
AcquisitionDynamic or static SPECT images of the brain are acquired for approximately 30-120 minutes.[1][7]
4. Image Analysis QuantificationStriatal-to-occipital or striatal-to-cerebellar ratios are calculated to quantify DAT density. Visual assessment by blinded readers is also common.[1][7]
MIBG Cardiac Scintigraphy Protocol for Parkinson's Disease
StepProcedureDetails
1. Patient Preparation Thyroid BlockadeAdministration of a stable iodine solution to block thyroid uptake of radioiodine.
Medication ReviewDiscontinuation of medications that can interfere with MIBG uptake (e.g., tricyclic antidepressants, sympathomimetics).[4]
2. Radiotracer Administration DosageIntravenous injection of approximately 111 MBq of ¹²³I-MIBG.[4]
3. Imaging TimingPlanar images of the chest are acquired at an early phase (15-30 minutes post-injection) and a delayed phase (3-4 hours post-injection).[3][4][8]
AcquisitionAnterior planar images are standard for quantitative analysis.[4]
4. Image Analysis QuantificationThe heart-to-mediastinum (H/M) ratio is calculated for both early and delayed images. The washout rate may also be determined.[3][8]

Head-to-Head Comparison Workflow

The logical workflow for a comparative study assessing the diagnostic utility of this compound and MIBG scintigraphy in a cohort of patients with parkinsonism is depicted below.

patient_cohort Patient Cohort with Uncertain Parkinsonism clinical_eval Initial Neurological Evaluation patient_cohort->clinical_eval altropane_scan This compound SPECT (DAT Imaging) clinical_eval->altropane_scan mibg_scan MIBG Cardiac Scintigraphy (NET Imaging) clinical_eval->mibg_scan data_analysis Quantitative and Visual Image Analysis altropane_scan->data_analysis mibg_scan->data_analysis altropane_results Striatal DAT Density (Normal/Abnormal) data_analysis->altropane_results mibg_results Cardiac MIBG Uptake (Normal/Abnormal) data_analysis->mibg_results correlation Correlation with Clinical Diagnosis altropane_results->correlation mibg_results->correlation comparison Head-to-Head Comparison (Sensitivity, Specificity, Accuracy) correlation->comparison conclusion Determination of Diagnostic Utility comparison->conclusion

Diagram 2: Workflow for a head-to-head comparison study.

Diagnostic Performance

While direct head-to-head trials are scarce, the diagnostic performance of each modality has been extensively studied within their primary applications.

This compound in Differentiating Parkinsonian Syndromes

This compound SPECT imaging has demonstrated high accuracy in differentiating neurodegenerative parkinsonism (like Parkinson's disease) from non-degenerative conditions (like essential tremor). Studies have reported high sensitivity and specificity for detecting a dopamine transporter deficit.[9][10]

Performance MetricValueReference
Sensitivity>90%[9]
Specificity>90%[9]
MIBG in Differentiating Parkinson's Disease from Atypical Parkinsonian Syndromes

Cardiac MIBG scintigraphy is particularly useful in distinguishing Parkinson's disease (which typically shows reduced cardiac MIBG uptake) from atypical parkinsonian syndromes like Multiple System Atrophy (MSA) and Progressive Supranuclear Palsy (PSP), where cardiac sympathetic innervation is generally preserved.[11][12]

A meta-analysis of 13 studies involving 845 patients reported the following pooled diagnostic performance for differentiating PD from other neurodegenerative parkinsonism:[5]

Imaging PhaseSensitivitySpecificity
Early H/M Ratio 82.6%89.2%
Delayed H/M Ratio 89.7%82.6%

For early-stage Parkinson's disease (Hoehn-Yahr stage 1 or 2), the delayed H/M ratio showed a sensitivity of 94.1% and a specificity of 80.2%.[5] Another study reported that follow-up MIBG scintigraphy can increase diagnostic sensitivity to 89.5% from an initial 72.2%.[13]

Conclusion

This compound and MIBG scintigraphy are valuable molecular imaging techniques with distinct primary targets and applications. This compound provides a direct measure of the integrity of the nigrostriatal dopaminergic system, making it a highly accurate tool for the diagnosis of Parkinsonian syndromes. MIBG, on the other hand, offers a broader diagnostic scope, from oncological imaging of neuroendocrine tumors to the assessment of cardiac sympathetic denervation, which provides crucial information for the differential diagnosis of Parkinson's disease from atypical parkinsonian syndromes.

For researchers and clinicians, the choice between this compound and MIBG will depend on the specific clinical question. In cases of suspected Parkinson's disease versus a non-degenerative tremor, this compound (or another DAT imaging agent) is the more direct and established method. For the differential diagnosis between Parkinson's disease and atypical parkinsonian syndromes, both DAT imaging and cardiac MIBG scintigraphy provide valuable, and often complementary, information. Future head-to-head comparative studies are warranted to further delineate the precise roles and potential synergies of these two important imaging modalities in the complex landscape of neurodegenerative diseases.

References

Altropane Uptake and Neuropsychological Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of findings on the correlation between Altropane uptake, a marker for dopamine transporter (DAT) availability, and performance on various neuropsychological tests. The data presented is compiled from key studies investigating dopaminergic system integrity in neurodegenerative diseases.

Quantitative Data Summary

The following table summarizes the significant correlations observed between this compound uptake in specific brain regions and scores from various neuropsychological assessments. The data is primarily derived from studies on Lewy body diseases, which currently offer the most detailed correlational findings.

Brain RegionNeuropsychological Test/DomainSubject GroupCorrelation Finding
Caudate Nucleus Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB)Dementia with Lewy Bodies (DLB)Reduced this compound uptake is associated with worse scores (greater impairment)[1][2].
Visuospatial SkillsDementia with Lewy Bodies (DLB)Lower this compound uptake correlates with poorer performance[1][2].
Anterior Cingulate Semantic Memory and LanguageDementia with Lewy Bodies (DLB)Higher this compound uptake is associated with greater impairment[1][2].

Experimental Protocols

The methodologies outlined below are based on a key study investigating the link between this compound uptake and cognitive function.

Study Population: The study included individuals diagnosed with non-demented Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and healthy control subjects (HCS)[1][2].

Imaging Protocol:

  • Radioligand: ¹¹C-Altropane was utilized for Positron Emission Tomography (PET) imaging[1][2]. This compound is a cocaine analog that demonstrates high selectivity for the dopamine transporter (DAT) over other monoamine transporters, making it a specific marker for dopamine neurons[1][3].

  • Image Acquisition: PET scans were acquired to measure the regional DAT concentration[1].

  • Image Analysis: The concentration of DAT was estimated by the specific binding of this compound, calculated as the standardized uptake value ratio (SUVR)[1]. The reference region used was the pericalcarine cortex due to its low DAT concentration[1]. Partial volume correction was applied to the data[1].

Neuropsychological Assessment: A comprehensive battery of neuropsychological tests was administered to all participants. The scores from these tests were used to calculate composite scores for several cognitive domains, including:

  • Semantic Memory and Language

  • Episodic Memory

  • Executive Function

  • Visuospatial Skills[1]

Statistical Analysis: The relationship between regional DAT concentration (measured by this compound uptake) and neuropsychological performance was analyzed to determine significant correlations[1].

Visualizations

The following diagrams illustrate the experimental workflow and the hypothesized relationship between this compound uptake and cognitive function.

experimental_workflow cluster_participants Participant Recruitment cluster_assessment Assessments cluster_analysis Data Analysis PD Parkinson's Disease (PD) Neuropsych_Tests Neuropsychological Testing PD->Neuropsych_Tests Altropane_PET 11C-Altropane PET Imaging PD->Altropane_PET DLB Dementia with Lewy Bodies (DLB) DLB->Neuropsych_Tests DLB->Altropane_PET HCS Healthy Control Subjects (HCS) HCS->Neuropsych_Tests HCS->Altropane_PET Cognitive_Scores Cognitive Domain Scores Neuropsych_Tests->Cognitive_Scores DAT_Concentration Regional DAT Concentration (SUVR) Altropane_PET->DAT_Concentration Correlation Correlational Analysis Cognitive_Scores->Correlation DAT_Concentration->Correlation

Caption: Experimental workflow from participant recruitment to data analysis.

logical_relationship cluster_pathophysiology Pathophysiology cluster_imaging Imaging Marker cluster_cognition Cognitive Outcome Dopaminergic_Degeneration Dopaminergic Neuron Degeneration DAT_Availability Reduced Dopamine Transporter (DAT) Availability Dopaminergic_Degeneration->DAT_Availability leads to Altropane_Uptake Decreased this compound Uptake (PET Signal) DAT_Availability->Altropane_Uptake measured by Cognitive_Impairment Cognitive Impairment DAT_Availability->Cognitive_Impairment contributes to Test_Scores Lower Neuropsychological Test Scores Altropane_Uptake->Test_Scores correlates with Cognitive_Impairment->Test_Scores results in

Caption: Hypothesized relationship between dopaminergic degeneration and cognitive scores.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Altropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper handling and disposal of all chemical compounds. Altropane, a tropane alkaloid, requires specific procedures to ensure its safe and effective disposal, minimizing environmental impact and protecting laboratory personnel. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in established chemical degradation methods.

Core Disposal Principle: Alkaline Hydrolysis

The primary and recommended method for the disposal of this compound in a laboratory setting is through alkaline hydrolysis. This compound, being an ester of a tropane alkaloid, can be effectively broken down into less toxic, more easily disposable components by reaction with a strong base, such as sodium hydroxide (NaOH). This process, known as saponification, cleaves the ester bond, yielding the corresponding alcohol (a tropane derivative) and the sodium salt of the carboxylic acid.

Quantitative Data on Tropane Alkaloid Degradation

The following table summarizes key quantitative data from studies on the degradation of tropane alkaloids, providing a basis for the recommended disposal protocol.

Degradation MethodCompoundConditionsEfficiency/Rate
Alkaline Hydrolysis CocaineNaOH, 55°C98-99% hydrolysis efficiency.[1][2]
AtropineVaries with pH and temperatureHalf-life is dependent on hydroxyl ion concentration.[3][4][5]
Thermal Degradation Tropane AlkaloidsBaking at 190°C94-100% degradation.
Atropine/ScopolamineGC-MS Inlet at 275°CBarely detectable after thermal stress.[6]

Experimental Protocol: Disposal of this compound via Alkaline Hydrolysis

This protocol details the step-by-step methodology for the safe disposal of this compound in a laboratory setting.

Materials:

  • This compound waste (solid or in solution)

  • Sodium hydroxide (NaOH) pellets or solution (e.g., 1 M or 10 M)

  • Water (distilled or deionized)

  • Appropriate reaction vessel (e.g., borosilicate glass beaker or flask)

  • Stir plate and stir bar

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • pH meter or pH strips

  • Neutralizing agent (e.g., dilute hydrochloric acid)

  • Waste container for neutralized solution

Procedure:

  • Preparation and Safety Precautions:

    • Perform all steps in a well-ventilated fume hood.

    • Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dissolving this compound:

    • If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or water). If it is already in a non-basic aqueous solution, proceed to the next step.

  • Alkaline Hydrolysis:

    • To the this compound solution, slowly add a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) or solid NaOH pellets with stirring until the final concentration of NaOH is at least 1 M. The addition of NaOH is exothermic, so add it slowly to control the temperature of the solution.

    • Gently heat the mixture to approximately 55-60°C with continuous stirring. This temperature is based on effective hydrolysis of related tropane alkaloids and helps to accelerate the reaction without vigorous boiling.

    • Maintain the reaction at this temperature for a minimum of 4-6 hours to ensure complete hydrolysis of the this compound. For higher concentrations of this compound, a longer reaction time may be necessary.

  • Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the basic solution by slowly adding a dilute acid, such as 1 M hydrochloric acid (HCl), while monitoring the pH with a pH meter or pH strips. Add the acid dropwise with continuous stirring.

    • The target pH for the final solution should be between 6.0 and 8.0.

  • Final Disposal:

    • Once the solution is neutralized, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for the disposal of neutralized chemical waste.

    • If local regulations prohibit drain disposal of such solutions, transfer the neutralized waste to a designated hazardous waste container for collection by your institution's environmental health and safety department.

Visualization of the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Altropane_Disposal_Workflow cluster_prep Preparation cluster_hydrolysis Alkaline Hydrolysis cluster_neutralization Neutralization cluster_disposal Final Disposal A Don PPE C Dissolve this compound Waste A->C B Work in Fume Hood B->C D Add NaOH Solution C->D E Heat and Stir (55-60°C) D->E F Cool to Room Temperature E->F G Neutralize with Dilute Acid F->G H Check Local Regulations G->H I Dispose of Neutralized Waste H->I

Caption: Workflow for the safe disposal of this compound via alkaline hydrolysis.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altropane
Reactant of Route 2
Altropane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.